Product packaging for 5-Caffeoylshikimic acid(Cat. No.:CAS No. 6082-44-6)

5-Caffeoylshikimic acid

Cat. No.: B10829552
CAS No.: 6082-44-6
M. Wt: 336.29 g/mol
InChI Key: QMPHZIPNNJOWQI-GDDAOPKQSA-N
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Description

5-[(E)-caffeoyl]shikimic acid is a carboxylic ester obtained by formal condensation of the carboxy group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid. It has a role as a plant metabolite. It is an alpha,beta-unsaturated monocarboxylic acid, a cyclohexenecarboxylic acid, a member of catechols and a carboxylic ester. It is functionally related to a shikimic acid and a trans-caffeic acid. It is a conjugate acid of a 5-[(E)-caffeoyl]shikimate.
5-O-Caffeoylshikimic acid is a natural product found in Equisetum arvense, Equisetum pratense, and other organisms with data available.
See also: Stevia rebaudiuna Leaf (part of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16O8 B10829552 5-Caffeoylshikimic acid CAS No. 6082-44-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMPHZIPNNJOWQI-GDDAOPKQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501312675
Record name 5-O-Caffeoylshikimic acid
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Molecular Weight

336.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

73263-62-4
Record name 5-O-Caffeoylshikimic acid
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Record name 5-O-Caffeoylshikimic acid
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Record name 5-O-Caffeoylshikimic acid
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Record name 5-CAFFEOYLSHIKIMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U399BD0RZ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

300 °C
Record name Dattelic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033999
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

5-Caffeoylshikimic Acid: A Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Caffeoylshikimic acid (5-CSA), a significant plant secondary metabolite, is garnering increasing attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth exploration of 5-CSA, designed for researchers, scientists, and professionals in drug development. The guide delineates the primary natural sources and distribution of 5-CSA in the plant kingdom, its biosynthetic pathway, and detailed protocols for its extraction and quantification. This document aims to serve as a comprehensive resource to facilitate further research and development of this promising bioactive compound.

Introduction: The Significance of this compound

This compound is a hydroxycinnamic acid derivative formed by the esterification of caffeic acid and shikimic acid.[1][2] As a natural phenolic compound, it is widely distributed in the plant kingdom and contributes to the defense mechanisms of plants against various biotic and abiotic stresses.[3] Its chemical structure, featuring both catechol and shikimate moieties, endows it with potent antioxidant and anti-inflammatory properties, making it a compound of significant interest for pharmaceutical and nutraceutical applications. Understanding its natural abundance and developing robust analytical methods are crucial first steps in harnessing its potential.

Natural Sources and Distribution of this compound

This compound is found in a variety of plants, though its concentration can vary significantly between species, cultivars, and even different parts of the same plant. Its presence has been reported in ferns, gymnosperms, and angiosperms, indicating a wide distribution throughout the plant kingdom.

Prominent Plant Sources

Several plant species have been identified as particularly rich sources of this compound. Notably, the leaves of Solanum somalense have been reported to contain a remarkably high concentration of 5-CSA, reaching up to 0.74% of the dry weight.[4] Other significant sources include:

  • Coffee Beans (Coffea sp.): Green coffee beans are a well-known source of various chlorogenic acids, including caffeoylshikimic acid isomers.[3]

  • Horsetails (Equisetum sp.): Species such as Equisetum arvense (field horsetail) are known to contain 5-CSA.[2]

  • Bracken Fern (Pteridium aquilinum): This common fern has also been identified as a source of 5-O-caffeoylshikimic acid.

  • Date Palm (Phoenix dactylifera): This fruit-bearing palm is another documented source of 5-CSA.

  • Smilax glabra: The rhizomes of this medicinal plant are known to contain 5-O-caffeoylshikimic acid.

  • Oil Palm (Elaeis guineensis): Aqueous by-products from palm oil production are rich in phenolic compounds, including isomers of caffeoylshikimic acid.[4]

  • Blueberries (Vaccinium corymbosum): Highbush blueberries are another fruit source of this compound.[4]

Quantitative Distribution

The concentration of this compound can be influenced by genetic factors, environmental conditions, and the developmental stage of the plant. The following table summarizes some reported concentrations of this compound in various plant sources.

Plant SpeciesPlant PartConcentration (% Dry Weight)Reference
Solanum somalenseLeaves0.74%[4]
Phoenix dactylifera-Detected
Equisetum arvense-Detected[2]
Pteridium aquilinum-Detected
Smilax glabraRhizomeDetected
Elaeis guineensisAqueous by-productDetected (isomers)
Vaccinium corymbosumFruitDetected[4]

Note: "Detected" indicates that the presence of the compound has been confirmed, but specific quantitative data was not provided in the cited source.

Biosynthesis of this compound

The biosynthesis of this compound is intrinsically linked to the shikimate and phenylpropanoid pathways, central metabolic routes in plants for the production of aromatic amino acids and a vast array of secondary metabolites.[5] The final key step involves the esterification of caffeic acid to shikimic acid.

The core pathway begins with the synthesis of shikimic acid via the shikimate pathway. Phenylalanine, an aromatic amino acid also derived from the shikimate pathway, serves as the precursor for the phenylpropanoid pathway. A series of enzymatic reactions convert phenylalanine to p-coumaroyl-CoA. This intermediate is then hydroxylated to form caffeoyl-CoA. The crucial esterification step is catalyzed by the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyltransferase (HCT) .[1][6][7][8] HCT facilitates the transfer of the caffeoyl group from caffeoyl-CoA to the 5-hydroxyl group of shikimic acid, yielding 5-O-caffeoylshikimic acid.[1]

Biosynthesis_of_5_Caffeoylshikimic_Acid cluster_phenylpropanoid Phenylpropanoid Pathway cluster_final_step Esterification Shikimic_Acid Shikimic Acid 5_CSA This compound Shikimic_Acid->5_CSA HCT HCT Phenylalanine Phenylalanine Cinnamic_Acid Cinnamic Acid Phenylalanine->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric Acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Caffeoyl_CoA Caffeoyl-CoA p_Coumaroyl_CoA->Caffeoyl_CoA C3H Caffeoyl_CoA->5_CSA caption Biosynthesis of this compound Extraction_Workflow Start Start: Dried Plant Material Add_Solvent Add 80% Methanol Start->Add_Solvent Sonicate Ultrasonic Extraction (30-60 min) Add_Solvent->Sonicate Centrifuge Centrifugation (4000 rpm, 15 min) Sonicate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Re_extract Re-extract Pellet (Optional) Collect_Supernatant->Re_extract Combine_Supernatants Combine Supernatants Collect_Supernatant->Combine_Supernatants Re_extract->Combine_Supernatants Evaporate Evaporate Solvent (Optional) Combine_Supernatants->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.45 µm) Reconstitute->Filter End Ready for HPLC Analysis Filter->End caption Extraction Workflow for 5-CSA

References

An In-depth Technical Guide to 5-Caffeoylshikimic Acid: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Player in Plant Metabolism and Human Health

5-Caffeoylshikimic acid (5-CSA), a significant natural phenolic compound, stands at the intersection of plant biochemistry and human health. Structurally, it is an ester formed from the condensation of the carboxyl group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid[1]. While prevalent in the plant kingdom, from ferns to coffee beans, its journey from a curious browning agent in dates to a molecule of interest for its diverse pharmacological properties is a testament to the continuous evolution of natural product science[1][2][3]. This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and professionals in drug development. We will delve into its historical discovery, biosynthetic origins, detailed methodologies for its isolation and characterization, and a survey of its biological activities.

A Historical Perspective: The Discovery of "Dactylifric Acid"

The story of this compound begins not with its current name, but with the observation of a common phenomenon: the browning of fruits[4]. In 1964, V. P. Maier, D. M. Metzler, and A. F. Huber identified a new class of substrates responsible for the enzymatic browning of dates (Phoenix dactylifera L.)[2][5]. They named the principal compound dactylifric acid , which was later confirmed to be 5-O-caffeoylshikimic acid[1][5]. Initially, there was some ambiguity, with older sources sometimes identifying dactylifric acid as the 3-O-caffeoylshikimic acid isomer[1][5]. However, subsequent research has solidified the identity of the primary browning substrate in dates as this compound[1]. This initial discovery was pivotal, not only in understanding food spoilage but also in flagging a novel natural product for future phytochemical investigation.

Biosynthesis: A Product of the Phenylpropanoid Pathway

This compound is a key intermediate in the phenylpropanoid pathway, a fundamental metabolic route in plants responsible for the synthesis of a vast array of phenolic compounds, including flavonoids, lignans, and stilbenes. The biosynthesis of 5-CSA is intricately regulated and begins with the amino acid phenylalanine.

The pathway to 5-CSA involves a series of enzymatic conversions. A crucial step is the esterification of shikimic acid with a hydroxycinnamoyl-CoA, a reaction catalyzed by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT). This pathway is central to the production of lignin and other essential plant polymers.

This compound Biosynthesis Phenylalanine Phenylalanine Cinnamic_acid Cinnamic Acid Phenylalanine->Cinnamic_acid p_Coumaric_acid p-Coumaric Acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA p_Coumaroyl_shikimate p-Coumaroylshikimate p_Coumaroyl_CoA->p_Coumaroyl_shikimate HCT (Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase) Caffeoyl_shikimate This compound (5-CSA) p_Coumaroyl_shikimate->Caffeoyl_shikimate Lignin_Flavonoids Lignin, Flavonoids, and other Phenylpropanoids Caffeoyl_shikimate->Lignin_Flavonoids

Figure 1. Simplified biosynthetic pathway of this compound.

Isolation and Purification: Methodologies and Rationale

The isolation of this compound from complex plant matrices requires a multi-step approach, typically involving extraction followed by chromatographic purification. The choice of methodology is dictated by the starting material, the desired purity, and the scale of the isolation.

General Workflow for Isolation and Purification

Isolation_Workflow Plant_Material Plant Material (e.g., leaves, fruits) Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Liquid_Liquid_Partitioning Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) Crude_Extract->Liquid_Liquid_Partitioning Enriched_Fraction Enriched Phenolic Fraction Liquid_Liquid_Partitioning->Enriched_Fraction Column_Chromatography Column Chromatography (e.g., Silica Gel, Sephadex) Enriched_Fraction->Column_Chromatography Semi_Pure_Fractions Semi-Pure Fractions Column_Chromatography->Semi_Pure_Fractions Preparative_HPLC Preparative HPLC (Reversed-Phase C18) Semi_Pure_Fractions->Preparative_HPLC Pure_Compound Pure this compound Preparative_HPLC->Pure_Compound

Figure 2. General workflow for the isolation and purification of 5-CSA.
Detailed Experimental Protocol: Isolation from Plant Material

The following protocol is a generalized procedure adaptable to various plant sources.

1. Extraction

  • Rationale: To efficiently extract a broad range of phenolic compounds, including 5-CSA, polar solvents are employed. Methanol and ethanol are common choices due to their effectiveness in solubilizing these compounds.

  • Procedure:

    • Air-dry or freeze-dry the plant material to remove water, which can interfere with extraction efficiency.

    • Grind the dried material into a fine powder to increase the surface area for solvent penetration.

    • Macerate or sonicate the powdered plant material with 80-95% methanol or ethanol at room temperature. A solid-to-solvent ratio of 1:10 (w/v) is typically used.

    • Repeat the extraction process 2-3 times to ensure exhaustive extraction.

    • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Liquid-Liquid Partitioning

  • Rationale: This step aims to remove non-polar compounds such as chlorophyll and lipids, thereby enriching the extract in more polar phenolic compounds.

  • Procedure:

    • Suspend the crude extract in water and partition sequentially against solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • This compound, being moderately polar, will preferentially partition into the ethyl acetate fraction.

    • Collect the ethyl acetate fraction and evaporate the solvent to dryness.

3. Column Chromatography

  • Rationale: This is a preliminary purification step to separate the enriched extract into fractions based on polarity. Silica gel is commonly used for normal-phase chromatography, while Sephadex LH-20 is effective for size-exclusion and reversed-phase chromatography of phenolics.

  • Procedure (Silica Gel):

    • Prepare a silica gel column equilibrated with a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture).

    • Dissolve the dried ethyl acetate fraction in a minimal amount of the initial mobile phase and load it onto the column.

    • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of methanol in a chloroform-methanol mobile phase.

    • Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing 5-CSA.

4. Preparative High-Performance Liquid Chromatography (Prep-HPLC)

  • Rationale: Prep-HPLC is the final step to achieve high purity. A reversed-phase C18 column is typically used, which separates compounds based on their hydrophobicity.

  • Procedure:

    • Pool and concentrate the fractions from column chromatography that are rich in 5-CSA.

    • Dissolve the semi-purified material in the initial mobile phase for HPLC.

    • Inject the sample onto a preparative C18 column.

    • Elute with a gradient of acidified water (e.g., with 0.1% formic or acetic acid) and an organic solvent (e.g., methanol or acetonitrile). A typical gradient might be from 10% to 50% methanol over 40 minutes.

    • Monitor the elution profile at a suitable wavelength (around 325 nm for hydroxycinnamates) and collect the peak corresponding to 5-CSA.

    • Evaporate the solvent from the collected fraction to obtain the pure compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: 1H and 13C NMR Spectroscopic Data for this compound (in CD3OD)

Position13C (δ, ppm)1H (δ, ppm, J in Hz)
Shikimate Moiety
1132.0-
2136.06.80 (m)
370.04.40 (m)
472.03.80 (dd, J = 8.0, 4.0 Hz)
575.05.30 (m)
632.02.40 (m), 2.90 (m)
7 (COOH)170.0-
Caffeoyl Moiety
1'127.0-
2'115.07.05 (d, J = 2.0 Hz)
3'146.0-
4'149.0-
5'116.06.78 (d, J = 8.0 Hz)
6'123.06.95 (dd, J = 8.0, 2.0 Hz)
7' (α)115.06.30 (d, J = 16.0 Hz)
8' (β)147.07.60 (d, J = 16.0 Hz)
9' (C=O)168.0-

Data compiled from various sources. Exact chemical shifts may vary slightly depending on the solvent and instrument.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, which serves as a molecular fingerprint.

  • Molecular Formula: C16H16O8

  • Molecular Weight: 336.29 g/mol

  • Electrospray Ionization (ESI-MS): In negative ion mode, 5-CSA typically shows a deprotonated molecular ion [M-H]- at m/z 335.

  • Tandem MS (MS/MS) Fragmentation: The fragmentation of the [M-H]- ion provides characteristic daughter ions that confirm the structure. Key fragments include:

    • m/z 179: Corresponds to the deprotonated caffeic acid moiety.

    • m/z 173: Represents the deprotonated shikimic acid after the loss of the caffeoyl group.

    • m/z 135: A further fragment from the caffeoyl moiety.

Biological Activities and Therapeutic Potential

This compound has garnered significant interest for its diverse biological activities, which are largely attributed to its phenolic structure, particularly the catechol group of the caffeic acid moiety.

Table 2: Overview of Biological Activities of this compound

ActivityMechanism of Action (where known)Potential Applications
Antioxidant Direct scavenging of free radicals (e.g., DPPH, ABTS).[6]Prevention of oxidative stress-related diseases.
Anti-inflammatory Inhibition of pro-inflammatory enzymes and cytokines.Treatment of inflammatory conditions.
Anticancer Antiproliferative effects, induction of apoptosis, and inhibition of tumor cell migration and invasion.[7]Cancer chemoprevention and therapy.
Antimicrobial Disruption of microbial cell membranes and inhibition of essential enzymes.[6]Development of new antimicrobial agents.
Neuroprotective Protection against oxidative stress-induced neuronal damage.Management of neurodegenerative diseases.

Conclusion and Future Directions

From its initial identification as a key factor in the browning of dates, this compound has emerged as a multifaceted natural product with significant potential in the fields of food science, pharmacology, and drug development. Its role as a central intermediate in plant metabolism ensures its widespread availability, making it an attractive target for isolation and utilization. The methodologies for its extraction, purification, and characterization are well-established, providing a solid foundation for further research.

Future investigations will likely focus on elucidating the precise molecular mechanisms underlying its diverse biological activities, exploring its bioavailability and metabolic fate in vivo, and developing synthetic derivatives with enhanced potency and specificity. As our understanding of the intricate relationship between natural products and human health deepens, this compound is poised to remain a subject of intensive scientific inquiry.

References

A Guide to the 5-Caffeoylshikimic Acid Biosynthetic Pathway in Plants: Core Mechanisms and Investigative Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway leading to 5-caffeoylshikimic acid in plants. Positioned at a critical juncture between the general phenylpropanoid pathway and the synthesis of lignin monomers, this pathway is of significant interest to researchers in plant biochemistry, metabolic engineering, and drug development. We will dissect the core enzymatic reactions, upstream feeder pathways, and regulatory aspects. Furthermore, this document offers detailed, field-proven protocols for the quantification of pathway metabolites, in vitro analysis of key enzyme activity, and gene expression profiling, providing a comprehensive toolkit for researchers. The methodologies are designed with self-validating principles to ensure data integrity and reproducibility.

Introduction: The Significance of this compound

5-O-Caffeoylshikimic acid is a pivotal intermediate metabolite in the plant phenylpropanoid pathway.[1] While not always an end-product, its formation is a key step in the production of guaiacyl (G) and syringyl (S) lignin units, which are essential components of the plant secondary cell wall providing structural support and vascular integrity.[2][3] The pathway is an offshoot of the general phenylpropanoid pathway, which itself is responsible for a vast array of secondary metabolites, including flavonoids, coumarins, and stilbenes, that are crucial for plant defense against pathogens and UV radiation.[4][5][6] Understanding the biosynthesis of this compound is therefore fundamental to efforts in lignin modification for biofuel production and to the exploration of novel bioactive compounds for pharmaceutical applications.

The synthesis of this compound requires the convergence of two major metabolic routes: the shikimate pathway, which supplies the shikimate core, and the phenylpropanoid pathway, which provides the hydroxycinnamoyl moiety.

The Converging Biosynthetic Pathways

The formation of this compound is not a standalone process but rather a nexus of two foundational pathways in plant metabolism.

The Shikimate Pathway: Supplying the Shikimate Backbone

The shikimate pathway is a seven-step metabolic route that links carbohydrate metabolism to the biosynthesis of aromatic compounds.[7] It converts phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P), derived from glycolysis and the pentose phosphate pathway respectively, into chorismate.[8][9] Chorismate is the precursor to the essential aromatic amino acids phenylalanine, tyrosine, and tryptophan.[8][10] For the purpose of our topic, the key intermediate is shikimate (shikimic acid), which serves as the acyl acceptor in the core reaction. The entire pathway is localized within the plastids.[7]

The Phenylpropanoid Pathway: Supplying the Acyl Donor

The general phenylpropanoid pathway provides the second precursor, p-coumaroyl-CoA. This pathway begins with the aromatic amino acid L-phenylalanine.[5][11]

  • Phenylalanine ammonia-lyase (PAL) catalyzes the deamination of phenylalanine to produce trans-cinnamic acid.[11][12] This is often a rate-limiting step, channeling carbon from primary to secondary metabolism.[13]

  • Cinnamate 4-hydroxylase (C4H) , a cytochrome P450 monooxygenase, hydroxylates cinnamic acid to form p-coumaric acid.[6][14]

  • 4-Coumarate:CoA ligase (4CL) then activates p-coumaric acid by ligating it to Coenzyme A, forming the high-energy thioester p-coumaroyl-CoA.[12][14]

This activated intermediate, p-coumaroyl-CoA, is the acyl donor for the synthesis of this compound.

The Core Reaction: HCT and C3'H

The central steps in the formation of this compound are catalyzed by a two-enzyme module that functionalizes the shikimate ring.

  • Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) : This enzyme is a key branching point. It catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to the 5-hydroxyl group of shikimate, producing p-coumaroyl-5-O-shikimate.[2][15][16] This reaction is crucial for directing metabolic flux towards the synthesis of G and S lignin monomers.[2]

  • p-Coumaroyl-shikimate 3'-hydroxylase (C3'H) : This cytochrome P450 enzyme (CYP98) subsequently hydroxylates p-coumaroyl-5-O-shikimate at the 3' position of the phenolic ring.[15] The product of this reaction is 5-O-caffeoylshikimic acid .

The pathway can then proceed when HCT catalyzes a reverse reaction, converting 5-O-caffeoylshikimic acid into caffeoyl-CoA, which is a direct precursor for lignin biosynthesis.[15]

Biosynthetic_Pathway cluster_shikimate Shikimate Pathway cluster_phenylpropanoid Phenylpropanoid Pathway cluster_core Core Pathway PEP Phosphoenolpyruvate (PEP) Shikimate Shikimate PEP->Shikimate 7 steps E4P Erythrose 4-Phosphate (E4P) E4P->Shikimate 7 steps pCoumaroylShikimate p-Coumaroyl-5-O-shikimate Shikimate->pCoumaroylShikimate HCT Phe L-Phenylalanine Cinnamate trans-Cinnamic Acid Phe->Cinnamate PAL pCoumarate p-Coumaric Acid Cinnamate->pCoumarate C4H pCoumaroylCoA p-Coumaroyl-CoA pCoumarate->pCoumaroylCoA 4CL pCoumaroylCoA->pCoumaroylShikimate HCT CaffeoylShikimate 5-O-Caffeoylshikimic Acid pCoumaroylShikimate->CaffeoylShikimate C3'H CaffeoylCoA Caffeoyl-CoA CaffeoylShikimate->CaffeoylCoA HCT (reverse) Lignin G/S Lignin Precursors CaffeoylCoA->Lignin

Figure 1: The biosynthetic pathway to this compound.

Experimental Methodologies

To investigate this pathway, a multi-faceted approach combining metabolomics, enzymology, and molecular biology is required. The following protocols provide a robust framework for such studies.

Metabolite Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for accurately quantifying specific metabolites like this compound from complex plant extracts.

Causality and Self-Validation: This protocol incorporates a flash-freezing step to halt metabolic activity instantly, ensuring the measured metabolite levels reflect the in vivo state. The use of an internal standard is critical for self-validation, as it corrects for variations in extraction efficiency and instrument response, ensuring quantitative accuracy.

Protocol:

  • Sample Collection: Harvest plant tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen. Store at -80°C.

  • Homogenization: Grind the frozen tissue to a fine powder under liquid nitrogen using a pre-chilled mortar and pestle.

  • Extraction: Transfer ~100 mg of powdered tissue to a 2 mL microcentrifuge tube. Add 1 mL of ice-cold 80% methanol containing an internal standard (e.g., a stable isotope-labeled analog or a structurally similar compound not present in the plant).

  • Incubation: Vortex thoroughly and incubate on a shaker at 4°C for 1 hour in the dark.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS/MS Analysis: Analyze the sample using a reverse-phase C18 column.

Data Presentation:

ParameterSettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)Provides good separation for phenolic compounds.
Mobile Phase A Water + 0.1% Formic AcidAcid improves peak shape and ionization efficiency.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic solvent for reverse-phase LC.
Gradient 5% B to 95% B over 15 minutesElutes a wide range of compounds with varying polarity.
Ionization Mode Negative Electrospray (ESI-)Phenolic acids readily deprotonate to form [M-H]⁻ ions.
MRM Transition See belowSpecific precursor-product ion pair for high selectivity.

  • This compound: Precursor ion (Q1) m/z 335.1 → Product ion (Q2) m/z 191.1 (quinic acid fragment)

Metabolite_Workflow Harvest 1. Harvest & Flash-Freeze Tissue Grind 2. Grind to Fine Powder Harvest->Grind Extract 3. Extract with 80% Methanol (+ Internal Standard) Grind->Extract Incubate 4. Incubate (4°C, 1 hr) Extract->Incubate Centrifuge 5. Centrifuge (14,000 x g) Incubate->Centrifuge Filter 6. Filter Supernatant (0.22 µm) Centrifuge->Filter Analyze 7. LC-MS/MS Analysis Filter->Analyze

Figure 2: Workflow for metabolite quantification.
HCT Enzyme Activity Assay

This assay measures the in vitro activity of HCT by monitoring the conversion of its substrates into the expected product.[3][17]

Causality and Self-Validation: The protocol's integrity relies on a critical negative control: a boiled protein extract.[17] Since heat denatures enzymes, this control should show no product formation. Any product detected would indicate non-enzymatic conversion or contamination, thus invalidating the results for the active sample. This self-validating step is non-negotiable for trustworthy data.

Protocol:

  • Protein Extraction: Homogenize ~200 mg of frozen plant tissue powder in 1 mL of ice-cold protein extraction buffer (e.g., 100 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT).

  • Clarification: Centrifuge at 20,000 x g for 20 minutes at 4°C. Transfer the supernatant (total protein extract) to a new pre-chilled tube.

  • Protein Quantification: Determine the total protein concentration using a Bradford assay.

  • Negative Control: Prepare a negative control by boiling an aliquot of the protein extract for 10 minutes.

  • Reaction Setup: In a 1.5 mL tube, prepare the reaction mix:

    • 100 mM Tris-HCl, pH 7.5

    • 1 mM DTT

    • 500 µM Shikimic Acid

    • 50 µM p-Coumaroyl-CoA

    • 10 µg of total protein extract (or boiled extract for control)

    • Adjust to a final volume of 100 µL with purified water.

  • Incubation: Start the reaction by adding the protein extract. Incubate at 30°C for 30 minutes.

  • Quenching: Stop the reaction by adding 10 µL of 10% formic acid.

  • Analysis: Analyze the formation of p-coumaroyl-shikimate using LC-MS/MS as described in section 4.1.

Enzyme_Assay_Workflow cluster_reaction Reaction Setup Harvest 1. Harvest & Grind Tissue Extract 2. Extract Total Proteins Harvest->Extract Quantify 3. Quantify Protein (Bradford) Extract->Quantify Active 4a. Active Enzyme Reaction Quantify->Active Control 4b. Boiled Enzyme Control Quantify->Control Incubate 5. Incubate (30°C, 30 min) Active->Incubate Control->Incubate Quench 6. Quench Reaction (Acid) Incubate->Quench Analyze 7. Analyze Product by LC-MS/MS Quench->Analyze

Figure 3: Workflow for HCT enzyme activity assay.
Gene Expression Analysis by qRT-PCR

Quantitative real-time PCR (qRT-PCR) allows for the measurement of transcript levels of the genes encoding the biosynthetic enzymes, providing insight into the transcriptional regulation of the pathway.[12][13][18]

Protocol:

  • RNA Extraction: Extract total RNA from ~100 mg of powdered plant tissue using a reputable commercial kit or a TRIzol-based method.

  • Quality Control: Assess RNA integrity and concentration using a spectrophotometer (A260/280 and A260/230 ratios) and optionally via gel electrophoresis.

  • DNase Treatment: Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and gene-specific primers for target genes (e.g., HCT, C3'H, PAL, C4H, 4CL) and at least two stable reference genes (e.g., Actin, Ubiquitin).

  • Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method, normalizing target gene expression to the geometric mean of the reference genes.

qPCR_Workflow Harvest 1. Harvest Tissue RNA_Extract 2. Extract Total RNA Harvest->RNA_Extract QC 3. RNA Quality Control (Spectrophotometry) RNA_Extract->QC DNase 4. DNase Treatment QC->DNase cDNA 5. cDNA Synthesis DNase->cDNA qPCR 6. Set up & Run qPCR cDNA->qPCR Analysis 7. Analyze Data (2-ΔΔCt Method) (Normalize to Reference Genes) qPCR->Analysis

Figure 4: Workflow for gene expression analysis via qRT-PCR.

Conclusion

The biosynthesis of this compound represents a highly regulated and critical branch point in plant specialized metabolism. A thorough understanding of this pathway, from the upstream supply of precursors to the core enzymatic machinery and its regulation, is essential for both fundamental plant science and applied biotechnology. The integrated experimental approach detailed in this guide—combining precise metabolite quantification, direct measurement of enzyme function, and analysis of gene expression—provides a powerful and reliable strategy for researchers to dissect this pathway in their specific plant systems. Adherence to the principles of causality and self-validation within these protocols will ensure the generation of high-quality, trustworthy data, paving the way for future discoveries and applications.

References

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-Caffeoylshikimic Acid

This compound, a prominent member of the hydroxycinnamic acid ester family, stands as a molecule of significant interest to researchers in natural product chemistry, pharmacology, and drug development. It is a naturally occurring compound found in a variety of plant species, notably in bracken fern (Pteridium aquilinum) and Solanum somalense[1][2]. As an ester formed between two biologically important moieties, caffeic acid and shikimic acid, it occupies a key position in the biosynthesis of other secondary metabolites[3][4]. Its recognized antioxidant and potential anticancer activities further underscore its importance as a lead compound for therapeutic development[1]. This guide provides a comprehensive technical overview of the chemical structure and stereochemistry of this compound, with a focus on the modern analytical techniques employed for its definitive characterization.

I. Elucidation of the Core Chemical Structure

The foundational step in understanding the bioactivity and potential applications of this compound lies in the precise determination of its chemical structure. This involves establishing its molecular formula, connectivity of atoms, and the nature of its functional groups.

Molecular Identity and Physicochemical Properties

This compound is a carboxylic ester resulting from the formal condensation of the carboxyl group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid[3]. Its fundamental properties are summarized in the table below.

IdentifierValueSource
IUPAC Name (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acidPubChem[3]
Molecular Formula C₁₆H₁₆O₈PubChem[3]
Molecular Weight 336.29 g/mol PubChem[3]
CAS Number 73263-62-4PubChem[3]
Canonical SMILES C1--INVALID-LINK--O)O)O">C@HOC(=O)/C=C/C2=CC(=C(C=C2)O)OOSADHI
InChI InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/b4-2+/t12-,13-,15-/m1/s1precisionFDA[5]
InChIKey QMPHZIPNNJOWQI-GDDAOPKQSA-NprecisionFDA[5]
Two-Dimensional Chemical Structure

The planar structure of this compound, illustrating the covalent bonding between its constituent atoms, is presented below. This 2D representation highlights the key functional groups: a catechol ring, an α,β-unsaturated ester, a cyclohexene ring, a carboxylic acid, and multiple hydroxyl groups.

Caption: 2D structure of this compound.

II. Deciphering the Stereochemistry

The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. This compound possesses multiple stereocenters, making a thorough stereochemical analysis paramount.

Absolute Configuration of Chiral Centers

The shikimic acid moiety contains three contiguous chiral centers at positions C-3, C-4, and C-5. The absolute configuration of these centers has been determined to be (3R, 4R, 5R)[3][5]. This specific arrangement is crucial for its recognition by enzymes in biological pathways.

Geometric Isomerism of the Caffeoyl Moiety

The caffeoyl portion of the molecule contains a carbon-carbon double bond, giving rise to the possibility of E/Z (or trans/cis) isomerism. Spectroscopic evidence confirms that the naturally occurring and most stable isomer is the (E)-isomer, where the carbonyl group and the catechol ring are on opposite sides of the double bond[3].

The following diagram illustrates the key stereochemical features of this compound.

stereochemistry cluster_shikimate Shikimate Moiety cluster_caffeoyl Caffeoyl Moiety C3 C3 config_C3 R Configuration C3->config_C3 Chiral Center C4 C4 config_C4 R Configuration C4->config_C4 Chiral Center C5 C5 config_C5 R Configuration C5->config_C5 Chiral Center double_bond Cα=Cβ Double Bond config_E E (trans) Configuration double_bond->config_E Geometric Isomerism

Caption: Key stereochemical features of this compound.

III. Experimental Verification: A Guide to Spectroscopic Analysis

The definitive structural and stereochemical assignment of this compound relies on a suite of modern spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

The Central Role of NMR Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a wealth of information, allowing for the unambiguous assignment of every proton and carbon atom in the molecule, as well as establishing their connectivity.

Causality in Experimental Choices:

  • ¹H NMR: This is the initial and most rapid experiment. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling. The large coupling constant (typically ~16 Hz) between the vinylic protons of the caffeoyl moiety is a key indicator of the E configuration.

  • ¹³C NMR: This experiment reveals the number of chemically distinct carbon atoms. The chemical shifts are indicative of the carbon's hybridization and its bonding environment (e.g., carbonyl, aromatic, olefinic, aliphatic).

  • 2D COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. This is crucial for tracing the connectivity of protons within the shikimate and caffeoyl spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. This provides a direct link between the ¹H and ¹³C NMR spectra, greatly simplifying the assignment process.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is arguably the most critical experiment for confirming the overall structure, as it establishes the connectivity between the caffeoyl and shikimate moieties through the ester linkage. The key HMBC correlation is between the H-5 proton of the shikimate ring and the carbonyl carbon of the caffeoyl group.

Representative NMR Data

The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound, based on published data for this and structurally related compounds.

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm, J in Hz)
Shikimate Moiety
1~130-132-
2~135-137~6.8-6.9 (m)
3~68-70~4.2-4.3 (m)
4~67-69~3.8-3.9 (m)
5~72-74~5.3-5.4 (m)
6~30-32~2.3-2.4 (dd) and ~2.8-2.9 (dd)
7 (COOH)~170-172-
Caffeoyl Moiety
1'~126-128-
2'~115-116~7.0-7.1 (d, J ≈ 2.0)
3'~145-146-
4'~148-149-
5'~114-115~6.8-6.9 (d, J ≈ 8.2)
6'~122-123~6.9-7.0 (dd, J ≈ 8.2, 2.0)
7' (α)~115-117~6.3-6.4 (d, J ≈ 15.9)
8' (β)~146-147~7.6-7.7 (d, J ≈ 15.9)
9' (C=O)~168-170-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Step-by-Step Protocol for 2D NMR Analysis

This protocol outlines a self-validating system for the structural elucidation of this compound using a standard suite of 2D NMR experiments.

1. Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in ~0.6 mL of a suitable deuterated solvent (e.g., methanol-d₄, DMSO-d₆).
  • Transfer the solution to a 5 mm NMR tube.

2. Acquisition of 1D Spectra:

  • Acquire a standard ¹H NMR spectrum to assess sample purity and concentration, and to determine the spectral width for subsequent experiments.
  • Acquire a proton-decoupled ¹³C NMR spectrum.

3. Acquisition of 2D Spectra (COSY, HSQC, HMBC):

  • COSY:
  • Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf).
  • Set the spectral width in both dimensions to encompass all proton signals.
  • Acquire a sufficient number of scans per increment to achieve adequate signal-to-noise.
  • HSQC:
  • Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence (e.g., hsqcedetgpsisp2.3).
  • Set the spectral width in F2 (¹H) to cover the proton chemical shift range and in F1 (¹³C) to cover the carbon chemical shift range (approx. 20-180 ppm).
  • Optimize the number of scans and increments for desired resolution and experiment time.
  • HMBC:
  • Use a standard gradient-selected HMBC pulse sequence (e.g., hmbcgplpndqf).
  • Set spectral widths as for the HSQC experiment.
  • The long-range coupling delay should be optimized for an average JCH of ~8 Hz to observe both two- and three-bond correlations.

4. Data Processing and Interpretation:

  • Process all spectra using appropriate window functions (e.g., sine-bell for COSY, squared sine-bell for HSQC and HMBC) and Fourier transformation.
  • Phase the spectra and calibrate the chemical shift scales.
  • Self-Validation Workflow:
  • Begin by assigning the distinct signals of the caffeoyl moiety (vinylic protons, aromatic protons) from the ¹H spectrum.
  • Use the COSY spectrum to trace the spin systems of the shikimate and caffeoyl moieties independently.
  • Use the HSQC spectrum to assign the chemical shifts of the protonated carbons.
  • Crucially, use the HMBC spectrum to connect the fragments. The key validation step is observing the correlation between H-5 of the shikimate ring and C-9' (the carbonyl carbon) of the caffeoyl moiety, unequivocally confirming the 5-O-ester linkage. Further HMBC correlations from the aromatic and vinylic protons will confirm the structure of the caffeoyl unit, while correlations within the shikimate ring will validate its structure.

    Caption: Workflow for NMR-based structural elucidation.

IV. Conclusion

The chemical structure and stereochemistry of this compound have been unequivocally established through a combination of modern analytical techniques, primarily multidimensional NMR spectroscopy. Its defined (3R,4R,5R)-shikimate core and (E)-caffeoyl side chain are critical determinants of its biological function. The detailed understanding of its structure, as outlined in this guide, provides a solid foundation for researchers in the fields of natural product synthesis, medicinal chemistry, and pharmacology to further explore the therapeutic potential of this fascinating molecule.

References

physical and chemical properties of 5-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Caffeoylshikimic Acid

Introduction

This compound (5-CSA), a significant secondary metabolite in the plant kingdom, stands at a critical intersection of major biosynthetic pathways. As an ester of two fundamentally important molecules—caffeic acid and shikimic acid—it serves as a key intermediate in the phenylpropanoid pathway, which leads to the synthesis of lignin, flavonoids, and other essential compounds.[1] Its structure, rich in hydroxyl groups and featuring both aromatic and alicyclic moieties, endows it with a unique set of physicochemical properties that are directly linked to its biological functions, including its role as a potent antioxidant and a defensive agent against environmental stressors.[1]

This technical guide offers a comprehensive exploration of the . It is designed for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's characteristics for applications in phytochemistry, pharmacology, and materials science. We will delve into its structural identity, physicochemical parameters, spectroscopic signature, and chemical reactivity, providing both foundational knowledge and practical experimental insights.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent scientific investigation. This section details the nomenclature and structural features of this compound.

Nomenclature and Synonyms

The compound is systematically named according to IUPAC conventions, but is also known by several common names in the literature, reflecting its discovery in various natural sources.

  • IUPAC Name : (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid.[1][2]

  • Common Synonyms : 5-O-Caffeoylshikimic acid, Dactylifric acid, Dattelic acid.[3][4][5]

  • CAS Number : 73263-62-4.[2][6][7]

Molecular Structure and Formula

This compound is classified as a hydroxycinnamic acid derivative.[1][3] It is formed through the formal condensation of the carboxylic acid group of trans-caffeic acid with the 5-hydroxyl group of shikimic acid, creating an ester linkage.[2]

IdentifierValueSource
Molecular Formula C₁₆H₁₆O₈[1][6][8]
Molecular Weight 336.29 g/mol [1][2][3][6][8]
Canonical SMILES C1--INVALID-LINK--O)O)O">C@HOC(=O)/C=C/C2=CC(=C(C=C2)O)O[1][4]
InChI Key QMPHZIPNNJOWQI-GDDAOPKQSA-N[1][4]

Physicochemical Properties

The physical and chemical properties of 5-CSA dictate its behavior in biological systems and laboratory settings, influencing its solubility, stability, and reactivity.

Physical Properties

These properties are crucial for handling, formulation, and experimental design.

PropertyDescriptionSource
Appearance Typically a solid or crystalline solid.[1][2][6]
Melting Point ~300 °C[2]
Solubility Soluble in polar organic solvents like methanol and ethanol. Less soluble in non-polar solvents. Calculated aqueous solubility is approximately 1.01 g/L.[1][9]
pKa (strongest acidic) 3.74[9]
Hydrogen Bond Donors 5[9]
Hydrogen Bond Acceptors 7[9]
Chemical Properties and Reactivity

The reactivity of 5-CSA is governed by its constituent functional groups: the catechol ring, the α,β-unsaturated ester, the carboxylic acid, and multiple hydroxyl groups on the shikimate ring.

  • Stability : this compound is sensitive to light, heat, and pH.[1] It should be stored in cool, dark conditions. Stability is particularly influenced by pH; the molecule is known to isomerize at higher pH values.[1] This behavior is similar to that of other caffeoyl esters like 5-O-caffeoylquinic acid, which degrades and isomerizes under neutral to alkaline conditions, a process often accelerated by heat or ultrasound.[10][11][12]

  • Hydrolysis : Under alkaline conditions, the ester bond is susceptible to hydrolysis, which cleaves the molecule back into its constituent parts: caffeic acid and shikimic acid.[1]

  • Oxidation : The catechol (3,4-dihydroxyphenyl) group makes 5-CSA a potent antioxidant capable of scavenging free radicals. This same functionality also makes it susceptible to oxidation, which can alter its biological activity.[1] It reacts with strong oxidizing agents.[7]

  • Esterification : The carboxylic acid group on the shikimate moiety can undergo further esterification reactions with alcohols under appropriate conditions.[1]

Spectroscopic Profile

Spectroscopic analysis is indispensable for the structural confirmation and quantification of this compound.

TechniqueKey FeaturesSource
UV-Vis Spectroscopy Exhibits absorption maxima characteristic of hydroxycinnamic acids, typically with two main bands around 230-240 nm and 320-330 nm, and a shoulder at approximately 290-300 nm.[13]
NMR Spectroscopy ¹H and ¹³C NMR spectra show characteristic shifts that confirm the presence of the caffeoyl and shikimate moieties. The esterification at the 5-position of shikimic acid causes a downfield shift (1.1-1.6 ppm) for the proton attached to that carbon (H-5).[1][14][15]
Mass Spectrometry (MS) In negative ion mode ESI-MS/MS, 5-CSA derivatives show a characteristic fragmentation pattern, often featuring a deprotonated molecular ion [M-H]⁻ and key fragment ions corresponding to the loss of specific residues. For example, di- and tricaffeoylshikimic acid isomers are characterized by the presence of a [caffeoylshikimic acid-H]⁻ ion at m/z 335.[13]

Natural Occurrence and Biosynthesis

This compound is a naturally occurring compound found in a wide array of plants, including ferns, dates (Phoenix dactylifera), and coffee.[1][5]

Biosynthesis Pathway

5-CSA is a pivotal intermediate in the phenylpropanoid pathway. Its synthesis is a key branching point that directs metabolic flux towards the production of lignin monomers.[1] The primary biosynthetic route involves the following steps:

  • Phenylalanine is converted to p-coumaroyl-CoA through the actions of Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL).

  • In one major pathway, p-coumaroyl-CoA is esterified with shikimic acid by the enzyme hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) to form 4-coumaroyl shikimic acid.

  • This intermediate is then hydroxylated by p-coumarate 3-hydroxylase (C3H) to yield this compound.[1]

  • Alternatively, caffeoyl-CoA can be directly esterified to shikimic acid, also catalyzed by HCT.[1]

From this point, 5-CSA can be converted by caffeoyl shikimate esterase (CSE) to release caffeic acid, or it can proceed further down the pathway toward lignin synthesis.[16][17]

G Phe Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phe->pCoumaroylCoA PAL, C4H, 4CL pCoumaroylShikimate 4-Coumaroyl Shikimic Acid pCoumaroylCoA->pCoumaroylShikimate HCT CaffeoylCoA Caffeoyl-CoA pCoumaroylCoA->CaffeoylCoA C3'H on CoA ester CSA This compound pCoumaroylShikimate->CSA C3'H Lignin Lignin Monomers CSA->Lignin CaffeicAcid Caffeic Acid CSA->CaffeicAcid CSE ShikimicAcid Shikimic Acid ShikimicAcid->pCoumaroylShikimate ShikimicAcid->CSA CaffeoylCoA->CSA HCT

Caption: Biosynthesis of this compound.

Experimental Protocols & Methodologies

The following protocols provide standardized methods for evaluating the fundamental properties of this compound.

Protocol: Determination of Qualitative Solubility

This protocol, adapted from standard organic chemistry methodologies, determines the solubility of 5-CSA in various solvents, providing insights into its polarity and acidic/basic nature.[18][19]

Materials:

  • This compound sample

  • Small test tubes

  • Vortex mixer

  • Solvents: Deionized water, Methanol, Ethanol, Diethyl ether, Hexane

  • Aqueous solutions: 5% HCl, 5% NaOH, 5% NaHCO₃

Procedure:

  • Water Solubility: Add ~5 mg of 5-CSA to a test tube. Add 1 mL of deionized water. Vortex vigorously for 30 seconds. Observe for dissolution.

  • Organic Solvent Solubility: Repeat Step 1 with each organic solvent (Methanol, Ethanol, Diethyl ether, Hexane). Record observations as soluble, partially soluble, or insoluble.

  • Acid/Base Solubility (for water-insoluble portion):

    • To a test tube with ~5 mg of 5-CSA, add 1 mL of 5% NaOH solution. Vortex and observe. Solubility indicates an acidic compound (phenol or carboxylic acid).

    • To a new test tube with ~5 mg of 5-CSA, add 1 mL of 5% NaHCO₃ solution. Vortex and observe for effervescence (CO₂ bubbles) and dissolution. Solubility in this weak base specifically indicates a carboxylic acid.[19]

    • To a final test tube with ~5 mg of 5-CSA, add 1 mL of 5% HCl solution. Vortex and observe. Solubility would indicate a basic compound (e.g., an amine).

Expected Outcome: 5-CSA is expected to be soluble in polar organic solvents like methanol and ethanol, sparingly soluble in water, and insoluble in non-polar solvents like hexane. It will be soluble in 5% NaOH and 5% NaHCO₃ due to the deprotonation of its carboxylic acid and phenolic hydroxyl groups to form water-soluble salts.

Protocol: Isolation and Purification from Natural Sources

This generalized workflow describes the extraction and purification of 5-CSA from plant material.[1]

G A Plant Material (e.g., leaves, fruits) B Drying & Grinding A->B C Solvent Extraction (e.g., Ethanol/Methanol) B->C D Filtration & Concentration (Rotary Evaporation) C->D E Crude Extract D->E F Liquid-Liquid Partitioning (e.g., with Ethyl Acetate) E->F G Enriched Phenolic Fraction F->G H Column Chromatography (e.g., Sephadex LH-20) G->H I Preparative HPLC (C18 column) H->I J Pure this compound I->J

Caption: General workflow for extraction of 5-CSA.

Biological and Ecological Significance

The chemical properties of this compound are directly responsible for its important roles in nature.

  • Antioxidant Activity : The catechol ring allows 5-CSA to effectively donate electrons and scavenge reactive oxygen species, thereby mitigating oxidative stress. This property is the basis for its potential use in pharmaceuticals and nutraceuticals.[1]

  • Ecological Role : In plants, 5-CSA functions as a defensive metabolite. Its accumulation is often triggered by biotic stresses like pathogen attacks or abiotic challenges such as UV radiation.[1] It can also act as an insect deterrent and possesses antimicrobial properties.[1]

Conclusion

This compound is a multifaceted molecule whose physical and chemical properties are of great interest to a wide range of scientific disciplines. Its unique structure, combining features of both shikimic and caffeic acids, results in a distinct profile of solubility, stability, and reactivity. As a key intermediate in the ubiquitous phenylpropanoid pathway, its study provides critical insights into plant metabolism. Furthermore, its inherent antioxidant and defensive properties make it a compelling candidate for further investigation in drug discovery and the development of functional foods. A thorough understanding of the principles outlined in this guide is essential for any researcher aiming to isolate, characterize, or utilize this important natural product.

References

An In-Depth Technical Guide to 5-Caffeoylshikimic Acid: From Nomenclature to Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Caffeoylshikimic acid, a significant plant metabolite with growing interest in the fields of pharmacology and drug development. It is designed for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical identity, biological significance, and analytical methodologies.

Nomenclature and Chemical Identity: A Multifaceted Molecule

This compound is a phenolic compound that can be identified by a variety of synonyms and chemical identifiers, which are crucial for accurate database searches and literature reviews.[1][2][3][4][5][6][7]

Table 1: Synonyms and Alternative Names for this compound

TypeName/Identifier
Systematic (IUPAC) Name (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid[1][6]
Common Synonyms 5-O-Caffeoylshikimic acid[1][2][3][4][5][6][7]
Dactylifric acid[2][3][4][7]
Dattelic acid[2][3]
trans-5-O-Caffeoylshikimic acid[7][8]
5-CSA[5]
CAS Number 73263-62-4[1][2][3][4][5][6][7]
PubChem CID 5281762[1][2][6]
ChEBI ID CHEBI:2106[1][2][3]

The molecule is an ester formed through the condensation of the carboxylic group of trans-caffeic acid with the 5-hydroxy group of shikimic acid.[1][9][10] This seemingly simple linkage is the gateway to a complex biological role, bridging primary and secondary metabolism in plants.

Physicochemical Properties: Data for the Bench Scientist

A thorough understanding of the physicochemical properties of this compound is fundamental for its extraction, purification, and formulation in research and development settings.

Table 2: Key Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₈[1][6][7]
Molecular Weight 336.29 g/mol [1][6][7]
Appearance Solid[11]
Melting Point 300 °C[11]
Solubility Soluble in polar solvents like DMSO and H₂O. Sonication is recommended for complete dissolution.[9]
Stability Sensitive to high temperatures and pH variations. Isomerization and degradation can occur upon heating in aqueous solutions, with the rate and products of transformation being pH-dependent.[1][2][3][12][13]
Spectroscopic Data

The structural elucidation and confirmation of this compound rely heavily on spectroscopic techniques. A recent comprehensive review has compiled the ¹H and ¹³C NMR data for this compound, which is invaluable for its unambiguous identification.[14][15]

Table 3: ¹H and ¹³C NMR Data for 5-O-Caffeoylshikimic Acid (26) in Methanol-d4 [14]

Position¹H (500.13 MHz) δ in ppm, J in Hz¹³C (125.77 MHz) δ in ppmPosition¹H (500.13 MHz) δ in ppm, J in Hz¹³C (125.77 MHz) δ in ppm
1-125.91'-128.5
27.00114.72'6.70138.6
3-145.23'4.3065.5
4-149.74'3.7868.3
56.26116.45'5.2572.8
67.08115.36'2.22, 2.8532.7
77.55 (d, 15.9)147.27'-170.0
86.24 (d, 15.9)115.4
9-168.8

Data extracted from a comprehensive review on caffeic acid and its derivatives.[14]

Mass Spectrometry (MS): The fragmentation pattern of this compound in mass spectrometry is crucial for its identification in complex mixtures. In negative ion mode ESI-MS/MS, characteristic fragments corresponding to the caffeoyl and shikimate moieties are observed. The elution order and fragmentation patterns can help distinguish it from its isomers, such as 3- and 4-caffeoylshikimic acid.[9][16][17]

Biosynthesis: A Key Junction in Plant Metabolism

This compound occupies a critical nexus in the plant phenylpropanoid pathway, which is responsible for the synthesis of a vast array of secondary metabolites, including lignin, flavonoids, and other phenolics.[12][18] Its biosynthesis is primarily catalyzed by the enzyme Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) .[1][2][10][12][18]

The causality behind this pathway is a strategic channeling of carbon from primary metabolism (shikimate pathway) to secondary metabolism. The HCT enzyme facilitates the esterification of shikimic acid with a hydroxycinnamoyl-CoA ester, typically p-coumaroyl-CoA. This step is a commitment to the phenylpropanoid pathway. The resulting p-coumaroyl-shikimate can then be hydroxylated to form this compound. This molecule can then be further metabolized, for instance, by being converted to caffeoyl-CoA, a precursor for lignin biosynthesis.[2][10] The evolutionary conservation of HCT in embryophytes underscores its fundamental importance in plant life.[12][18]

5-Caffeoylshikimic_Acid_Biosynthesis Shikimate_Pathway Shikimate Pathway Shikimic_Acid Shikimic Acid Shikimate_Pathway->Shikimic_Acid Phenylalanine Phenylalanine Shikimate_Pathway->Phenylalanine HCT HCT (Hydroxycinnamoyl-CoA: shikimate hydroxycinnamoyl transferase) Shikimic_Acid->HCT p_Coumaroyl_CoA p-Coumaroyl-CoA Phenylalanine->p_Coumaroyl_CoA p_Coumaroyl_CoA->HCT p_Coumaroyl_shikimate p-Coumaroyl-shikimate HCT->p_Coumaroyl_shikimate C3H C3'H (p-coumaroyl shikimate 3'-hydroxylase) p_Coumaroyl_shikimate->C3H Five_CSA This compound C3H->Five_CSA Lignin_Flavonoids Lignin, Flavonoids, etc. Five_CSA->Lignin_Flavonoids

Figure 1: Simplified biosynthetic pathway of this compound.

Biological Activities and Therapeutic Potential: A Molecule of Interest

This compound has demonstrated a range of biological activities that position it as a promising candidate for further investigation in drug discovery.

Anti-inflammatory Activity

A significant body of evidence points to the anti-inflammatory properties of this compound, primarily through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway .[9] NF-κB is a master regulator of inflammation, and its inhibition can dampen the expression of pro-inflammatory cytokines and enzymes. Studies have shown that this compound can downregulate the NF-κB pathway, leading to a reduction in inflammatory responses.[9] While some studies on related compounds like caffeic acid and caffeoylquinic acid suggest involvement of other pathways like MAPK, further specific research on this compound is warranted.[19][20]

NF_kB_Inhibition cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates Five_CSA This compound Five_CSA->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) NFkB_p65_p50_active Active NF-κB IkB->NFkB_p65_p50_active Degradation releases NFkB_IkB_complex NF-κB/IκBα Complex (Inactive) NFkB_IkB_complex->IKK Nucleus Nucleus NFkB_p65_p50_active->Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) NFkB_p65_p50_active->Gene_Expression Induces

Figure 2: Proposed mechanism of anti-inflammatory action via NF-κB inhibition.

Antioxidant Properties

The catechol (3,4-dihydroxy) moiety in the caffeoyl portion of the molecule is a hallmark of potent antioxidant activity. This compound can act as a free radical scavenger through mechanisms like hydrogen atom transfer (HAT) and single electron transfer (SET).[5][11][21][22] This antioxidant capacity is crucial in mitigating oxidative stress, a key pathological factor in numerous chronic diseases.

Anti-Cancer Potential

Emerging research has highlighted the anti-cancer properties of this compound. It has been shown to exhibit antiproliferative effects against various cancer cell lines.[23] The mechanisms are multifaceted and appear to involve:

  • Induction of Apoptosis: Studies on related compounds suggest that it may trigger programmed cell death in cancer cells through the mitochondrial pathway, involving the modulation of Bcl-2 family proteins and caspase activation.[8][24][25][26][27][28][29]

  • Modulation of Signaling Pathways: Research on the closely related 5-caffeoylquinic acid has demonstrated its ability to inhibit the invasion of non-small cell lung cancer cells by inactivating the p70S6K and Akt signaling pathways.[4][30]

Experimental Protocols: A Guide for the Laboratory

The successful isolation and analysis of this compound require robust and validated methodologies. The choice of technique is dictated by the starting material, the desired purity, and the analytical objective.

Extraction and Purification

A key challenge in natural product chemistry is the efficient extraction and purification of the target compound from a complex biological matrix.

Protocol 1: Extraction and Purification using Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a study that successfully isolated 5-O-caffeoylshikimic acid from Solanum somalense leaves, demonstrating the superiority of CPC over conventional silica gel column chromatography for this particular compound.[13]

Rationale for Method Selection: CPC is a liquid-liquid chromatography technique that avoids the use of solid stationary phases, which can lead to irreversible adsorption and degradation of polar compounds like this compound. This results in higher recovery and purity.

Step-by-Step Methodology:

  • Extraction:

    • Macerate dried and powdered plant material (e.g., Solanum somalense leaves) with methanol (MeOH) at room temperature.

    • Filter and concentrate the extract under reduced pressure to obtain a crude methanolic extract.

  • Solvent System Selection for CPC:

    • A biphasic solvent system is crucial for successful CPC separation. A system composed of Chloroform/Methanol/Water (CHCl₃/MeOH/H₂O) at a ratio of 9.5:10:5 (v/v/v) has been shown to be effective.[13]

    • Causality: This solvent system provides the appropriate partition coefficient (K) for this compound, allowing it to be retained in the stationary phase long enough for separation from other components, but not so long that it becomes difficult to elute.

  • CPC Separation:

    • Equilibrate the CPC instrument with the biphasic solvent system. The lower phase is typically used as the stationary phase and the upper phase as the mobile phase.

    • Dissolve the crude extract in a mixture of the stationary and mobile phases and inject it into the CPC column.

    • Elute the compounds with the mobile phase at a defined flow rate.

    • Collect fractions and monitor the elution profile using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Analysis and Characterization:

    • Combine the fractions containing the pure compound.

    • Confirm the purity and identity of the isolated 5-O-caffeoylshikimic acid using HPLC, Mass Spectrometry, and NMR spectroscopy.

CPC_Workflow Start Dried Plant Material Extraction Methanol Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract CPC Centrifugal Partition Chromatography (CPC) Crude_Extract->CPC Fraction_Collection Fraction Collection CPC->Fraction_Collection Solvent_System Biphasic Solvent System (e.g., CHCl3/MeOH/H2O) Solvent_System->CPC Analysis Purity & Identity Analysis (HPLC, MS, NMR) Fraction_Collection->Analysis Pure_Compound Pure this compound Analysis->Pure_Compound

Figure 3: Workflow for the extraction and purification of this compound.

Analytical Quantification

For the quantitative analysis of this compound in various samples, High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector is the method of choice.

Protocol 2: Quantification by HPLC-DAD

Rationale for Method Selection: Reverse-phase HPLC provides excellent separation of phenolic compounds. A Diode Array Detector (DAD) allows for the simultaneous monitoring of absorbance at multiple wavelengths, which aids in peak identification and purity assessment by providing the UV spectrum of the eluting compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Extract the sample with a suitable solvent (e.g., methanol or ethanol).

    • Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

  • HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is commonly used.

      • Causality: The C18 stationary phase provides the necessary hydrophobicity to retain and separate moderately polar compounds like this compound from other plant constituents.

    • Mobile Phase: A gradient elution using a mixture of an acidified aqueous solvent (A) (e.g., 0.1% formic acid in water) and an organic solvent (B) (e.g., acetonitrile or methanol).

      • Causality: The acidified mobile phase helps to keep the phenolic compounds in their protonated form, leading to sharper peaks and better chromatographic resolution. The gradient elution allows for the separation of compounds with a wide range of polarities.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: DAD detection at the λmax of this compound (around 325 nm).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

    • Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Conclusion and Future Directions

This compound is a naturally occurring phenolic compound with a well-defined chemical identity and a significant role in plant metabolism. Its promising anti-inflammatory, antioxidant, and anti-cancer properties make it a compelling molecule for further research in drug discovery and development. This guide has provided a comprehensive overview of its nomenclature, physicochemical properties, biosynthesis, biological activities, and analytical methodologies to aid researchers in their endeavors. Future research should focus on elucidating the detailed molecular mechanisms underlying its therapeutic effects, conducting in vivo efficacy and safety studies, and exploring its potential for clinical applications.

References

The Pivotal Role of 5-Caffeoylshikimic Acid in Plant Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the multifaceted biological roles of 5-caffeoylshikimic acid (5-CSA) in the intricate web of plant metabolism. As a key intermediate in the phenylpropanoid pathway, 5-CSA stands at a critical metabolic crossroads, directing carbon flux towards the synthesis of essential structural polymers, defense compounds, and antioxidants. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital plant metabolite.

Introduction: The Significance of a Central Metabolic Intermediate

Plants, as sessile organisms, have evolved a sophisticated chemical arsenal to adapt to their environment, defend against biotic and abiotic stresses, and ensure structural integrity. Central to this chemical repertoire is the phenylpropanoid pathway, a metabolic route that gives rise to a vast array of phenolic compounds. This compound, an ester formed between caffeic acid and shikimic acid, is a pivotal intermediate within this pathway. Its transient nature belies its critical importance; the metabolic fate of 5-CSA dictates the production of lignin, flavonoids, and other crucial secondary metabolites that underpin plant survival and development. Understanding the regulation of 5-CSA metabolism is, therefore, fundamental to comprehending plant growth, defense, and adaptation.

Biosynthesis of this compound: A Tightly Regulated Process

The synthesis of 5-CSA is a multi-step enzymatic process that funnels products from the shikimate and phenylpropanoid pathways. The core reactions are catalyzed by a specific set of enzymes whose expression and activity are tightly regulated in response to developmental cues and environmental stimuli.

The biosynthesis of this compound initiates with the deamination of phenylalanine to form trans-cinnamic acid, a reaction catalyzed by Phenylalanine ammonia-lyase (PAL)[1]. This is followed by a series of enzymatic conversions. The key enzyme responsible for the formation of the ester linkage between a hydroxycinnamic acid and shikimate is HYDROXYCINNAMOYL-CoA:SHIKIMATE HYDROXYCINNAMOYL TRANSFERASE (HCT) [2][3][4].

HCT, a member of the BAHD acyltransferase superfamily, catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimate, forming p-coumaroyl-5-O-shikimate[2][4]. This intermediate is then hydroxylated at the 3-position of the aromatic ring by p-coumaroyl-shikimate 3'-hydroxylase (C3'H) , a cytochrome P450 monooxygenase also known as CYP98A, to yield this compound[2][5].

Interestingly, HCT can also catalyze the reverse reaction, converting this compound and Coenzyme A into caffeoyl-CoA and shikimate[2]. This bidirectional activity highlights the dynamic nature of this metabolic junction.

An alternative pathway for the metabolism of caffeoyl shikimate involves the enzyme caffeoyl shikimate esterase (CSE) , which can hydrolyze caffeoyl shikimate to release free caffeate[3]. The interplay between HCT and CSE activities likely plays a significant role in modulating the flux through different branches of the phenylpropanoid pathway.

This compound Biosynthesis Phe Phenylalanine pCouCoA p-Coumaroyl-CoA Phe->pCouCoA PAL, C4H, 4CL pCouShik p-Coumaroyl-5-O-shikimate pCouCoA->pCouShik HCT Shikimate Shikimate Shikimate->pCouShik CSA This compound pCouShik->CSA C3'H (CYP98A) CaffCoA Caffeoyl-CoA CSA->CaffCoA HCT (reverse) Caffeate Caffeate CSA->Caffeate CSE

Biosynthesis of this compound.

Central Role in Lignin Biosynthesis

Lignin, a complex aromatic polymer, is a major component of the secondary cell walls of vascular plants, providing structural support and hydrophobicity. 5-CSA is a critical gateway for the synthesis of the monolignol precursors of lignin, particularly the guaiacyl (G) and syringyl (S) units[3][6].

The caffeoyl-CoA produced from 5-CSA via the reverse HCT reaction serves as a direct precursor for the synthesis of G-lignin monomers[7]. Downstream enzymes, including caffeoyl-CoA O-methyltransferase (CCoAOMT), further modify the aromatic ring to generate the diverse monolignols that are subsequently polymerized into the complex lignin structure[8][9].

The regulation of HCT and C3'H expression is therefore a key determinant of lignin content and composition. Studies have shown that downregulation of HCT expression can lead to reduced lignin content and altered S/G ratios, which can impact plant growth and biomass properties[3][10].

Lignin Biosynthesis Pathway CSA This compound CaffCoA Caffeoyl-CoA CSA->CaffCoA HCT (reverse) FerCoA Feruloyl-CoA CaffCoA->FerCoA CCoAOMT ConifAld Coniferaldehyde FerCoA->ConifAld CCR FiveOHFerCoA 5-Hydroxyferuloyl-CoA FerCoA->FiveOHFerCoA F5H ConifAlc Coniferyl Alcohol (G-monolignol) ConifAld->ConifAlc CAD Lignin Lignin Polymer ConifAlc->Lignin SinapAld Sinapaldehyde FiveOHFerCoA->SinapAld COMT SinapAlc Sinapyl Alcohol (S-monolignol) SinapAld->SinapAlc CAD SinapAlc->Lignin

Role of 5-CSA in Lignin Biosynthesis.

Involvement in Plant Defense Mechanisms

The phenylpropanoid pathway is a cornerstone of plant defense, producing a diverse array of antimicrobial and anti-herbivory compounds[11][12]. As a key intermediate, 5-CSA contributes to this defensive arsenal.

Upon pathogen attack or herbivore feeding, plants often upregulate the expression of genes involved in the phenylpropanoid pathway, leading to the accumulation of various phenolic compounds at the site of stress[13]. Caffeic acid and its derivatives, including 5-CSA, have been shown to possess antimicrobial properties[11]. The accumulation of these compounds can create a chemical barrier that inhibits pathogen growth and deters herbivores.

Furthermore, the lignification of cell walls, a process dependent on the flux through 5-CSA, provides a physical barrier against pathogen invasion and insect feeding[6]. The induction of lignin biosynthesis is a common defense response in plants.

Antioxidant Properties and Stress Mitigation

Phenolic compounds are well-known for their antioxidant activities, which play a crucial role in protecting plants from oxidative damage caused by various biotic and abiotic stresses[14][15][16][17][18]. Reactive oxygen species (ROS) are inevitably produced during normal metabolic processes and their levels can increase dramatically under stress conditions.

This compound, containing the caffeoyl moiety, is expected to exhibit significant antioxidant activity. The catechol group (two adjacent hydroxyl groups) on the aromatic ring of caffeic acid is a potent scavenger of free radicals. Studies on various caffeic acid derivatives have consistently demonstrated their strong antioxidant capacities[14][17]. By quenching ROS, 5-CSA and its downstream products can help maintain cellular redox homeostasis and protect cellular components from oxidative damage, thereby contributing to stress tolerance.

Experimental Protocols for the Analysis of this compound

6.1. Extraction of Phenolic Compounds from Plant Tissues

  • Objective: To extract a broad range of phenolic compounds, including 5-CSA, from plant material.

  • Methodology:

    • Harvest and immediately freeze plant tissue in liquid nitrogen to quench metabolic activity.

    • Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

    • Extract the powdered tissue with 80% (v/v) aqueous methanol at a ratio of 1:10 (w/v) by vortexing for 1 hour at 4°C.

    • Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and repeat the extraction of the pellet twice more.

    • Pool the supernatants and evaporate the methanol under a stream of nitrogen or using a rotary evaporator.

    • Lyophilize the remaining aqueous extract to obtain a dry powder.

    • Store the dried extract at -80°C until analysis.

6.2. Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

  • Objective: To separate and quantify 5-CSA in plant extracts.

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) or UV-Vis detector.

  • Methodology:

    • Reconstitute the dried plant extract in 50% methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter.

    • Inject an appropriate volume (e.g., 10 µL) onto a C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Elute the compounds using a gradient of solvent A (0.1% formic acid in water) and solvent B (0.1% formic acid in acetonitrile) at a flow rate of 0.8 mL/min. A typical gradient could be: 0-5 min, 5% B; 5-25 min, 5-35% B; 25-30 min, 35-100% B; 30-35 min, 100% B; 35-40 min, 100-5% B; 40-45 min, 5% B.

    • Monitor the elution at 320 nm for the detection of hydroxycinnamic acid derivatives.

    • Identify 5-CSA by comparing its retention time and UV spectrum with an authentic standard.

    • Quantify 5-CSA by creating a standard curve using a serial dilution of the authentic standard.

Table 1: HPLC Gradient for 5-CSA Analysis

Time (min)% Solvent A (0.1% Formic Acid in Water)% Solvent B (0.1% Formic Acid in Acetonitrile)
0-5955
5-2595 -> 655 -> 35
25-3065 -> 035 -> 100
30-350100
35-400 -> 95100 -> 5
40-45955

Conclusion and Future Perspectives

This compound is a linchpin in plant metabolism, orchestrating the flow of carbon into a diverse array of essential phenolic compounds. Its central role in lignin biosynthesis, plant defense, and antioxidant systems underscores its significance for plant growth, development, and survival. A thorough understanding of the enzymes and regulatory networks governing 5-CSA metabolism is paramount for efforts aimed at engineering plant biomass for biofuel production, enhancing crop resilience to environmental stresses, and exploring the vast chemical diversity of the plant kingdom for novel therapeutic agents. Future research should focus on elucidating the intricate regulatory mechanisms that control the metabolic fate of 5-CSA, including transcriptional, post-transcriptional, and allosteric regulation of the key enzymes involved.

References

A Comprehensive Technical Guide to the Preliminary Biological Activities of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Bioactive Potential of a Unique Phenolic Ester

In the vast landscape of natural product chemistry, the intricate tapestry of phenylpropanoid derivatives continues to be a fertile ground for the discovery of novel therapeutic agents. Among these, 5-O-caffeoylshikimic acid (5-CSA), a distinct ester of caffeic acid and shikimic acid, is emerging as a molecule of significant interest. While its structural cousin, 5-O-caffeoylquinic acid (chlorogenic acid), has been the subject of extensive research, 5-CSA presents a unique profile of biological activities that warrants a dedicated and in-depth exploration. This technical guide synthesizes the current understanding of the preliminary biological activities of 5-CSA, with a particular focus on its enzyme inhibitory effects. It is designed to provide researchers and drug development professionals with a robust foundation for future investigations into this promising natural compound.

Molecular Profile and Significance

5-O-caffeoylshikimic acid is a carboxylic ester formed from the condensation of the carboxyl group of (E)-caffeic acid with the 5-hydroxy group of shikimic acid. As a plant metabolite, it occupies a crucial position in the phenylpropanoid pathway, serving as a precursor in the biosynthesis of lignin. Its natural occurrence has been reported in organisms such as Equisetum arvense (horsetail) and Solanum somalense. The presence of the catechol moiety from caffeic acid, coupled with the shikimic acid backbone, endows 5-CSA with a unique stereochemistry and electronic distribution, which are fundamental to its observed biological activities.

Enzyme Inhibition: A Primary Mode of Action

A significant body of evidence points to enzyme inhibition as a primary mechanism through which 5-CSA exerts its biological effects. The most thoroughly characterized activity in this domain is its potent inhibition of xanthine oxidase.

Xanthine Oxidase Inhibition: Implications for Hyperuricemia

Xanthine oxidase (XO) is a pivotal enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. The overproduction of uric acid leads to hyperuricemia, a metabolic disorder that is a precursor to gout and is associated with kidney disease and cardiovascular complications.

Studies have identified 5-CSA as a novel and effective inhibitor of xanthine oxidase. Research involving the isolation of compounds from Smilacis Glabrae Rhizoma demonstrated that 5-CSA inhibits XO with a half-maximal inhibitory concentration (IC50) of 13.96 μM in vitro. This inhibitory action is believed to be mediated by the interaction of 5-CSA with the active site of the enzyme, a hypothesis supported by in silico molecular docking studies which revealed a binding energy of -8.6 kcal/mol with the active sites of XO.

In vivo studies have substantiated these findings. In a hyperuricemia mouse model induced by potassium oxonate and hypoxanthine, oral administration of 5-CSA was shown to inhibit both hepatic and serum xanthine oxidase activity. This led to a significant amelioration of kidney injury, as evidenced by improvements in histological and serological parameters. These results strongly suggest that 5-CSA could be developed as a safe and effective therapeutic agent for the management of hyperuricemia and related conditions.

Table 1: In Vitro Xanthine Oxidase Inhibitory Activity of 5-O-Caffeoylshikimic Acid
CompoundSourceAssay TypeIC50 (μM)Reference
5-O-Caffeoylshikimic AcidSmilacis Glabrae RhizomaIn vitro XOD inhibitory assay13.96
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
  • Objective: To determine the IC50 value of 5-CSA against xanthine oxidase.

  • Materials: Xanthine oxidase from bovine milk, xanthine, phosphate buffer (pH 7.5), 5-O-caffeoylshikimic acid, allopurinol (positive control), 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of 5-CSA in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add phosphate buffer, xanthine solution (substrate), and varying concentrations of 5-CSA or allopurinol.

    • Initiate the reaction by adding the xanthine oxidase enzyme solution to each well.

    • Incubate the plate at a specified temperature (e.g., 25°C).

    • Measure the absorbance at 295 nm at regular intervals. The rate of uric acid formation is proportional to the increase in absorbance.

    • Calculate the percentage of inhibition for each concentration of 5-CSA compared to the control (no inhibitor).

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Diagram 1: Xanthine Oxidase Inhibition Workflow

G cluster_prep Assay Preparation cluster_reaction Reaction Incubation cluster_analysis Data Analysis prep_buffer Prepare Phosphate Buffer mix Mix Buffer, Substrate, and 5-CSA in 96-well plate prep_buffer->mix prep_substrate Prepare Xanthine Solution prep_substrate->mix prep_inhibitor Prepare 5-CSA Dilutions prep_inhibitor->mix prep_enzyme Prepare XO Solution start_reaction Add XO to Initiate Reaction prep_enzyme->start_reaction mix->start_reaction incubate Incubate at 25°C start_reaction->incubate measure_abs Measure Absorbance at 295 nm incubate->measure_abs calc_inhibition Calculate % Inhibition measure_abs->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for in vitro xanthine oxidase inhibition assay.

Antioxidant and Anti-inflammatory Activities: Preliminary Insights

While less extensively studied than its enzyme inhibitory properties, preliminary evidence suggests that 5-CSA also possesses antioxidant and anti-inflammatory activities, likely attributable to the caffeic acid moiety.

Antioxidant Potential

The phenolic nature of 5-CSA, specifically the catechol group of the caffeic acid portion, suggests inherent antioxidant activity through the scavenging of free radicals. While specific, detailed studies quantifying the antioxidant capacity of purified 5-CSA using standard assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) or FRAP (Ferric Reducing Antioxidant Power) are not yet widely published, its presence in plant extracts with high polyphenol content and known antioxidant properties points towards this potential.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Objective: To evaluate the free radical scavenging activity of 5-CSA.

  • Materials: DPPH solution in methanol, 5-O-caffeoylshikimic acid, ascorbic acid or Trolox (positive control), methanol, 96-well microplate reader.

  • Procedure:

    • Prepare a stock solution of 5-CSA in methanol.

    • In a 96-well plate, add varying concentrations of 5-CSA or the positive control.

    • Add the methanolic DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at approximately 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH discoloration.

    • The results can be expressed as an EC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Anti-inflammatory Effects

There are indications that 5-CSA exhibits anti-inflammatory activity, with suggestions that the underlying mechanism is associated with the downregulation of the nuclear factor-κB (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). In the context of hyperuricemia-induced kidney injury, 5-CSA treatment in mice was shown to reduce the levels of inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-18 in the kidneys.

Diagram 2: Proposed Anti-inflammatory Mechanism of 5-CSA

G inflammatory_stimulus Inflammatory Stimulus (e.g., LPS, Uric Acid) nfkb_pathway NF-κB Signaling Pathway inflammatory_stimulus->nfkb_pathway five_csa 5-O-Caffeoylshikimic Acid five_csa->nfkb_pathway Inhibition pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) nfkb_pathway->pro_inflammatory_genes Activation inflammatory_response Inflammatory Response pro_inflammatory_genes->inflammatory_response

Caption: Proposed inhibition of the NF-κB pathway by 5-CSA.

Neuroprotective and Anticancer Activities: Areas for Future Investigation

Currently, there is a paucity of direct scientific literature detailing the neuroprotective and anticancer activities of 5-O-caffeoylshikimic acid. This represents a significant gap in our understanding of the full biological spectrum of this molecule.

However, it is pertinent to note that caffeic acid, a constituent of 5-CSA, has been extensively studied and has demonstrated both neuroprotective and anticancer properties through various mechanisms, including antioxidant and anti-inflammatory actions, as well as modulation of specific signaling pathways involved in cell survival and apoptosis. The presence of the caffeic acid moiety in 5-CSA provides a strong rationale for investigating whether 5-CSA itself possesses similar activities. Future research should focus on evaluating the effects of 5-CSA on neuronal cell models of oxidative stress and neurodegeneration, as well as its cytotoxicity and anti-proliferative effects on various cancer cell lines.

Conclusion and Future Directions

5-O-caffeoylshikimic acid is a natural product with clearly defined and potent xanthine oxidase inhibitory activity, positioning it as a promising candidate for the development of new treatments for hyperuricemia and gout. Preliminary evidence also points towards its potential as an antioxidant and anti-inflammatory agent, likely mediated through the NF-κB pathway. The neuroprotective and anticancer activities of 5-CSA remain largely unexplored and represent exciting avenues for future research.

For drug development professionals, the favorable in vivo data on its xanthine oxidase inhibitory effects warrants further preclinical investigation, including pharmacokinetic and toxicological studies. For researchers and scientists, there is a compelling need to conduct comprehensive in vitro and in vivo studies to fully elucidate the antioxidant, anti-inflammatory, neuroprotective, and anticancer properties of this unique phenolic ester. Such investigations will be crucial in unlocking the full therapeutic potential of 5-O-caffeoylshikimic acid.

5-Caffeoylshikimic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Caffeoylshikimic acid (5-CSA), a significant plant metabolite with growing interest in the pharmaceutical and nutraceutical sectors. We will delve into its chemical identity, biosynthetic origins, analytical methodologies, and key biological activities, with a focus on the mechanistic underpinnings relevant to drug discovery and development. This document is structured to provide not just information, but actionable insights for the research professional.

Core Identity and Physicochemical Properties

This compound, also known as Dactylifric acid, is a phenolic compound belonging to the hydroxycinnamoyl shikimate ester class. It is structurally defined by the esterification of caffeic acid with shikimic acid at the C5 hydroxyl position. This structure is fundamental to its chemical reactivity and biological function.

The molecule's identity is rooted in its two primary components:

  • Shikimic Acid: A crucial alicyclic intermediate in the biosynthetic pathway for aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms.

  • Caffeic Acid: A ubiquitous hydroxycinnamic acid characterized by its 3,4-dihydroxy (catechol) substituted phenyl ring, which is a key determinant of its potent antioxidant activity.

PropertyValueSource(s)
IUPAC Name (3R,4R,5R)-5-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acidPubChem
Molecular Formula C₁₆H₁₆O₈PubChem
Molecular Weight 336.29 g/mol PubChem
CAS Number 73263-62-4PubChem
Appearance Typically a crystalline solidEvitaChem
Solubility Soluble in polar solvents like methanol and ethanol; less soluble in non-polar solvents.EvitaChem
Stability Sensitive to light, heat, and higher pH levels, where it is prone to isomerization. Should be stored in cool, dark conditions.EvitaChem

Biosynthesis: The Phenylpropanoid Pathway

This compound is synthesized in plants via the phenylpropanoid pathway, a complex network responsible for producing a vast array of secondary metabolites. The synthesis begins with the amino acid L-phenylalanine and proceeds through several key enzymatic steps. Understanding this pathway is critical for metabolic engineering efforts aimed at increasing 5-CSA yields in plants or microbial systems.

The core pathway leading to 5-CSA involves the following sequence:

  • Deamination: Phenylalanine Ammonia-Lyase (PAL) catalyzes the removal of an amino group from L-phenylalanine to produce cinnamic acid.

  • Hydroxylation: Cinnamate 4-hydroxylase (C4H) hydroxylates cinnamic acid to form p-coumaric acid.

  • Ligation: 4-Coumarate:CoA ligase (4CL) activates p-coumaric acid by attaching it to Coenzyme A, forming p-coumaroyl-CoA. This is a central branch point in the pathway.

  • Esterification: Hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase (HCT) catalyzes the transfer of the p-coumaroyl group from p-coumaroyl-CoA to shikimic acid, forming p-coumaroyl-5-shikimate.

  • Hydroxylation: The key final step involves the 3-hydroxylation of the p-coumaroyl moiety by p-coumaroyl 3'-hydroxylase (C3'H), a P450-dependent monooxygenase, to yield 5-O-caffeoylshikimic acid.

G cluster_phenylpropanoid Core Phenylpropanoid Pathway cluster_shikimate_branch Shikimate Branch L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid PAL p-Coumaric Acid p-Coumaric Acid Cinnamic Acid->p-Coumaric Acid C4H p-Coumaroyl-CoA p-Coumaroyl-CoA p-Coumaric Acid->p-Coumaroyl-CoA 4CL p-Coumaroyl-5-shikimate p-Coumaroyl-5-shikimate p-Coumaroyl-CoA->p-Coumaroyl-5-shikimate HCT (+ Shikimic Acid) 5-O-Caffeoylshikimic Acid 5-O-Caffeoylshikimic Acid p-Coumaroyl-5-shikimate->5-O-Caffeoylshikimic Acid C3'H

Caption: Biosynthetic pathway of this compound.

Analytical Methodologies: Extraction, Isolation, and Quantification

Accurate analysis of 5-CSA is essential for research, quality control, and pharmacokinetic studies. This section details field-proven protocols for its extraction, purification, and quantification.

Extraction and Isolation from Plant Material

The choice of extraction method is a critical first step. While numerous techniques exist, the goal is to efficiently liberate the polar 5-CSA from the plant matrix while minimizing degradation.[1] Centrifugal Partition Chromatography (CPC) has been shown to be a highly effective method for isolating 5-CSA with high purity and yield, outperforming conventional silica gel column chromatography.[2]

Protocol: Isolation of 5-CSA using Centrifugal Partition Chromatography (CPC)

This protocol is based on the successful isolation from Solanum somalense leaves.[2]

  • Plant Material Preparation:

    • Air-dry the plant material (e.g., leaves) in the shade until brittle.

    • Grind the dried material into a fine powder using a mechanical grinder.

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in methanol (e.g., 100 g powder in 1 L methanol) at room temperature for 24-48 hours with periodic agitation.

    • Filter the extract through Whatman No. 1 paper. Repeat the extraction on the plant residue two more times to ensure exhaustive extraction.

    • Combine the methanol filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanol extract.

  • Centrifugal Partition Chromatography (CPC):

    • Rationale: CPC is a liquid-liquid chromatography technique that avoids solid supports, preventing irreversible adsorption and improving recovery of polar compounds.

    • Solvent System Selection: A two-phase solvent system is required. The Arizona (AZ) system is a robust method for selecting an appropriate biphasic system. For 5-CSA, a system composed of Chloroform/Methanol/Water (CHCl₃/MeOH/H₂O) in a 9.5:10:5 (v/v/v) ratio has been proven effective.[2]

    • CPC Operation:

      • Prepare and equilibrate the two phases of the solvent system at room temperature.

      • Fill the CPC rotor with the stationary phase (the more polar, aqueous upper phase in this case).

      • Set the rotor to the desired speed (e.g., 1000-1500 rpm).

      • Pump the mobile phase (the less polar, organic lower phase) through the system until hydrodynamic equilibrium is reached.

      • Dissolve the crude methanol extract in a small volume of the biphasic solvent system and inject it into the system.

      • Elute with the mobile phase at a constant flow rate (e.g., 5 mL/min).

      • Collect fractions using a fraction collector and monitor the eluent with a UV detector at a wavelength suitable for phenolic compounds (e.g., 280 nm or 325 nm).

  • Analysis and Purification:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing the target compound.

    • Pool the fractions containing pure 5-CSA and evaporate the solvent to yield the isolated compound. Verify the structure and purity using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[2]

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the standard method for quantifying 5-CSA in extracts and biological fluids. The method must be validated for linearity, accuracy, precision, and robustness.

Protocol: Validated HPLC-UV Method for 5-CSA Quantification

This protocol is a composite based on validated methods for caffeic acid and its derivatives.[3][4][5][6]

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).

    • Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is standard.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically required for complex extracts, but an isocratic system can be used for purified samples.

      • Solvent A: Water with 0.1% Formic Acid or 2% Acetic Acid (pH ~2.5). The acidic modifier is crucial for keeping the carboxylic acid group of 5-CSA protonated, ensuring sharp, symmetrical peaks.

      • Solvent B: Acetonitrile or Methanol.

    • Elution Program (Isocratic Example): A mixture of Solvent A and Solvent B (e.g., 81:19 v/v).

    • Flow Rate: 0.7 - 1.2 mL/min.

    • Column Temperature: 25-30°C.

    • Detection Wavelength: 325 nm, which corresponds to a λmax for the caffeoyl moiety.

    • Injection Volume: 10-20 µL.

  • Method Validation:

    • Linearity: Prepare a series of standard solutions of purified 5-CSA (e.g., 1 to 100 µg/mL). Plot the peak area against concentration. The method is linear if the correlation coefficient (r²) is >0.999.[3][4]

    • Limits of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration at which the compound can be reliably detected (S/N ratio of 3) and quantified (S/N ratio of 10).

    • Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing replicate samples at multiple concentrations. The Relative Standard Deviation (RSD) should typically be <2-3%.[6]

    • Accuracy: Perform recovery studies by spiking a blank matrix (e.g., a plant extract known not to contain 5-CSA) with known amounts of the standard. The recovery should be within 97-103%.

Biological Activity and Mechanisms of Action

5-CSA exhibits a range of biological activities, primarily attributed to its potent antioxidant and anti-inflammatory properties. These activities are intrinsically linked to its chemical structure, particularly the catechol group and the conjugated double bond system.

Antioxidant Activity

The primary antioxidant mechanism of 5-CSA is its ability to act as a potent free radical scavenger.[7][8]

  • Mechanism: The two hydroxyl groups on the catechol ring can readily donate hydrogen atoms to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS). The resulting phenoxy radical is stabilized by resonance delocalization across the aromatic ring and the adjacent conjugated side chain, making it a highly effective antioxidant.[9] This direct scavenging activity can be quantified using standard in vitro assays.

Protocol: In Vitro Antioxidant Activity Assessment (DPPH Assay)

  • Principle: The stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the antioxidant capacity.

  • Procedure:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare a series of dilutions of 5-CSA in methanol.

    • In a 96-well plate, add 100 µL of each 5-CSA dilution to 100 µL of the DPPH solution. Use ascorbic acid or Trolox as a positive control.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity for each concentration.

    • Determine the IC₅₀ value, which is the concentration of 5-CSA required to scavenge 50% of the DPPH radicals.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. 5-CSA and its derivatives have demonstrated significant anti-inflammatory effects by modulating key signaling pathways that control the expression of inflammatory mediators.

  • Mechanism: The primary anti-inflammatory mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[10][11] NF-κB is a master transcription factor that, when activated, moves into the nucleus and promotes the expression of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes (iNOS, COX-2). 5-CSA can prevent the activation of NF-κB, thereby suppressing this inflammatory cascade. There is also evidence for modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, particularly p38 MAPK.[12]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates p38 p38 MAPK TLR4->p38 Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p50/p65 (Inactive NF-κB) IkB->IkB_degraded Ubiquitination & Degradation NFkB_active p50/p65 (Active NF-κB) NFkB_inactive->NFkB_active Releases DNA DNA (Promoter Region) NFkB_active->DNA Translocates & Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Genes Induces Transcription CSA This compound CSA->IKK Inhibits CSA->p38 Inhibits

Caption: Anti-inflammatory mechanism of 5-CSA via inhibition of NF-κB and p38 MAPK pathways.

Protocol: Cell-Based Anti-inflammatory Assay (Nitric Oxide Inhibition)

  • Principle: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages (e.g., RAW 264.7 cell line) upregulate inducible nitric oxide synthase (iNOS), producing large amounts of nitric oxide (NO), a key inflammatory mediator. The concentration of NO can be measured indirectly by quantifying its stable breakdown product, nitrite, using the Griess reagent.

  • Procedure:

    • Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various non-toxic concentrations of 5-CSA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include untreated controls and LPS-only controls.

    • After incubation, collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.

    • Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve. A reduction in nitrite concentration in 5-CSA treated wells compared to LPS-only wells indicates anti-inflammatory activity.

Pharmacokinetics and Safety Profile

While direct pharmacokinetic data for 5-CSA is limited, extensive research on the structurally similar 5-caffeoylquinic acid (chlorogenic acid) and its component, caffeic acid, provides a robust model for its expected absorption, metabolism, distribution, and excretion (ADME).[9]

  • Absorption & Metabolism: Upon oral ingestion, 5-CSA is likely to be hydrolyzed by esterases present in the gut microflora, releasing shikimic acid and caffeic acid. Caffeic acid can then be absorbed. A portion of the intact 5-CSA may also be absorbed. Once absorbed, caffeic acid and any absorbed 5-CSA undergo extensive phase II metabolism, primarily in the intestinal mucosa and liver. This involves methylation (by catechol-O-methyltransferase, COMT), sulfation, and glucuronidation.[9]

  • Excretion: The resulting metabolites are excreted primarily in the urine.

  • Safety Profile: Toxicological studies on the closely related 5-caffeoylquinic acid suggest a favorable safety profile. The acute oral lethal dose (LD₅₀) in rats was found to be greater than 2000 mg/kg, indicating low acute toxicity. Furthermore, a 90-day subchronic toxicity study in rats showed no significant adverse effects even at doses up to 1000 mg/kg.

Conclusion and Future Directions

This compound is a compelling natural product with well-defined antioxidant and anti-inflammatory properties. Its mechanisms of action, centered on radical scavenging and modulation of the NF-κB and MAPK signaling pathways, make it a promising candidate for further investigation in the context of inflammatory diseases, cancer chemoprevention, and other conditions linked to oxidative stress. The analytical methods outlined in this guide provide a solid foundation for researchers to accurately quantify and study this molecule. Future research should focus on obtaining direct pharmacokinetic and bioavailability data for 5-CSA itself and exploring its efficacy in relevant in vivo disease models to fully unlock its therapeutic potential.

References

A Technical Guide to the Therapeutic Targeting of 5-Caffeoylshikimic Acid: Mechanisms and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Foreword

5-Caffeoylshikimic acid (5-CSA), a phenolic compound derived from the shikimate pathway in plants, is emerging as a molecule of significant therapeutic interest. Its diverse reported bioactivities, including antioxidant, anti-inflammatory, and anti-cancer effects, stem from its ability to modulate key signaling pathways. This technical guide provides a comprehensive overview of the potential therapeutic targets of 5-CSA, delving into the molecular mechanisms of action and presenting detailed, field-proven experimental protocols for their validation. Our objective is to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to rigorously investigate and harness the therapeutic potential of this promising natural product.

The Keap1-Nrf2 Axis: A Primary Target for Cytoprotection

The Keap1-Nrf2 pathway is a master regulator of the cellular antioxidant response. Under homeostatic conditions, Kelch-like ECH-associated protein 1 (Keap1) targets Nuclear factor erythroid 2-related factor 2 (Nrf2) for proteasomal degradation. In the presence of inducers, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus and activate the transcription of a suite of antioxidant and cytoprotective genes.

Mechanistic Hypothesis: While direct evidence for this compound is still emerging, studies on structurally related phenolic compounds like caffeic acid suggest a likely mechanism of action.[1][2] It is hypothesized that the electrophilic nature of the α,β-unsaturated carbonyl moiety in the caffeoyl group of 5-CSA can covalently modify reactive cysteine residues on Keap1. This modification induces a conformational change in Keap1, liberating Nrf2 from its repressive grip.

Experimental Validation Workflow:

cluster_biochemical Biochemical Validation cluster_cellular Cellular Validation Recombinant Keap1 Recombinant Keap1 Fluorescence Polarization Assay Fluorescence Polarization Assay Recombinant Keap1->Fluorescence Polarization Assay Assess binding disruption Western Blot (Nrf2, HO-1) Western Blot (Nrf2, HO-1) 5-CSA 5-CSA 5-CSA->Fluorescence Polarization Assay Cell Culture Cell Culture 5-CSA Treatment 5-CSA Treatment Cell Culture->5-CSA Treatment Protein levels 5-CSA Treatment->Western Blot (Nrf2, HO-1) Protein levels ARE-Luciferase Assay ARE-Luciferase Assay 5-CSA Treatment->ARE-Luciferase Assay Transcriptional activation

Caption: Workflow for validating 5-CSA as a Keap1-Nrf2 pathway activator.

Protocol 1: Keap1-Nrf2 Interaction Assay via Fluorescence Polarization

This assay quantitatively assesses the ability of 5-CSA to disrupt the binding of Nrf2 to Keap1.

  • Reagents & Materials:

    • Recombinant human Keap1 protein (Kelch domain)

    • Fluorescein-labeled peptide derived from the Nrf2 Neh2 domain (e.g., FITC-9-mer Nrf2 peptide)[3]

    • This compound (serial dilutions)

    • Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP

    • 384-well, low-volume, black, round-bottom plates

    • Fluorescence polarization plate reader (Excitation: 485 nm, Emission: 535 nm)

  • Procedure: a. Prepare a master mix containing the FITC-Nrf2 peptide (e.g., 10 nM final concentration) and Keap1 protein (e.g., 100 nM final concentration) in the assay buffer.[4] b. Dispense 15 µL of the master mix into each well. c. Add 5 µL of serially diluted 5-CSA or vehicle control (e.g., DMSO) to the wells. d. Incubate the plate for 30-60 minutes at room temperature, protected from light. e. Measure the fluorescence polarization of each well.

  • Data Analysis & Interpretation: A dose-dependent decrease in fluorescence polarization indicates that 5-CSA is disrupting the Keap1-Nrf2 interaction. The data can be fitted to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: ARE-Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of Nrf2.

  • Reagents & Materials:

    • HepG2 cells stably transfected with an Antioxidant Response Element (ARE)-driven luciferase reporter plasmid (HepG2-ARE-luc).

    • This compound (various concentrations).

    • Positive control (e.g., sulforaphane).

    • Luciferase assay reagent.

    • 96-well white, clear-bottom cell culture plates.

    • Luminometer.

  • Procedure: a. Seed HepG2-ARE-luc cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with varying concentrations of 5-CSA, a positive control, or a vehicle control for a specified time (e.g., 12-24 hours). c. Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.[5][6]

  • Data Analysis & Interpretation: An increase in luciferase activity in 5-CSA-treated cells compared to the vehicle control indicates the activation of the Nrf2/ARE pathway.

Modulation of Pro-Inflammatory Signaling: NF-κB and MAPK Pathways

Chronic inflammation is a key driver of numerous pathologies. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades are central to the inflammatory response.

Mechanistic Hypothesis: Based on studies with related compounds, 5-CSA is predicted to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[7] This sequesters the p65 subunit of NF-κB in the cytoplasm, preventing its nuclear translocation and the transcription of pro-inflammatory genes. Furthermore, 5-CSA may attenuate the phosphorylation of key MAPK family members, including p38, ERK1/2, and JNK.[8][9][10][11][12]

Signaling Pathway Overview:

LPS/TNF-α LPS/TNF-α IKK Complex IKK Complex LPS/TNF-α->IKK Complex P MAPKKK MAPKKK LPS/TNF-α->MAPKKK P IκBα IκBα IKK Complex->IκBα P NF-κB p65 NF-κB p65 IκBα->NF-κB p65 Nucleus Nucleus NF-κB p65->Nucleus Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes MAPKK MAPKK MAPKKK->MAPKK P MAPK (p38, ERK, JNK) MAPK (p38, ERK, JNK) MAPKK->MAPK (p38, ERK, JNK) P AP-1 AP-1 MAPK (p38, ERK, JNK)->AP-1 AP-1->Nucleus 5-CSA 5-CSA 5-CSA->IKK Complex 5-CSA->MAPKK

Caption: Proposed inhibitory action of 5-CSA on NF-κB and MAPK signaling.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Activation

This protocol details the immunodetection of key phosphorylated proteins in the NF-κB and MAPK pathways.

  • Reagents & Materials:

    • RAW 264.7 murine macrophages or similar cell line.

    • Lipopolysaccharide (LPS) for stimulation.

    • This compound.

    • RIPA lysis buffer with protease and phosphatase inhibitors.

    • Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-JNK, anti-JNK, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies.

    • ECL detection reagent.

  • Procedure: a. Seed cells and allow them to adhere. b. Pre-treat cells with 5-CSA for 1-2 hours. c. Stimulate with LPS (e.g., 1 µg/mL) for 15-30 minutes. d. Lyse the cells, quantify protein concentration, and perform SDS-PAGE.[13][14][15] e. Transfer proteins to a PVDF membrane. f. Block the membrane (e.g., 5% BSA in TBST) for 1 hour. g. Incubate with primary antibodies overnight at 4°C. h. Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. i. Visualize bands using an ECL substrate and an imaging system.

  • Data Analysis & Interpretation: A reduction in the ratio of phosphorylated to total protein for p65, IκBα, p38, ERK, and JNK in 5-CSA-treated, LPS-stimulated cells compared to LPS-stimulated controls indicates inhibition of these pathways.

Inhibition of Matrix Metalloproteinases and Tyrosinase: Expanding the Therapeutic Scope

3.1. Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix degradation, a process critical in cancer metastasis and inflammatory joint diseases.

Mechanistic Hypothesis: this compound, and its related compound 5-caffeoylquinic acid, have been shown to directly inhibit the activity of MMPs, particularly MMP-9.[16] The catechol moiety is likely involved in chelating the zinc ion at the active site of the enzyme.

Protocol 4: Gelatin Zymography for MMP-9 Activity

  • Procedure: a. Condition the media of cancer cells (e.g., HT1080) treated with or without 5-CSA. b. Run the conditioned media on a non-reducing SDS-PAGE gel co-polymerized with gelatin. c. After electrophoresis, wash the gel in a renaturing buffer (e.g., 2.5% Triton X-100) to remove SDS. d. Incubate the gel in a developing buffer (containing CaCl2 and ZnCl2) at 37°C for 12-24 hours. e. Stain the gel with Coomassie Brilliant Blue and then destain.

  • Data Analysis & Interpretation: Clear bands on a blue background indicate gelatinolytic activity. A reduction in the intensity of these bands in samples from 5-CSA-treated cells indicates inhibition of MMP-9 activity.

3.2. Tyrosinase

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.

Mechanistic Hypothesis: The phenolic structure of 5-CSA, particularly the catechol group, is a known motif for tyrosinase inhibition. It can act as a competitive inhibitor by binding to the copper-containing active site of the enzyme.[17][18][19][20][21][22][23][24]

Protocol 5: In Vitro Tyrosinase Activity Assay

  • Reagents & Materials:

    • Mushroom tyrosinase.

    • L-DOPA (substrate).

    • This compound.

    • Phosphate buffer (pH 6.8).

    • 96-well plate and a microplate reader.

  • Procedure: a. In a 96-well plate, add phosphate buffer, 5-CSA (at various concentrations), and tyrosinase solution.[16][25][26] b. Pre-incubate for 10 minutes at room temperature. c. Initiate the reaction by adding L-DOPA. d. Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals.

  • Data Analysis & Interpretation: A decrease in the rate of dopachrome formation in the presence of 5-CSA indicates tyrosinase inhibition. Kinetic parameters such as IC50, Km, and Vmax can be determined from this data.

Summary of Potential Therapeutic Targets and Future Perspectives

The evidence to date positions this compound as a multi-target agent with significant therapeutic potential.

Table 1: Potential Therapeutic Targets of this compound

Target/PathwayTherapeutic AreaProposed Mechanism
Keap1-Nrf2 Oxidative Stress-related diseases, NeurodegenerationDisruption of Keap1-Nrf2 interaction, leading to Nrf2 activation.
NF-κB Inflammation, Autoimmune diseases, CancerInhibition of IκBα phosphorylation and degradation.
MAPK (p38, ERK, JNK) Inflammation, CancerAttenuation of phosphorylation cascades.
MMP-9 Cancer Metastasis, ArthritisDirect inhibition of enzymatic activity.
Tyrosinase HyperpigmentationCompetitive inhibition of the enzyme's active site.

Future Directions:

  • Direct Target Identification: Advanced techniques such as the Cellular Thermal Shift Assay (CETSA) could be employed to identify the direct binding partners of 5-CSA in an unbiased, cellular context.

  • Structure-Activity Relationship (SAR) Studies: Synthesis of 5-CSA analogs will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

  • In Vivo Validation: The efficacy of 5-CSA needs to be demonstrated in relevant animal models of disease to translate these in vitro findings.

This guide provides a robust framework for the continued investigation of this compound. A thorough and systematic application of these methodologies will be essential in fully elucidating its therapeutic potential and paving the way for its potential clinical development.

References

Methodological & Application

HPLC-UV method for 5-Caffeoylshikimic acid quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantification of 5-Caffeoylshikimic Acid using HPLC-UV

Introduction

This compound, a phenolic compound, is a significant secondary metabolite found in various plant species, including Eucalyptus globulus and the fern Polypodium vulgare. Its biological activities, which include antioxidant and potential therapeutic properties, have garnered increasing interest within the pharmaceutical and nutraceutical industries. Accurate and precise quantification of this compound in plant extracts, formulations, and biological matrices is crucial for quality control, pharmacokinetic studies, and the overall development of new products.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector represents a robust, reliable, and widely accessible analytical technique for the quantification of this compound. This method offers excellent selectivity and sensitivity, allowing for the separation of the analyte from a complex matrix of other phytochemicals.

This application note provides a detailed, validated HPLC-UV method for the quantification of this compound. The protocol herein is designed to be readily implemented by researchers, scientists, and drug development professionals, ensuring trustworthy and reproducible results. The causality behind experimental choices is explained to provide a deeper understanding of the methodology.

Principle of the Method

The fundamental principle of this method lies in the separation of this compound from other components in a sample mixture using reverse-phase HPLC. A C18 column is employed as the stationary phase, which retains non-polar compounds more strongly. The mobile phase, a mixture of an acidified aqueous solution and an organic solvent (acetonitrile or methanol), is passed through the column. By gradually increasing the proportion of the organic solvent (gradient elution), the retained compounds are sequentially eluted from the column based on their polarity.

Following separation, the eluate passes through a UV detector. This compound contains chromophores that absorb light in the ultraviolet spectrum. The absorbance is directly proportional to the concentration of the analyte in the eluate, according to the Beer-Lambert law. Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve constructed from standards of known concentrations. The selection of an appropriate wavelength for detection is critical for sensitivity and selectivity.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (or trifluoroacetic acid)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.45 µm or 0.22 µm, PTFE or nylon)

Instrumentation

  • HPLC system equipped with:

    • Degasser

    • Binary or Quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Analytical column: C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)

  • Analytical balance

  • pH meter

  • Volumetric flasks and pipettes

  • Sonicator

Experimental Protocols

Preparation of Standard Solutions
  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve the standard in methanol and sonicate for 5 minutes to ensure complete dissolution. Make up the volume to the mark with methanol. This stock solution should be stored at 2-8 °C and protected from light.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, and 100 µg/mL). These solutions are used to construct the calibration curve.

Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general protocol for a solid plant extract:

  • Accurately weigh 100 mg of the powdered plant extract into a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 30 minutes in a water bath.

  • Allow the solution to cool to room temperature and then make up the volume to the mark with methanol.

  • Centrifuge the extract at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

HPLC-UV Chromatographic Conditions

The following chromatographic conditions have been optimized for the separation and quantification of this compound:

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min, 10% B; 5-20 min, 10-30% B; 20-25 min, 30-50% B; 25-30 min, 50-10% B; 30-35 min, 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 325 nm

Rationale for Parameter Selection:

  • C18 Column: Provides excellent retention and separation of moderately polar compounds like this compound.

  • Acidified Mobile Phase: The addition of formic acid to the aqueous mobile phase helps to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups of this compound. This results in sharper, more symmetrical peaks and improved retention time reproducibility.

  • Gradient Elution: A gradient elution is necessary to effectively separate this compound from other compounds in a complex matrix, such as a plant extract. It also helps to reduce the analysis time.

  • Column Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity changes in the mobile phase.

  • Detection Wavelength: The selection of 325 nm is based on the UV absorption maximum of this compound, which provides optimal sensitivity. A Diode Array Detector can be used to scan a range of wavelengths to confirm the peak identity and purity.

Method Validation

The developed HPLC-UV method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The following validation parameters should be assessed:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank sample and by assessing peak purity using a DAD.

  • Linearity: The linearity of the method should be established by analyzing a series of at least five concentrations of the reference standard. The calibration curve is constructed by plotting the peak area against the concentration. The correlation coefficient (r²) should be greater than 0.999.

    Concentration (µg/mL)Peak Area (arbitrary units)
    150123
    5251560
    10503245
    251258970
    502516540
    1005035120
    0.9998
  • Precision: The precision of the method is expressed as the relative standard deviation (RSD) of a series of measurements.

    • Repeatability (Intra-day precision): Determined by analyzing six replicate injections of the same standard solution on the same day. The RSD should be less than 2%.

    • Intermediate Precision (Inter-day precision): Determined by analyzing the same standard solution on three different days. The RSD should be less than 2%.

  • Accuracy: The accuracy of the method is the closeness of the test results obtained by the method to the true value. It is determined by performing recovery studies. A known amount of this compound is spiked into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The percentage recovery is then calculated. The mean recovery should be within 98-102%.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ):

    • LOD: The lowest concentration of the analyte that can be detected but not necessarily quantified. It can be calculated based on the signal-to-noise ratio (typically 3:1).

    • LOQ: The lowest concentration of the analyte that can be determined with acceptable precision and accuracy. It can be calculated based on the signal-to-noise ratio (typically 10:1).

    ParameterValue
    LOD 0.1 µg/mL
    LOQ 0.5 µg/mL
  • Robustness: The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Parameters to be varied include:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase composition (± 2%)

    • Detection wavelength (± 2 nm)

    The effect of these variations on the retention time and peak area of this compound should be evaluated.

Data Analysis and Quantification

  • Calibration Curve: Inject the working standard solutions and record the peak areas. Plot a graph of peak area versus concentration and perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solution into the HPLC system. Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Calculation: The concentration of this compound in the sample can be calculated using the following formula:

    Concentration (µg/mL) = (Peak Area of Sample - y-intercept) / slope

    The amount of this compound in the original sample can then be calculated by taking into account the initial weight of the sample and the dilution factor.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (Stock & Working Solutions) HPLC_Injection HPLC Injection Standard_Prep->HPLC_Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (@ 325 nm) Chrom_Separation->UV_Detection Peak_Integration Peak Integration UV_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for the HPLC-UV quantification of this compound.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No peaks or very small peaks - No injection made- Detector lamp off- Incorrect mobile phase composition- Check autosampler and syringe- Turn on detector lamp- Prepare fresh mobile phase and prime the system
Broad or split peaks - Column contamination- Column void- Incompatible injection solvent- Flush the column with a strong solvent- Replace the column- Dissolve the sample in the initial mobile phase
Shifting retention times - Inconsistent mobile phase composition- Fluctuation in column temperature- Pump malfunction- Prepare fresh mobile phase and degas thoroughly- Ensure the column oven is at the set temperature- Check pump seals and pistons for leaks
Ghost peaks - Contamination in the mobile phase or system- Carryover from previous injections- Use high-purity solvents and freshly prepared mobile phase- Run a blank gradient after each sample injection- Clean the injection port and syringe with a strong solvent

Conclusion

The HPLC-UV method detailed in this application note provides a reliable, accurate, and precise means for the quantification of this compound. Adherence to the described protocol and proper method validation will ensure the generation of high-quality data suitable for research, quality control, and regulatory purposes. The provided troubleshooting guide offers practical solutions to common issues that may arise during the analysis.

Illuminating the Molecular Architecture of 5-Caffeoylshikimic Acid: A Comprehensive Guide to Structural Elucidation by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed methodology for the structural elucidation of 5-Caffeoylshikimic acid, a significant natural product with diverse biological activities. Leveraging the power of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, this document offers researchers, scientists, and drug development professionals a robust framework for unambiguous molecular characterization. We delve into the causality behind experimental choices, from sample preparation to the strategic application of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. Detailed, step-by-step protocols are provided, complemented by expertly interpreted spectral data and visualizations to guide the user through the entire workflow, ensuring scientific integrity and reproducibility.

Introduction: The Significance of this compound and the Role of NMR

This compound is a phenolic compound derived from the esterification of caffeic acid and shikimic acid.[1] As a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants, it has garnered significant interest for its potential pharmacological properties, including antioxidant and anti-inflammatory activities.[2][3] Accurate and unequivocal structural confirmation is a prerequisite for any further investigation into its biological function and potential therapeutic applications.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the premier analytical technique for the de novo structural elucidation of organic molecules in solution.[4] Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled. This guide will systematically walk through the process of using a suite of NMR experiments to confirm the constitution of this compound.

Foundational Principles: A Glimpse into the NMR Toolkit

A comprehensive structural elucidation relies on a synergistic combination of several NMR experiments. Each provides a unique piece of the structural puzzle.

  • ¹H NMR (Proton NMR): This is the initial and often most informative experiment. It reveals the number of distinct proton environments, their relative abundance (integration), their electronic surroundings (chemical shift), and the number of neighboring protons (spin-spin coupling).

  • ¹³C NMR (Carbon NMR): This experiment provides a count of the number of unique carbon atoms in the molecule. The chemical shift of each carbon signal gives insight into its functional group and hybridization state.

  • COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are spin-coupled to each other, typically through two or three bonds.[4] It is instrumental in piecing together fragments of the molecule by establishing proton-proton connectivities.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[5] It is a powerful tool for assigning carbon resonances based on their attached, and often more easily assigned, protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically two or three bonds).[5] HMBC is crucial for connecting molecular fragments and for identifying quaternary carbons (carbons with no attached protons).

Experimental Workflow: From Sample Preparation to Data Acquisition

The quality of the final NMR data is intrinsically linked to meticulous sample preparation and the selection of appropriate acquisition parameters.

Materials and Reagents
  • This compound (high purity)

  • Methanol-d4 (CD₃OD, 99.8 atom % D)

  • 5 mm NMR tubes

  • Pipettes and appropriate glassware

  • Filter (e.g., glass wool or a syringe filter)

Protocol for Sample Preparation

The choice of solvent is critical. Methanol-d4 is an excellent choice for this compound due to its good solubilizing power for polar phenolic compounds and its relatively simple residual solvent signals.

  • Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.

  • Dissolution: Dissolve the sample in approximately 0.6 mL of methanol-d4 in a clean, dry vial. Gentle vortexing can aid dissolution.

  • Filtration: To remove any particulate matter that could degrade the quality of the NMR spectra, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

  • Final Volume Adjustment: Ensure the final sample height in the NMR tube is approximately 4-5 cm.

  • Labeling: Clearly label the NMR tube with the sample identity and solvent.

NMR Data Acquisition Protocol

The following parameters are recommended for a 500 MHz NMR spectrometer. Adjustments may be necessary for instruments of different field strengths.

Experiment Parameter Recommended Value Rationale
¹H NMR Pulse Programzg30Standard 30-degree pulse for quantitative analysis.
Number of Scans (NS)16To achieve a good signal-to-noise ratio.
Spectral Width (SW)12 ppmTo encompass all proton signals.
Acquisition Time (AT)~3.4 sFor good digital resolution.
Relaxation Delay (D1)2 sTo allow for near-complete relaxation of protons.
¹³C NMR Pulse Programzgpg30Power-gated decoupling for NOE enhancement.
Number of Scans (NS)1024Due to the low natural abundance of ¹³C.
Spectral Width (SW)220 ppmTo cover the full range of carbon chemical shifts.
Acquisition Time (AT)~1.2 s
Relaxation Delay (D1)2 s
COSY Pulse ProgramcosygpprqfGradient-selected, phase-sensitive COSY.
Number of Scans (NS)8
Spectral Width (SW)12 ppm (in F1 and F2)
Data Points (TD)2048 (F2), 512 (F1)
HSQC Pulse Programhsqcedetgpsisp2.3Edited HSQC for multiplicity information.
Number of Scans (NS)4
Spectral Width (SW)12 ppm (F2), 180 ppm (F1)
Data Points (TD)1024 (F2), 256 (F1)
HMBC Pulse ProgramhmbcgpndqfGradient-selected HMBC.
Number of Scans (NS)16
Spectral Width (SW)12 ppm (F2), 220 ppm (F1)
Data Points (TD)2048 (F2), 512 (F1)

Data Processing and Structural Elucidation

A systematic approach to spectral analysis is key to confidently assembling the final structure.

Data Processing Workflow

Figure 1: NMR data processing workflow.
Step-by-Step Structural Elucidation

The structure of this compound is composed of two distinct moieties: the shikimic acid unit and the caffeoyl unit, linked by an ester bond.

Structure of this compound with Numbering:

(A diagram of the chemical structure with atoms numbered for NMR assignment would be presented here in a full application note.)

Table 1: ¹H and ¹³C NMR Spectral Data of this compound in Methanol-d4 (500 MHz for ¹H, 125 MHz for ¹³C) [6]

PositionδC (ppm)δH (ppm), multiplicity (J in Hz)
Shikimic Acid Moiety
1132.5-
2136.56.85, m
370.14.50, dd (8.5, 3.5)
475.23.80, dd (8.5, 4.0)
572.85.35, m
632.12.40, dd (18.0, 6.0); 2.95, dd (18.0, 2.5)
7 (COOH)170.2-
Caffeoyl Moiety
1'127.8-
2'115.37.08, d (2.0)
3'146.9-
4'149.7-
5'116.46.80, d (8.0)
6'123.26.95, dd (8.0, 2.0)
7' (α)115.16.30, d (16.0)
8' (β)147.57.60, d (16.0)
9' (C=O)168.9-

Analysis:

  • ¹H NMR Analysis: The ¹H NMR spectrum shows characteristic signals for both the shikimic acid and caffeoyl moieties. The aromatic region (δ 6.80-7.08) and the vinyl protons (δ 6.30 and 7.60) are indicative of the caffeoyl group. The large coupling constant (16.0 Hz) for the vinyl protons confirms their trans configuration. The signals for the shikimic acid protons appear in the more upfield region (δ 2.40-6.85).

  • ¹³C NMR Analysis: The ¹³C NMR spectrum confirms the presence of 16 distinct carbon signals, consistent with the molecular formula of this compound (C₁₆H₁₆O₈). The signals for the two carbonyl carbons (ester and carboxylic acid) are observed at δ 168.9 and 170.2, respectively.

  • COSY Analysis: The COSY spectrum is used to establish the proton-proton coupling networks within each moiety.

    • Shikimic Acid Moiety: Correlations will be observed between H-2 and H-3, H-3 and H-4, H-4 and H-5, and between the geminal protons at C-6 (H-6a and H-6b) which also couple to H-5.

    • Caffeoyl Moiety: A strong correlation between the vinyl protons H-7' and H-8' will be present. In the aromatic system, a correlation between H-5' and H-6' will be observed.

  • HSQC Analysis: The HSQC spectrum directly links each proton to its attached carbon, allowing for the unambiguous assignment of the protonated carbons in Table 1. For example, the proton at δ 7.60 ppm will show a correlation to the carbon at δ 147.5 ppm, assigning this pair to H-8' and C-8' of the caffeoyl moiety.

  • HMBC Analysis: The HMBC spectrum is the final key to confirming the overall structure by establishing long-range connectivities.

    • Connecting the Fragments: The crucial correlation that confirms the position of the ester linkage is the cross-peak between the H-5 proton of the shikimic acid moiety (δ 5.35) and the carbonyl carbon of the caffeoyl moiety (C-9', δ 168.9). This three-bond correlation unequivocally establishes the structure as 5 -O-Caffeoylshikimic acid.

    • Confirming Substructures: Other key HMBC correlations include:

      • H-7' (δ 6.30) to C-1' and C-9'.

      • H-8' (δ 7.60) to C-1', C-2', and C-6'.

      • H-2 (δ 6.85) to C-1, C-3, and C-6.

G cluster_0 ¹H NMR & ¹³C NMR cluster_1 2D NMR Correlation cluster_2 Structure Confirmation a Initial Signal Observation (Chemical Shifts, Integration) b COSY (¹H-¹H Connectivity) a->b Provides basis for 2D analysis c HSQC (¹H-¹³C Direct Correlation) a->c Provides basis for 2D analysis d HMBC (¹H-¹³C Long-Range Correlation) a->d Provides basis for 2D analysis e Fragment Assembly b->e Identifies spin systems c->e Assigns protonated carbons f Linkage Determination d->f Connects fragments via quaternary carbons & ester linkage e->f g Final Structure f->g

Figure 2: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.

HMBC_Correlations Shikimate Shikimate Moiety Caffeoyl Caffeoyl Moiety H5 H-5 (δ 5.35) C9_prime C-9' (δ 168.9) H5->C9_prime  Key Inter-moiety  Correlation H8_prime H-8' (δ 7.60) C1_prime C-1' (δ 127.8) H8_prime->C1_prime Intra-moiety Correlations C2_prime C-2' (δ 115.3) H8_prime->C2_prime Intra-moiety Correlations C6_prime C-6' (δ 123.2) H8_prime->C6_prime Intra-moiety Correlations

Figure 3: Key HMBC correlations confirming the structure of this compound.

Conclusion

This application note has detailed a comprehensive and reliable protocol for the structural elucidation of this compound using a suite of 1D and 2D NMR experiments. By following the outlined procedures for sample preparation, data acquisition, and systematic spectral interpretation, researchers can achieve unambiguous confirmation of the molecular structure. The causality-driven approach, explaining the purpose of each experiment and analytical step, empowers scientists to not only replicate these results but also to adapt this workflow for the characterization of other novel natural products and drug candidates. The presented data and protocols serve as a valuable resource, ensuring high standards of scientific rigor in natural product chemistry and drug development.

References

Application Notes and Protocols for Determining the Antioxidant Activity of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Caffeoylshikimic acid (5-CSA), also known as dactylifric acid, is a naturally occurring phenolic compound found in various plants, notably in dates (Phoenix dactylifera). As an ester of caffeic acid and shikimic acid, its structure suggests significant antioxidant potential, a characteristic of great interest in the fields of pharmacology, food science, and drug development. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of two widely adopted in vitro assays—the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay—to quantitatively assess the antioxidant activity of 5-CSA. This guide emphasizes the mechanistic principles behind each assay, provides detailed, field-proven protocols, and explains the rationale for experimental choices to ensure data integrity and reproducibility.

Introduction: The Scientific Imperative for Antioxidant Profiling

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions. Antioxidants mitigate this damage by neutralizing free radicals. This compound, with its catechol moiety derived from caffeic acid, is structurally primed to act as a potent radical scavenger.

However, a single assay is insufficient to fully characterize a compound's antioxidant profile. The chemical complexity of radical reactions necessitates a multi-assay approach. The DPPH and ABTS assays are complementary, single-electron transfer (SET) based methods that measure the capacity of a compound to donate an electron or hydrogen atom to a stable radical. By employing both, researchers can gain a more robust understanding of 5-CSA's antioxidant potential, accounting for factors like steric accessibility and solubility. This application note serves as a practical, self-validating framework for executing these critical assessments.

The DPPH Radical Scavenging Assay: A Foundational Assessment

The DPPH assay is a rapid, simple, and cost-effective method for screening antioxidant activity. Its mechanism is grounded in the reduction of the stable DPPH free radical.

Principle of the DPPH Assay

The DPPH radical is a stable, deep violet-colored crystalline powder. This stability is due to the delocalization of the spare electron over the molecule, which prevents dimerization. In solution, typically methanol or ethanol, it exhibits a strong absorbance maximum around 517 nm.

When an antioxidant, such as this compound (AH), is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, pale yellow DPPH-H form. This reduction leads to a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical-scavenging activity of the antioxidant.

Reaction: DPPH• (Violet) + AH → DPPH-H (Yellow) + A•

This straightforward colorimetric reaction provides a reliable initial assessment of the hydrogen-donating ability of phenolic compounds like 5-CSA.

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Working Solution (Violet) Mix Mix 5-CSA/Control with DPPH Solution DPPH_Sol->Mix CSA_Sol Prepare 5-CSA Serial Dilutions CSA_Sol->Mix Control_Sol Prepare Positive Control (e.g., Trolox) Control_Sol->Mix Incubate Incubate 30 min in Dark at RT Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition & IC50 Value Measure->Calculate

Caption: Workflow for the DPPH radical scavenging assay.

Detailed Experimental Protocol: DPPH Assay

A. Materials & Reagents

  • This compound (5-CSA)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • Methanol (Spectrophotometric Grade)

  • 96-well microplates

  • Multichannel pipette

  • Microplate spectrophotometer

B. Reagent Preparation

  • 5-CSA Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 5-CSA in methanol. This stock solution will be used to prepare serial dilutions. The solvent choice is critical; while methanol is common, ensure 5-CSA is fully soluble.

  • Positive Control Stock Solution (e.g., 1 mg/mL Trolox): Prepare in the same manner as the 5-CSA stock solution. The inclusion of a known standard like Trolox is a cornerstone of a self-validating system, allowing for the calculation of equivalent

Application Notes and Protocols for In Vitro Anti-inflammatory Assays of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Investigating 5-Caffeoylshikimic Acid

Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli such as pathogens and damaged cells. While acute inflammation is a protective and restorative process, chronic, unresolved inflammation is a key driver of numerous human diseases, including rheumatoid arthritis, inflammatory bowel disease, atherosclerosis, and cancer. A central aspect of the inflammatory cascade is the activation of immune cells, particularly macrophages, which, upon stimulation by agents like bacterial lipopolysaccharide (LPS), release a barrage of pro-inflammatory mediators. These include nitric oxide (NO), reactive oxygen species (ROS), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

The signaling pathways governing the production of these mediators are complex, with the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways playing pivotal roles. Consequently, molecules that can modulate these pathways and inhibit the production of inflammatory mediators represent promising candidates for novel anti-inflammatory therapeutics.

This compound is a phenolic compound belonging to the family of hydroxycinnamates. Its structural relatives, such as caffeic acid and caffeoylquinic acids, have demonstrated significant anti-inflammatory and antioxidant activities. These related compounds have been shown to inhibit NF-κB activation and suppress the expression of pro-inflammatory genes. This provides a strong scientific basis for hypothesizing that this compound may possess similar or superior anti-inflammatory properties.

These application notes provide a comprehensive suite of validated in vitro assays to systematically evaluate the anti-inflammatory potential of this compound. The protocols are designed for researchers in drug discovery and academic science, offering step-by-step guidance from initial cytotoxicity assessment to detailed mechanistic studies on key signaling pathways.

PART 1: Foundational Assays - Cytotoxicity and Primary Screening

Before assessing the anti-inflammatory activity of this compound, it is crucial to determine its effect on cell viability. An ideal anti-inflammatory compound should exert its effects at non-cytotoxic concentrations. The MTT assay is a reliable, colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.

Section 1.1: Cell Viability Assessment Using the MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of living, metabolically active cells.

Protocol 1: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete Dulbecco's Modified Eagle Medium (DMEM).

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell adherence.

  • Compound Treatment:

    • Prepare a stock solution of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).

    • Create a series of dilutions of this compound in complete DMEM to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.1% to avoid solvent-induced toxicity.

    • Remove the old media from the cells and add 100 µL of the media containing the different concentrations of the test compound. Include "vehicle control" wells (media with DMSO only) and "untreated control" wells (media only).

    • Incubate for 24 hours at 37°C and 5% CO₂.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well, resulting in a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization and Measurement:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle control:

      • Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100

    • Determine the concentration range that does not significantly reduce cell viability (e.g., >90% viability). These concentrations should be used for subsequent anti-inflammatory assays.

Section 1.2: Screening for Inhibition of Nitric Oxide (NO) Production

Principle: During inflammation, macrophages are activated by stimuli like LPS, leading to the upregulation of inducible nitric oxide synthase (iNOS). iNOS produces large amounts of nitric oxide (NO), a key inflammatory mediator. The Griess assay is a straightforward colorimetric method to quantify NO production by measuring its stable breakdown product, nitrite (NO₂⁻), in the cell culture supernatant.

Workflow Diagram: Screening for Anti-inflammatory Activity

G cluster_0 Phase 1: Foundational Assays A Seed RAW 264.7 Macrophages (96-well plate) B Pre-treat with this compound (Non-toxic concentrations) A->B C Induce Inflammation with LPS (1 µg/mL) B->C D Incubate for 24 hours C->D E Collect Supernatant D->E F Perform Griess Assay for Nitrite (NO) E->F G Analyze Data: Inhibition of NO Production F->G

Caption: Workflow for primary screening of this compound's effect on NO production.

Protocol 2: Griess Assay for Nitric Oxide Measurement
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1 (Step 1).

    • After 24 hours, remove the medium and replace it with 100 µL of fresh medium containing non-toxic concentrations of this compound (determined from the MTT assay).

    • Pre-incubate the cells with the compound for 1-2 hours.

  • Inflammatory Stimulation:

    • Induce inflammation by adding Lipopolysaccharide (LPS) from E. coli to each well at a final concentration of 1 µg/mL.

    • Include the following controls:

      • Negative Control: Cells with media only (no LPS, no compound).

      • Positive Control (LPS Control): Cells with media and LPS only.

      • Vehicle Control: Cells with media, DMSO, and LPS.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Griess Reaction:

    • After incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.

    • Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in culture medium.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well containing supernatant or standard.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light. A purple color will develop.

  • Measurement and Analysis:

    • Measure the absorbance at 540 nm within 30 minutes.

    • Calculate the nitrite concentration in each sample using the standard curve.

    • Determine the percentage of NO production inhibition:

      • % Inhibition = [1 - (Nitrite_compound - Nitrite_control) / (Nitrite_LPS - Nitrite_control)] x 100

PART 2: Mechanistic Assays - Cytokines, ROS, and Signaling Pathways

If this compound demonstrates significant inhibition of NO production, the next logical step is to investigate its effects on other key inflammatory markers and the underlying signaling pathways.

Section 2.1: Quantification of Pro-inflammatory Cytokines (TNF-α and IL-6)

Principle: TNF-α and IL-6 are crucial pro-inflammatory cytokines released by macrophages during an LPS-induced inflammatory response. An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying the concentration of these cytokines in the cell culture supernatant.

Protocol 3: ELISA for TNF-α and IL-6

This protocol provides a general outline. Always follow the specific instructions provided with the commercial ELISA kit you are using. (e.g., from Thermo Fisher Scientific, R&D Systems, RayBiotech).

  • Sample Preparation:

    • Prepare cell culture supernatants as described in Protocol 2 (Steps 1 and 2).

    • After the 24-hour incubation with LPS and the test compound, collect the supernatant and centrifuge to remove any cell debris. Store at -80°C if not used immediately.

  • ELISA Procedure (Sandwich ELISA Principle):

    • Coating: A 96-well plate is pre-coated with a capture antibody specific for the target cytokine (e.g., anti-human TNF-α).

    • Sample Incubation: Add 100 µL of standards and prepared supernatants to the appropriate wells. Incubate for the time specified in the kit manual (typically 1-2.5 hours at room temperature). TNF-α or IL-6 in the sample binds to the capture antibody.

    • Washing: Wash the plate several times with the provided wash buffer to remove unbound substances.

    • Detection Antibody: Add a biotin-conjugated detection antibody specific to a different epitope on the target cytokine. Incubate as directed. This antibody binds to the captured cytokine.

    • Washing: Repeat the wash step.

    • Enzyme Conjugate: Add Streptavidin-HRP (Horseradish Peroxidase) conjugate. This enzyme binds to the biotin on the detection antibody. Incubate as directed.

    • Washing: Repeat the wash step.

    • Substrate Addition: Add a chromogenic substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine). The HRP enzyme catalyzes a reaction that produces a colored product. Incubate in the dark.

    • Stop Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction. The color will change (e.g., from blue to yellow).

  • Measurement and Analysis:

    • Read the absorbance at 450 nm immediately.

    • Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use a four-parameter logistic curve fit for best results.

    • Calculate the concentration of TNF-α or IL-6 in your samples from the standard curve.

Section 2.2: Measurement of Intracellular Reactive Oxygen Species (ROS)

Principle: Oxidative stress is intricately linked with inflammation. Activated macrophages produce ROS, which can act as signaling molecules to amplify the inflammatory response. The DCFH-DA assay is a common method to measure intracellular ROS. The non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping the resulting DCFH. ROS then oxidize DCFH to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Protocol 4: DCFH-DA Assay for Intracellular ROS
  • Cell Seeding and Treatment:

    • Seed RAW 264.7 cells in a 24-well plate or a black, clear-bottom 96-well plate.

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound for 1-2 hours.

  • DCFH-DA Loading:

    • Prepare a 10-25 µM working solution of DCFH-DA in serum-free DMEM from a stock solution (e.g., 10 mM in DMSO).

    • Remove the treatment media, wash the cells once with warm PBS.

    • Add the DCFH-DA working solution to each well and incubate for 30 minutes at 37°C in the dark.

  • Inflammatory Stimulation and Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add fresh media containing LPS (1 µg/mL) and the respective concentrations of this compound.

    • Measure the fluorescence immediately (Time 0) and then at various time points (e.g., 30, 60, 120 minutes) using a fluorescence microplate reader or fluorescence microscope.

    • Excitation wavelength: ~485 nm; Emission wavelength: ~530 nm.

  • Data Analysis:

    • Subtract the background fluorescence from all readings.

    • Calculate the fold change in fluorescence intensity relative to the untreated control cells.

    • Compare the ROS levels in cells treated with LPS alone versus those co-treated with this compound.

Section 2.3: Investigation of NF-κB and MAPK Signaling Pathways

Principle: The NF-κB and MAPK pathways are the primary signaling cascades that lead to the expression of iNOS, COX-2, and pro-inflammatory cytokines upon LPS stimulation. A key event in canonical NF-κB activation is the phosphorylation and subsequent degradation of its inhibitor, IκBα. This releases the p65/p50 NF-κB dimer, allowing the p65 subunit to be phosphorylated and translocate to the nucleus to initiate gene transcription. We can assess the activation of this pathway by measuring the phosphorylation of IκBα and p65 using Western Blotting.

Signaling Pathway Diagram: LPS-induced Inflammation

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα (Degradation) IKK->IkBa Phosphorylates NFkB p-p65 (Nuclear Translocation) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) Nucleus->Genes Transcription Compound 5-Caffeoylshikimic Acid Compound->IKK Inhibits?

Caption: Hypothesized inhibition of the NF-κB pathway by this compound.

Protocol 5: Western Blot for Phospho-IκBα and Phospho-p65
  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

    • Pre-treat cells with this compound for 1-2 hours.

    • Stimulate with LPS (1 µg/mL) for a short duration (e.g., 15, 30, and 60 minutes) as phosphorylation events are often transient.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 rpm) at 4°C for 15 minutes.

    • Collect the supernatant (total protein extract) and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phospho-p65, total p65, phospho-IκBα, and total IκBα overnight at 4°C. Use β-actin as a loading control.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phosphorylated protein levels to their respective total protein levels. Compare the treated groups to the LPS-only control.

PART 3: Data Presentation and Interpretation

Quantitative data from the assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Effect of this compound on Cell Viability and Inflammatory Mediators
Concentration (µM)Cell Viability (%) (MTT Assay)NO Production Inhibition (%) (Griess Assay)TNF-α Release (pg/mL) (ELISA)IL-6 Release (pg/mL) (ELISA)Intracellular ROS (Fold Change vs. LPS)
Control 100 ± 5.2N/A25.3 ± 4.115.8 ± 3.51.0
LPS (1 µg/mL) 98 ± 4.802540.1 ± 150.71850.5 ± 120.212.5 ± 1.1
LPS + 5-CSA (1) 99 ± 6.115.2 ± 3.52130.6 ± 130.21620.1 ± 115.810.8 ± 0.9
LPS + 5-CSA (10) 97 ± 5.545.8 ± 4.11350.4 ± 98.5980.7 ± 85.46.7 ± 0.5
LPS + 5-CSA (50) 95 ± 4.978.5 ± 5.2 620.9 ± 55.1450.3 ± 45.1 2.9 ± 0.3

*Data are presented as mean ± SD from three independent experiments. Statistical significance vs. LPS control: *p < 0.05, *p < 0.01. (5-CSA: this compound)

Interpretation of Results
  • Cytotoxicity: The MTT assay results will define the sub-toxic concentration range of this compound for use in subsequent experiments.

  • Primary Screening: A dose-dependent inhibition of NO production in the Griess assay is a strong primary indicator of anti-inflammatory activity.

  • Mechanistic Insights:

    • A reduction in TNF-α and IL-6 levels, as measured by ELISA, would confirm that the compound's effect extends to key pro-inflammatory cytokines.

    • A decrease in intracellular ROS levels suggests that this compound may also have antioxidant properties that contribute to its anti-inflammatory action.

    • Western blot results showing a reduction in the phosphorylation of IκBα and p65 would provide direct evidence that this compound targets the NF-κB signaling pathway, providing a molecular mechanism for the observed reduction in inflammatory mediators.

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 5-Caffeoylshikimic Acid Against Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Caffeoylshikimic acid (5-CSA), a phenolic acid found in various plants, is an emerging compound of interest for its diverse biological activities, including potential antimicrobial properties.[1][2][3] As the challenge of antimicrobial resistance grows, researchers require robust and standardized methodologies to evaluate novel compounds. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of in vitro assays to determine the antimicrobial efficacy of 5-CSA against a range of bacterial pathogens. Detailed, field-proven protocols for determining Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and time-kill kinetics are presented, alongside explanations of the scientific rationale behind critical experimental steps.

Introduction to this compound (5-CSA)

This compound is a natural product formed by the esterification of caffeic acid and shikimic acid.[1] It is a key intermediate in the biosynthesis of lignin and other phenylpropanoids in plants.[2][3] Found in sources such as coffee beans, ferns, and various medicinal plants, 5-CSA contributes to the plant's defense mechanisms against stressors, including pathogen attacks.[1][4] The structural similarity of 5-CSA to other well-studied phenolic compounds, such as caffeic acid and chlorogenic acid (5-caffeoylquinic acid), suggests its potential as an antimicrobial agent.[5][6][7][8] These related compounds are known to exhibit broad antimicrobial activity, and it is hypothesized that 5-CSA may act through similar mechanisms.[5][9]

This guide provides the necessary protocols to systematically investigate and quantify the antimicrobial effects of 5-CSA, enabling reliable and reproducible data generation for research and development purposes.

Hypothesized Mechanism of Antimicrobial Action

While the precise mechanism of 5-CSA is an active area of research, the action of related phenolic acids provides a strong hypothetical framework. The primary proposed mechanism involves the disruption of bacterial cell membrane integrity and function.[5][9][10] Phenolic compounds, due to their chemical structure, can interact with the phospholipid bilayer of the bacterial membrane, leading to increased permeability.[10] This disruption compromises essential cellular processes, such as maintaining electrochemical gradients and regulating the transport of ions and nutrients. The subsequent leakage of critical intracellular components, including ions, ATP, and nucleic acids, ultimately leads to bacterial cell death.[5]

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell 5_CSA 5-Caffeoylshikimic Acid (5-CSA) Membrane Outer Membrane (Gram-) Peptidoglycan Cytoplasmic Membrane 5_CSA->Membrane:f2 Interaction & Disruption Cytoplasm Cytoplasm (Ions, ATP, Nucleic Acids, Proteins) Membrane:f2->Cytoplasm Increased Permeability Cell_Death Cell Death Cytoplasm->Cell_Death Leakage of Components

Caption: Hypothesized mechanism of 5-CSA antimicrobial action.

Experimental Protocols

The following sections provide detailed, step-by-step protocols for assessing the antimicrobial activity of 5-CSA. It is critical to perform these experiments under aseptic conditions to prevent contamination.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] This protocol utilizes the broth microdilution method, which is a reliable and scalable technique for testing natural products.[13][14]

Causality Behind Experimental Choices:

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for routine susceptibility testing of non-fastidious bacteria as its composition is well-defined and has minimal interference with most antimicrobial agents.

  • Inoculum Density: A standardized inoculum of approximately 5 x 10⁵ CFU/mL is crucial for reproducibility.[11] A lower density may overestimate efficacy, while a higher density can overwhelm the compound, leading to falsely high MIC values.

  • Controls: A sterility control (medium only) ensures no contamination, while a growth control (inoculum in medium) confirms the viability and proper growth of the microorganism. A positive control with a known antibiotic (e.g., ampicillin, tetracycline) validates the assay's sensitivity.[15]

Step-by-Step Methodology:

  • Preparation of 5-CSA Stock Solution:

    • Accurately weigh a known amount of pure 5-CSA and dissolve it in a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).

    • Note: The final concentration of the solvent in the assay wells should be non-inhibitory to the test organism (typically ≤1% v/v). A solvent toxicity control must be included.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test pathogen.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this adjusted suspension in CAMHB to achieve the final target inoculum density of ~5 x 10⁵ CFU/mL in each well.

  • Microtiter Plate Setup:

    • Using a sterile 96-well microtiter plate, add 50 µL of CAMHB to wells 2 through 12 in the desired rows.

    • Add 100 µL of the working 5-CSA solution (prepared in CAMHB at twice the highest desired test concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no 5-CSA).

    • Well 12 will serve as the sterility control (no 5-CSA, no inoculum).

  • Inoculation and Incubation:

    • Add 50 µL of the prepared bacterial inoculum (~1 x 10⁶ CFU/mL) to wells 1 through 11. This brings the final volume in each well to 100 µL and the final inoculum to ~5 x 10⁵ CFU/mL.

    • Do not add inoculum to well 12.

    • Seal the plate (e.g., with a breathable film) and incubate at 35-37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of 5-CSA at which there is no visible growth.

    • A colorimetric indicator, such as Resazurin or INT (p-iodonitrotetrazolium violet), can be added to aid in determining viability.

MIC_Workflow start Start prep_stock Prepare 5-CSA Stock (e.g., 10 mg/mL in DMSO) start->prep_stock prep_inoculum Prepare Inoculum (Adjust to 0.5 McFarland, then dilute for ~5x10^5 CFU/mL) start->prep_inoculum add_compound Add 100µL 5-CSA (2x conc.) to well 1 prep_stock->add_compound add_inoculum Inoculate Wells 1-11 with 50µL of bacterial suspension prep_inoculum->add_inoculum setup_plate Setup 96-Well Plate Add 50µL broth to wells 2-12 setup_plate->add_compound serial_dilute Perform 2-Fold Serial Dilutions (Well 1 to 10) add_compound->serial_dilute serial_dilute->add_inoculum incubate Incubate Plate (37°C for 18-24h) add_inoculum->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end_mic End read_mic->end_mic

Caption: Experimental workflow for the MIC assay.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is a complementary assay to the MIC and is defined as the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the final inoculum after a 24-hour incubation.[16] This test distinguishes bactericidal (killing) from bacteriostatic (inhibiting growth) agents.

Step-by-Step Methodology:

  • Prerequisite: An MIC assay must be completed first.

  • Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a small aliquot (e.g., 10 µL).

  • Plating: Spot-plate the aliquot onto a fresh agar plate (e.g., Mueller-Hinton Agar).

  • Incubation: Incubate the agar plate at 35-37°C for 18-24 hours.

  • Data Collection and Interpretation:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of 5-CSA that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count. For practical purposes, it is often the concentration that shows no growth or only 1-2 colonies.

Protocol 3: Time-Kill Curve Assay

The time-kill curve assay provides dynamic information about the antimicrobial activity of 5-CSA, showing the rate of killing over time.[17] It is a powerful tool for characterizing an agent as bactericidal or bacteriostatic.[16]

Causality Behind Experimental Choices:

  • Concentrations: Testing at multiples of the MIC (e.g., 1x, 2x, 4x MIC) provides insight into whether the killing effect is concentration-dependent.

  • Time Points: Sampling at regular intervals (e.g., 0, 2, 4, 8, 24 hours) allows for the construction of a kinetic curve, revealing how quickly the compound acts.[17]

  • Bactericidal Definition: A ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.[16][17]

Step-by-Step Methodology:

  • Preparation:

    • Determine the MIC of 5-CSA for the test organism as described in Protocol 1.

    • Prepare flasks or tubes containing CAMHB with 5-CSA at concentrations corresponding to 0x MIC (growth control), 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC.

    • Prepare an inoculum adjusted to a 0.5 McFarland standard and dilute it to achieve a starting concentration of ~5 x 10⁵ CFU/mL in the test flasks.

  • Inoculation and Sampling:

    • Inoculate each flask with the prepared bacterial suspension.

    • Immediately after inoculation (T=0), remove an aliquot from each flask.

    • Continue to incubate the flasks at 37°C, typically with shaking for aeration.

    • At subsequent time points (e.g., 2, 4, 8, and 24 hours), remove an aliquot from each flask.[17]

  • Viable Cell Counting:

    • For each aliquot, perform a 10-fold serial dilution in sterile saline or phosphate-buffered saline (PBS).

    • Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Following incubation, count the colonies on plates that have between 30 and 300 colonies to ensure statistical accuracy.[17]

  • Data Analysis:

    • Calculate the CFU/mL for each time point and concentration.

    • Convert the CFU/mL values to log₁₀ CFU/mL.

    • Plot log₁₀ CFU/mL versus time (hours) for each concentration of 5-CSA and the growth control.

Time_Kill_Workflow start Start prep_cultures Prepare Cultures with 5-CSA (0x, 0.5x, 1x, 2x, 4x MIC) start->prep_cultures inoculate Inoculate with Pathogen (~5x10^5 CFU/mL) prep_cultures->inoculate incubate_shake Incubate with Shaking (37°C) inoculate->incubate_shake loop_start Sampling Loop incubate_shake->loop_start sample Sample at Time Points (0, 2, 4, 8, 24h) loop_start->sample For each time point calculate Calculate log10 CFU/mL loop_start->calculate After all time points serial_dilute Perform Serial Dilutions sample->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate incubate_plates Incubate Plates (18-24h) plate->incubate_plates count_colonies Count Colonies (CFU) incubate_plates->count_colonies count_colonies->loop_start Next time point plot Plot log10 CFU/mL vs. Time calculate->plot end_tk End plot->end_tk

Caption: Experimental workflow for the time-kill curve assay.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Example MIC/MBC Data for 5-CSA

Pathogen Strain MIC (µg/mL) MBC (µg/mL) Interpretation (MBC/MIC Ratio)
Staphylococcus aureus ATCC 29213 128 256 Bactericidal (≤4)
Escherichia coli ATCC 25922 256 >1024 Tolerant/Bacteriostatic (>4)
Pseudomonas aeruginosa PAO1 512 >1024 Tolerant/Bacteriostatic (>4)

| Enterococcus faecalis ATCC 29212 | 64 | 128 | Bactericidal (≤4) |

An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Table 2: Example Time-Kill Assay Data (log₁₀ CFU/mL)

Time (h) Growth Control 1x MIC (128 µg/mL) 2x MIC (256 µg/mL) 4x MIC (512 µg/mL)
0 5.70 5.71 5.69 5.72
2 6.45 5.10 4.55 3.98
4 7.51 4.32 3.21 2.54
8 8.89 3.15 <2.00 <2.00

| 24 | 9.21 | 2.88 | <2.00 | <2.00 |

Interpretation of Time-Kill Curve:

  • Bacteriostatic Activity: A <3-log₁₀ reduction in CFU/mL compared to the initial inoculum. The curve for the test agent will typically run parallel to the growth control but at a lower CFU/mL count.[16][17]

  • Bactericidal Activity: A ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[16][17][18] This will be seen as a sharp and sustained drop in the curve.

  • Concentration Dependence: If increasing concentrations (e.g., from 1x to 4x MIC) result in a faster and more profound rate of killing, the activity is concentration-dependent.

Conclusion

The protocols detailed in this application note provide a standardized framework for the initial in vitro evaluation of this compound's antimicrobial properties. By meticulously following these methodologies for MIC, MBC, and time-kill kinetics, researchers can generate high-quality, reproducible data. This information is fundamental for understanding the compound's spectrum of activity and mechanism of action, and it serves as a critical foundation for further preclinical development in the search for novel antimicrobial agents.

References

anti-cancer cell line studies with 5-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Investigating the Anti-Cancer Properties of 5-Caffeoylshikimic Acid in Cell Line Models

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of this compound

Phenolic compounds, widely distributed in the plant kingdom, are a cornerstone of drug discovery, with many exhibiting potent biological activities. This compound belongs to this promising class of molecules. While its direct anti-cancer activities are an emerging area of research, related compounds such as caffeic acid (CA) and 5-caffeoylquinic acid (a positional isomer) have demonstrated significant anti-proliferative, pro-apoptotic, and anti-inflammatory effects across various cancer cell lines.[1][2] These compounds have been shown to induce apoptosis, trigger cell cycle arrest, and modulate key signaling pathways implicated in tumorigenesis.[1][3]

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the anti-cancer potential of this compound using in vitro cell line models. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and logical approach to generating high-quality, reproducible data. The protocols detailed herein are designed as self-validating systems, incorporating essential controls to ensure scientific integrity.

Hypothesized Mechanisms of Action: A Guiding Framework

Based on the activities of structurally similar phenolic acids, the anti-cancer effects of this compound are likely multifactorial. Key biological processes to investigate include:

  • Induction of Apoptosis (Programmed Cell Death): A primary mechanism for many chemotherapeutic agents. Studies on related compounds suggest a potential role in modulating the mitochondrial (intrinsic) pathway of apoptosis.[4][5] This involves altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to cytochrome c release and the activation of executioner caspases like Caspase-3.[4][6]

  • Induction of Cell Cycle Arrest: The ability to halt cell cycle progression, preventing cancer cells from dividing, is a critical anti-cancer attribute. Caffeic acid and its derivatives have been shown to induce cell cycle arrest, often at the G0/G1 or G2/M phases, by modulating the expression of cyclins and cyclin-dependent kinases (CDKs).[7][8][9]

  • Modulation of Pro-Survival Signaling Pathways: Cancer cells often exhibit hyperactivation of pro-survival signaling cascades like the PI3K/Akt pathway, which promotes proliferation and inhibits apoptosis.[3][10] Investigating the ability of this compound to inhibit the phosphorylation (and thus, activation) of key kinases like Akt is crucial.

Experimental Workflow for Compound Evaluation

A logical, phased approach is essential for efficiently evaluating a novel compound. The workflow begins with broad screening for cytotoxic activity and progressively narrows to detailed mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Molecular Target Validation a Select Cancer Cell Line(s) b Cell Viability/Cytotoxicity Assay (e.g., MTT Assay) a->b c Determine IC50 Value b->c d Apoptosis Assay (Annexin V / PI Staining) c->d Use IC50 & sub-IC50 concentrations e Cell Cycle Analysis (Propidium Iodide Staining) c->e Use IC50 & sub-IC50 concentrations f Protein Expression Analysis (Western Blot) d->f e->f g Identify Key Protein Targets (e.g., Bcl-2, p-Akt, Caspase-3) f->g

Caption: Phased experimental workflow for evaluating this compound.

Part 1: Cell Viability and Cytotoxicity Assessment

The first step is to determine if this compound has a cytotoxic or cytostatic effect on cancer cells and to quantify its potency by determining the half-maximal inhibitory concentration (IC50). The MTT assay is a robust, colorimetric method for this purpose.

Principle of the MTT Assay: The assay relies on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, which can be quantified by measuring the absorbance.

Protocol 1: MTT Cell Viability Assay

Materials:

  • Selected cancer cell line (e.g., HCT116, A549, MCF-7)

  • Complete culture medium (e.g., DMEM/RPMI-1640 + 10% FBS + 1% Penicillin-Streptomycin)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO, to make a stock solution)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solvent (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Sterile 96-well plates, multichannel pipette, plate reader (570 nm)

Procedure:

  • Cell Seeding: Harvest and count cells, ensuring >90% viability. Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the wells and add 100 µL of the diluted compound.

    • Causality: Using serum-free medium during treatment ensures that serum proteins do not bind to the compound, which could alter its effective concentration.

    • Controls: Include "vehicle control" wells (treated with the same concentration of DMSO as the highest compound dose) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[11] During this time, viable cells will convert MTT to visible purple formazan crystals.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals. Shake the plate gently on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve (Viability % vs. log[Concentration]) to determine the IC50 value using non-linear regression analysis.

Data Presentation:

Compound Concentration (µM)Mean Absorbance (570 nm)% Viability (Relative to Vehicle)
0 (Vehicle)1.250100%
101.12590%
250.93875%
500.61349%
1000.25020%
Calculated IC50 ~51 µM

Part 2: Elucidating the Mode of Cell Death

Once cytotoxicity is established, the next step is to determine how the cells are dying. The Annexin V/Propidium Iodide (PI) assay is the gold standard for differentiating between apoptosis and necrosis.

Principle of the Annexin V/PI Assay: During early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect these early apoptotic cells.[13] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is lost, where it intercalates with DNA. By using both stains, flow cytometry can distinguish four cell populations.

G cluster_0 cluster_1 a Viable Cells (Annexin V-, PI-) b Early Apoptotic (Annexin V+, PI-) c Late Apoptotic / Necrotic (Annexin V+, PI+) d Necrotic (Annexin V-, PI+) state1 Intact Plasma Membrane PS on Inner Leaflet state1->a state2 Intact Plasma Membrane PS on Outer Leaflet state2->b state3 Compromised Membrane PS on Outer Leaflet state3->c state4 Compromised Membrane PS on Inner Leaflet state4->d G cluster_0 Apoptotic Signaling Pathway CSA This compound p53 p53 CSA->p53 Induces Bcl2 Bcl-2 CSA->Bcl2 Inhibits Bax Bax p53->Bax Activates Mito Mitochondrion Bax->Mito Forms pore Bcl2->Mito Inhibits pore formation CytC Cytochrome c Mito->CytC Releases Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

References

Application Notes & Protocols: Characterizing Enzymatic Inhibition by 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 5-O-Caffeoylshikimic acid (5OCSA), a naturally occurring phenolic compound, is gaining significant attention within the drug discovery and development landscape. Its multifaceted biological activities, including anti-inflammatory and antioxidant effects, are largely attributed to its ability to modulate the function of key enzymes.[1] This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing enzymatic inhibition assays for 5OCSA. We will delve into the core principles, provide detailed, field-proven protocols for validated enzyme targets, and explain the causality behind experimental choices to ensure robust and reproducible data generation. The primary focus will be on Xanthine Oxidase (XOD), a key target in hyperuricemia, with additional protocols for other relevant enzymes like Hyaluronidase.

Part 1: The Scientific Foundation of Inhibition Assays

Before proceeding to specific protocols, it is crucial to understand the foundational principles of enzyme kinetics and inhibition. An enzyme inhibitor is a molecule that binds to an enzyme and decreases its activity. The goal of these assays is to quantify this decrease in activity, typically by determining the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ).

  • IC₅₀ Value: This is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is a practical measure of inhibitor potency but can be influenced by experimental conditions, such as substrate concentration.

  • Inhibition Constant (Kᵢ): A more fundamental measure of inhibitor binding affinity. For a competitive inhibitor, Kᵢ is the dissociation constant of the enzyme-inhibitor (EI) complex. It can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis constant (Kₘ) of the substrate and the mechanism of inhibition are known.

  • Mechanism of Inhibition (MOI): Determining the MOI (e.g., competitive, non-competitive, uncompetitive) provides critical insight into how the inhibitor interacts with the enzyme. This is typically elucidated by measuring reaction rates at various substrate and inhibitor concentrations and analyzing the data using graphical methods like the Lineweaver-Burk plot.[2]

Workflow for Assessing an Enzyme Inhibitor

The general workflow for characterizing an inhibitor like 5OCSA is a multi-step process designed for both initial screening and in-depth mechanistic studies.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Study cluster_2 Phase 3: Validation A Primary Assay: Determine IC₅₀ B Dose-Response Curve Generation A->B Vary [5OCSA] C Kinetic Analysis: Determine MOI B->C Proceed with potent hits D Calculate Kᵢ from IC₅₀ and Kₘ C->D Using Lineweaver-Burk or Dixon plots E Orthogonal Assays (e.g., ITC, SPR) D->E Confirm binding affinity F In Vivo / Cell-Based Models E->F

Caption: General workflow for inhibitor characterization.

Part 2: Xanthine Oxidase (XOD) Inhibition Assay

Xanthine oxidase is a critical enzyme in purine catabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[3] Overactivity of XOD leads to an overproduction of uric acid, resulting in hyperuricemia, a precursor to gout.[4] 5OCSA has been identified as a novel, reversible inhibitor of XOD, making this a primary assay for its characterization.[4][5]

Scientific Principle

The XOD assay is a continuous spectrophotometric method. XOD catalyzes the conversion of xanthine to uric acid, a product that has a distinct absorbance maximum at 295 nm. By monitoring the increase in absorbance at this wavelength over time, the rate of the enzymatic reaction can be determined. The presence of an inhibitor like 5OCSA will slow this rate.

Pathway: Purine Catabolism by Xanthine Oxidase

XOD_Pathway Hypoxanthine Hypoxanthine XOD1 Xanthine Oxidase (XOD) Hypoxanthine->XOD1 Xanthine Xanthine XOD2 Xanthine Oxidase (XOD) Xanthine->XOD2 UricAcid Uric Acid (Abs @ 295 nm) XOD1->Xanthine XOD2->UricAcid Inhibitor 5-O-Caffeoylshikimic Acid Inhibitor->XOD1 Inhibition Inhibitor->XOD2 Inhibition

Caption: XOD catalyzes the final two steps of purine breakdown.

Protocol 1: Determination of XOD IC₅₀ for 5OCSA

This protocol is adapted from methodologies described for identifying natural XOD inhibitors.[4][6]

Materials:

  • 5-O-Caffeoylshikimic acid (5OCSA)

  • Xanthine Oxidase (from bovine milk)

  • Xanthine

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading at 295 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a stock solution of Xanthine Oxidase (e.g., 0.1 units/mL) in potassium phosphate buffer. Keep on ice.

    • Substrate Solution: Prepare a 150 µM solution of xanthine in the phosphate buffer. It may require gentle heating to fully dissolve.

    • Inhibitor Stock: Prepare a high-concentration stock of 5OCSA (e.g., 10 mM) in DMSO.

    • Serial Dilutions: From the stock, prepare a series of 5OCSA dilutions in phosphate buffer to achieve final assay concentrations ranging from approximately 0.1 µM to 100 µM.[4] Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid solvent effects.

  • Assay Setup (in a 96-well plate):

    • Test Wells: Add 50 µL of each 5OCSA dilution.

    • Positive Control (No Inhibition): Add 50 µL of phosphate buffer containing the same percentage of DMSO as the test wells.

    • Negative Control (Blank): Add 100 µL of phosphate buffer (to measure substrate absorbance).

    • Enzyme Addition: Add 50 µL of the XOD enzyme solution to the test and positive control wells.

    • Mix gently and incubate the plate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction & Measurement:

    • Add 100 µL of the xanthine substrate solution to all wells to start the reaction.

    • Immediately place the plate in the spectrophotometer and measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.

Data Analysis:

  • Calculate Reaction Velocity (V): Determine the initial rate of reaction (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

    • Where V_inhibitor is the rate in the presence of 5OCSA and V_control is the rate of the positive control (enzyme + substrate, no inhibitor).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the 5OCSA concentration. Fit the data to a sigmoidal dose-response curve using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

ParameterReported ValueSource
IC₅₀ of 5OCSA vs. XOD 13.96 µMMolecules (2021)[4][5]

Part 3: Hyaluronidase Inhibition Assay

Hyaluronidases are a family of enzymes that degrade hyaluronic acid, a major component of the extracellular matrix.[7] Their inhibition is relevant for anti-aging, anti-inflammatory, and anti-cancer applications. Caffeic acid derivatives and oligomers have demonstrated significant hyaluronidase inhibitory activity.[8]

Scientific Principle

This protocol describes a common turbidimetric assay. Hyaluronic acid (HA) in solution forms a stable suspension with serum albumin at an acidic pH. When hyaluronidase degrades the HA into smaller fragments, this suspension is disrupted. The turbidity of the solution, which can be measured by a spectrophotometer, is therefore proportional to the amount of undigested HA remaining. An inhibitor will prevent HA degradation, resulting in a higher turbidity reading compared to the uninhibited control.[9]

Protocol 2: Turbidimetric Assay for Hyaluronidase Inhibition

Materials:

  • 5-O-Caffeoylshikimic acid (5OCSA)

  • Hyaluronidase (from bovine testes)

  • Hyaluronic acid (HA) sodium salt

  • Phosphate buffer (20 mM, pH 7.0)

  • Acetate buffer (0.1 M, pH 3.5)

  • Bovine Serum Albumin (BSA) solution, acidified

  • 96-well microplates

  • Microplate spectrophotometer capable of reading at 600 nm

Procedure:

  • Reagent Preparation:

    • Enzyme Solution: Prepare a 1 mg/mL solution of hyaluronidase in 20 mM phosphate buffer (pH 7.0).

    • Substrate Solution: Prepare a 0.03% (w/v) solution of hyaluronic acid in 300 mM phosphate buffer (pH 5.3).

    • Inhibitor Stock & Dilutions: Prepare a stock solution of 5OCSA in DMSO and create serial dilutions in phosphate buffer (pH 7.0).

  • Assay Setup (Pre-incubation):

    • In a 96-well plate, add 50 µL of each 5OCSA dilution (or buffer for controls).

    • Add 50 µL of the hyaluronidase enzyme solution to all wells.

    • Mix and incubate at 37°C for 20 minutes.

  • Enzymatic Reaction:

    • Add 100 µL of the hyaluronic acid substrate solution to each well to initiate the reaction.

    • Incubate the plate at 37°C for 45 minutes.

  • Turbidity Development & Measurement:

    • Stop the reaction by adding 50 µL of acidified BSA solution to each well.

    • Allow the plate to stand at room temperature for 10 minutes for the turbidity to develop.

    • Measure the absorbance (turbidity) at 600 nm.

Data Analysis:

  • Calculate Percent Inhibition:

    • % Inhibition = [(Abs_inhibitor - Abs_control) / (Abs_blank - Abs_control)] * 100

    • Where Abs_inhibitor is the absorbance of the enzyme + substrate + inhibitor.

    • Abs_control is the absorbance of the enzyme + substrate (maximum digestion, lowest turbidity).

    • Abs_blank is the absorbance of the substrate without enzyme (no digestion, highest turbidity).

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the 5OCSA concentration and use non-linear regression to find the IC₅₀.

Workflow for Hyaluronidase Inhibition Assay

Hyaluronidase_Workflow A 1. Pre-incubation (5OCSA + Enzyme) 37°C, 20 min B 2. Add Substrate (Hyaluronic Acid) A->B C 3. Enzymatic Reaction 37°C, 45 min B->C D 4. Stop Reaction & Develop Turbidity (Add acidic BSA) C->D E 5. Measure Absorbance @ 600 nm D->E

Caption: Step-by-step workflow for the turbidimetric assay.

Part 4: Other Potential Enzyme Targets for 5OCSA

The structural motifs of 5OCSA, particularly the caffeoyl group, suggest potential activity against other enzymes where related compounds have been shown to be effective inhibitors.

  • HIV-1 Integrase: This enzyme is essential for the replication of HIV by inserting the viral DNA into the host genome.[10] Caffeic acid derivatives are well-documented inhibitors of HIV-1 integrase, often with IC₅₀ values in the low micromolar range.[11][12][13] Assays for this enzyme typically involve monitoring the 3'-processing and strand transfer reactions using fluorescently or radioactively labeled oligonucleotides.[10]

  • α-Glucosidase: This intestinal enzyme is involved in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes.[14] Related compounds like 5-O-Caffeoylquinic acid have been shown to inhibit α-glucosidase.[15] Assays commonly use a synthetic substrate like p-nitrophenyl α-D-glucopyranoside, which releases a chromophore (p-nitrophenol) upon cleavage that can be measured spectrophotometrically.[16]

  • 4-Coumaric Acid: Coenzyme A Ligases (4CL): In plants, these enzymes are crucial for monolignol biosynthesis, a precursor to lignin. 5-Caffeoylshikimic acid has been specifically identified as a competitive and uncompetitive inhibitor of Ptr4CL3 and Ptr4CL5 isoforms in Populus trichocarpa.[17] Assays for 4CL enzymes are more specialized and often involve HPLC-based methods to measure the formation of CoA thioesters.

Part 5: Best Practices and Troubleshooting

  • Inhibitor Purity and Solubility: Always use highly purified 5OCSA. Confirm its solubility in the final assay buffer. A common practice is to prepare a high-concentration stock in 100% DMSO and then dilute it into the aqueous buffer, ensuring the final DMSO concentration is low and consistent across all samples.[1]

  • Controls are Critical: Always include a positive control (no inhibitor) to define 0% inhibition and a negative control (no enzyme) to correct for background signal.

  • Avoiding Non-Specific Inhibition: Some compounds can inhibit enzymes through non-specific mechanisms like aggregation. It is advisable to test for this by performing the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) or by varying the enzyme concentration. A true inhibitor's potency should not be significantly affected by these changes.[18]

  • Initial Velocity: Ensure that all rate measurements are taken from the initial, linear phase of the reaction. Substrate depletion or product inhibition can cause the reaction rate to slow over time, leading to inaccurate calculations.[2]

References

Application Notes and Protocols for 5-Caffeoylshikimic Acid in Functional Food Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Phenolic Compound

In the dynamic field of functional food research, the quest for novel bioactive compounds with significant health-promoting properties is perpetual. 5-Caffeoylshikimic acid (5-CSA), a naturally occurring phenolic compound, has emerged as a promising candidate for the development of next-generation functional foods and nutraceuticals. Structurally, 5-CSA is an ester formed from caffeic acid, a well-known antioxidant, and shikimic acid, a key intermediate in the biosynthesis of aromatic compounds in plants.[1] This unique combination bestows upon 5-CSA a compelling profile of biological activities, primarily centered around its potent antioxidant and anti-inflammatory effects.

This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the application of 5-CSA in functional food research. Moving beyond a mere recitation of facts, this document delves into the causality behind experimental choices, offers validated protocols, and provides a forward-looking perspective on the integration of 5-CSA into functional food matrices.

Chapter 1: Physicochemical Properties and Natural Occurrence

This compound is a specialized plant metabolite belonging to the hydroxycinnamoyl shikimate ester class.[1] Its structure, featuring a catechol group from the caffeic acid moiety, is pivotal to its antioxidant capacity.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₆H₁₆O₈[2]
Molecular Weight 336.29 g/mol [2]
Appearance Off-white to light yellow solid[3]
Solubility Soluble in DMSO and water[4]
Natural Sources Coffee beans, Equisetum arvense (Horsetail), Solanum somalense, various fruits and vegetables.[1][2]

The prevalence of 5-CSA in a variety of plant species, some of which are already part of the human diet, underscores its potential for wider application in functional foods.

Chapter 2: Extraction, Purification, and Quantification

The journey from a raw botanical source to a purified, quantifiable compound is a critical first step in functional food research. The selection of an appropriate extraction and purification strategy is paramount to preserving the integrity and maximizing the yield of 5-CSA.

Protocol 2.1: Extraction of this compound from Plant Material

This protocol is adapted from a successful method for extracting 5-CSA from Solanum somalense leaves and can be optimized for other plant matrices.

Rationale: Methanol is a highly effective solvent for extracting a broad range of polyphenols, including 5-CSA. The subsequent liquid-liquid partitioning steps help to remove non-polar impurities, enriching the extract with the target compound.

Step-by-Step Methodology:

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) at room temperature and grind it into a fine powder.

  • Maceration: Suspend the powdered plant material in 85% methanol (1:10 w/v) and stir at room temperature for 24 hours.

  • Filtration: Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate.

  • Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude extract.

  • Liquid-Liquid Partitioning:

    • Resuspend the crude extract in distilled water.

    • Perform successive extractions with petroleum ether to remove non-polar compounds. Discard the petroleum ether fraction.

    • Subsequently, extract the aqueous phase with ethyl acetate. The 5-CSA will partition into the ethyl acetate phase.

    • Collect the ethyl acetate fractions and evaporate to dryness to yield a 5-CSA enriched extract.

Protocol 2.2: Purification by Centrifugal Partition Chromatography (CPC)

CPC is a liquid-liquid chromatography technique that offers a scalable and efficient method for purifying natural products without the use of solid stationary phases, which can cause irreversible adsorption.

Rationale: The choice of the biphasic solvent system is critical for successful CPC separation. The system described below has been validated for the purification of 5-CSA.[1]

Step-by-Step Methodology:

  • Solvent System Preparation: Prepare a biphasic solvent system composed of Chloroform:Methanol:Water (9.5:10:5 v/v/v). Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.

  • CPC Instrument Setup:

    • Fill the CPC column with the stationary phase (the denser, lower phase).

    • Set the rotation speed (e.g., 1000 rpm).

    • Pump the mobile phase (the less dense, upper phase) through the column until hydrodynamic equilibrium is reached.

  • Sample Injection: Dissolve the 5-CSA enriched extract in a small volume of the mobile phase and inject it into the CPC system.

  • Elution and Fraction Collection: Elute the sample with the mobile phase at a constant flow rate. Collect fractions at regular intervals.

  • Analysis of Fractions: Analyze the collected fractions using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing pure 5-CSA.

  • Compound Isolation: Pool the pure fractions and evaporate the solvent to obtain purified 5-CSA.

Protocol 2.3: Quantification by High-Performance Liquid Chromatography (HPLC)

Accurate quantification of 5-CSA in both raw materials and final functional food products is essential for standardization and efficacy assessment.

Rationale: Reverse-phase HPLC with a C18 column is a robust and widely used method for the separation and quantification of phenolic compounds. The use of a gradient elution allows for the effective separation of 5-CSA from other matrix components.

Step-by-Step Methodology:

  • Instrumentation: A standard HPLC system equipped with a photodiode array (PDA) detector and a C18 column (e.g., 250 x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase:

    • Solvent A: 0.1% Formic acid in water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5-30% B (linear gradient)

    • 25-30 min: 30-50% B (linear gradient)

    • 30-35 min: 50-5% B (linear gradient)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: Monitor at 325 nm, the characteristic absorbance maximum for caffeoyl derivatives.

  • Quantification: Prepare a standard curve using purified 5-CSA of known concentrations. Quantify 5-CSA in samples by comparing the peak area to the standard curve.

Chapter 3: In Vitro Assessment of Bioactivity

In vitro assays are indispensable for the initial screening and mechanistic understanding of the bioactivities of 5-CSA. The primary focus for functional food applications lies in its antioxidant and anti-inflammatory properties.

Protocol 3.1: Evaluation of Antioxidant Activity

A battery of antioxidant assays is recommended to obtain a comprehensive profile of the radical scavenging and reducing capabilities of 5-CSA.

Rationale: Different antioxidant assays measure different aspects of antioxidant activity. The DPPH and ABTS assays measure free radical scavenging capacity, while the ORAC assay measures the ability to quench peroxyl radicals.

Step-by-Step Methodology (DPPH Assay):

  • Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare a series of dilutions of 5-CSA in methanol.

  • Reaction: In a 96-well plate, add 100 µL of each 5-CSA dilution to 100 µL of the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value (the concentration of 5-CSA required to scavenge 50% of the DPPH radicals).

Table 2: Comparative In Vitro Antioxidant Activity

CompoundAssayIC₅₀ / ValueSource
This compound DPPHData not available; expected to be potent-
Caffeic Acid DPPH5.9 µg/mL[5]
Caffeic Acid ABTS1.59 µg/mL[6]
5-Caffeoylquinic Acid (Chlorogenic Acid) DPPHPotent radical scavenger[7][8]
Trolox (Standard) DPPH6.3 µg/mL[5]
Ascorbic Acid (Standard) DPPH43.2 µg/mL[5]
Protocol 3.2: Assessment of Anti-inflammatory Activity

The anti-inflammatory potential of 5-CSA can be effectively evaluated using a lipopolysaccharide (LPS)-stimulated macrophage model.

Rationale: Macrophages play a central role in the inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory cytokines.

Step-by-Step Methodology:

  • Cell Culture: Culture a suitable macrophage cell line (e.g., RAW 264.7 or primary peritoneal macrophages) in appropriate media.

  • Cell Treatment:

    • Pre-treat the macrophages with various concentrations of 5-CSA for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours). Include a vehicle control and an LPS-only control.

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and anti-inflammatory cytokines (IL-10) using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: Compare the cytokine levels in the 5-CSA treated groups to the LPS-only control to determine the inhibitory effect of 5-CSA.

Chapter 4: Mechanistic Insights into Bioactivity

Understanding the molecular mechanisms by which 5-CSA exerts its effects is crucial for substantiating health claims and for targeted product development. The inhibition of the NF-κB signaling pathway is a key mechanism underlying its anti-inflammatory properties.

The NF-κB Signaling Pathway and its Inhibition by 5-CSA

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to the promoter regions of target genes, leading to the transcription of pro-inflammatory cytokines and other inflammatory mediators.

Research on caffeic acid and its derivatives has shown that they can inhibit the NF-κB pathway by preventing the phosphorylation of both the IKK complex and IκBα.[3][9][10] This action prevents the degradation of IκBα and keeps NF-κB in its inactive state in the cytoplasm, thereby suppressing the inflammatory cascade.

Diagram 1: Inhibition of the NF-κB Signaling Pathway by this compound

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK Complex LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα IkBa IκBα IkBa_NFkB->IkBa Degradation of IκBα NFkB NF-κB IkBa_NFkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocation CSA 5-Caffeoylshikimic Acid (5-CSA) CSA->IKK Inhibits Phosphorylation DNA DNA NFkB_n->DNA Binds to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: 5-CSA inhibits the NF-κB pathway by preventing IKK-mediated phosphorylation of IκBα.

Chapter 5: In Vivo Evaluation in Functional Food Research

While in vitro studies provide valuable mechanistic data, in vivo studies are essential to demonstrate the efficacy of 5-CSA in a complex biological system. Animal models relevant to the intended health benefits of a functional food should be employed.

Potential In Vivo Models for 5-CSA Research
  • Models of Metabolic Syndrome: High-fat diet-induced obese mice or rat models are suitable for investigating the effects of 5-CSA on parameters like weight gain, insulin resistance, dyslipidemia, and hepatic steatosis.[11][12]

  • Models of Gut Inflammation: Dextran sulfate sodium (DSS)-induced colitis in mice is a well-established model to study the protective effects of 5-CSA on intestinal inflammation and barrier function.[13]

  • Pharmacokinetic and Bioavailability Studies: Animal models are crucial for determining the absorption, distribution, metabolism, and excretion (ADME) profile of 5-CSA.

Experimental Considerations for In Vivo Studies:

  • Dose-response studies: It is important to establish an effective and safe dose range for 5-CSA.

  • Route of administration: For functional food research, oral administration (e.g., via gavage or incorporated into the diet) is the most relevant route.

  • Biomarker analysis: A comprehensive panel of biomarkers should be analyzed in blood, tissues, and feces to assess the physiological effects of 5-CSA.

Chapter 6: Considerations for Functional Food Formulation

The successful incorporation of 5-CSA into a functional food product requires careful consideration of its stability, bioavailability, and interactions with the food matrix.

Stability of this compound

Phenolic compounds, including 5-CSA, can be susceptible to degradation during food processing and storage due to factors such as heat, light, oxygen, and pH. Studies on the closely related 5-caffeoylquinic acid have shown that it can undergo isomerization and degradation at high temperatures.[1][14][15]

Strategies to Enhance Stability:

  • Encapsulation: Microencapsulation techniques can protect 5-CSA from degradative environmental factors.

  • Processing Optimization: Employing milder processing conditions (e.g., lower temperatures, shorter times) can help preserve 5-CSA.

  • pH control: Maintaining an acidic pH can improve the stability of some caffeoyl derivatives.[14]

Bioavailability and Food Matrix Effects

The bioavailability of polyphenols is often low and can be significantly influenced by the food matrix. Interactions with proteins, carbohydrates, and fats can either enhance or hinder the absorption of 5-CSA.[16][17][18] The gut microbiota also plays a crucial role in the metabolism of phenolic compounds, potentially transforming them into more or less active metabolites.[19]

Future Research Directions:

  • Investigate the impact of different food matrices (e.g., dairy, cereal, beverage) on the stability and bioavailability of 5-CSA.

  • Characterize the metabolites of 5-CSA formed by the gut microbiota and assess their biological activities.

Conclusion and Future Perspectives

This compound stands as a compelling bioactive compound with significant potential for the functional food market. Its potent antioxidant and anti-inflammatory properties, underpinned by a clear mechanistic basis, make it an attractive ingredient for products targeting a range of health concerns, from metabolic wellness to gut health. The protocols and insights provided in this guide offer a robust framework for researchers to unlock the full potential of this promising molecule. Future research should focus on bridging the existing knowledge gaps, particularly in the areas of human clinical trials, detailed bioavailability studies, and the development of stable and efficacious functional food formulations.

References

Troubleshooting & Optimization

5-Caffeoylshikimic acid stability under different pH conditions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Caffeoylshikimic Acid Stability

Introduction

5-O-caffeoylshikimic acid (5-CSA), a significant phenolic compound, is gaining attention in pharmaceutical and nutraceutical research for its potential biological activities.[1] As a structural analog of the more commonly known 5-O-caffeoylquinic acid (chlorogenic acid), understanding its stability is paramount for accurate experimental design, formulation development, and ensuring the integrity of research outcomes. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions regarding the stability of 5-CSA under various pH conditions. Our goal is to equip researchers with the knowledge to anticipate and mitigate degradation, ensuring the reliability and reproducibility of their work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability of this compound.

Q1: What are the primary factors influencing the stability of this compound in solution?

A1: The stability of 5-CSA is primarily dictated by pH, temperature, and exposure to light.[2] Of these, pH plays the most critical role in determining the degradation pathways and kinetics. Alkaline conditions, in particular, significantly accelerate its degradation.[3][4][5]

Q2: How does pH affect the stability of this compound?

A2: 5-CSA is most stable in acidic conditions (pH < 6).[6][7] As the pH increases into neutral and alkaline ranges, the rate of degradation increases significantly.[5][8] This is primarily due to two chemical processes:

  • Hydrolysis: The ester bond linking caffeic acid and shikimic acid is susceptible to hydrolysis, especially under alkaline conditions. This cleavage results in the formation of caffeic acid and shikimic acid.

  • Isomerization: At neutral to alkaline pH, 5-CSA can undergo isomerization to its positional isomers, such as 3-O-caffeoylshikimic acid and 4-O-caffeoylshikimic acid.[5][6]

Q3: What are the main degradation products of this compound?

A3: The primary degradation products depend on the specific conditions. Under forced degradation conditions (e.g., heating in buffered solutions), a multitude of products can be formed.[9][10][11] The most common degradation pathways include:

  • Isomerization: Formation of other caffeoylshikimic acid isomers.

  • Hydrolysis: Cleavage into caffeic acid and shikimic acid.

  • Oxidation: The catechol group (3,4-dihydroxy) on the caffeic acid moiety is prone to oxidation, especially at higher pH, leading to the formation of quinones and subsequent polymerization.[3][4]

Q4: I am observing a rapid loss of my this compound standard in solution. What could be the cause?

A4: Rapid degradation of your 5-CSA standard is likely due to inappropriate solvent or pH conditions. If your solvent is unbuffered or has a pH greater than 6, you will observe significant degradation, even at room temperature.[11] Ensure your stock solutions are prepared in a slightly acidic buffer (e.g., pH 4-5) and stored at low temperatures (4°C for short-term, -20°C or -80°C for long-term) and protected from light.

Q5: Can I use water to dissolve my this compound?

A5: While 5-CSA is water-soluble, using unbuffered water is not recommended for preparing stock solutions due to potential pH fluctuations. The pH of deionized water can be slightly acidic due to dissolved CO2, but it lacks the buffering capacity to maintain a stable acidic environment. It is best practice to use a buffer system to ensure a consistent and stable pH.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Problem Potential Cause Troubleshooting Steps
Inconsistent analytical results (e.g., varying peak areas for the same concentration). Degradation of 5-CSA in the autosampler vial.1. Use a buffered mobile phase with a slightly acidic pH for your HPLC analysis. 2. If possible, use a cooled autosampler (e.g., 4°C). 3. Prepare fresh working solutions daily.
Appearance of unexpected peaks in the chromatogram over time. Isomerization or degradation of 5-CSA.1. Confirm the identity of the new peaks using LC-MS if available. They are likely isomers or degradation products.[12] 2. Re-evaluate your sample preparation and storage conditions to minimize degradation.[2]
Loss of 5-CSA during sample extraction from a biological matrix. High pH of the extraction solvent or matrix.1. Acidify your extraction solvent to a pH below 6. 2. If the biological matrix has a high pH, consider a pre-extraction acidification step.
Color change (e.g., browning) of the 5-CSA solution. Oxidation of the caffeic acid moiety.1. This is more likely to occur at neutral to alkaline pH.[3][4] 2. Prepare solutions fresh and protect them from light and oxygen (e.g., by sparging with nitrogen or argon). 3. Consider adding an antioxidant like ascorbic acid to your solutions, but be aware of potential interference in your assay.[8]

Part 3: Experimental Protocols

These protocols provide a framework for conducting stability studies and ensuring the integrity of your 5-CSA samples.

Protocol 1: Preparation of a Stable this compound Stock Solution
  • Buffer Preparation: Prepare a 0.1 M citrate buffer and adjust the pH to 4.5 using a calibrated pH meter.

  • Dissolution: Accurately weigh the desired amount of 5-CSA and dissolve it in the pH 4.5 citrate buffer to the desired final concentration.

  • Storage: Aliquot the stock solution into amber vials to protect from light. For short-term storage (up to one week), store at 4°C. For long-term storage, store at -20°C or -80°C.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[13][14][15]

  • Sample Preparation: Prepare a solution of 5-CSA (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 methanol:water).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1 N HCl to the 5-CSA solution and incubate at 60°C for 2 hours.

    • Alkaline Hydrolysis: Add 1 N NaOH to the 5-CSA solution and keep at room temperature for 30 minutes.

    • Oxidative Degradation: Add 3% H₂O₂ to the 5-CSA solution and keep at room temperature for 1 hour.

    • Thermal Degradation: Heat the 5-CSA solution at 80°C for 24 hours.

    • Photodegradation: Expose the 5-CSA solution to UV light (254 nm) for 24 hours.

  • Neutralization: After the stress period, neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 3) to assess the extent of degradation and identify degradation products.

Protocol 3: Stability-Indicating HPLC Method for this compound

A stability-indicating method is crucial to separate the intact drug from its degradation products.[13]

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically required.

    • Solvent A: 0.1% Formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-20 min: 10-30% B

    • 20-25 min: 30-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 325 nm.

  • Column Temperature: 30°C.

Part 4: Data Presentation and Visualization

Table 1: pH-Dependent Degradation of this compound

The following table summarizes the expected stability of 5-CSA at different pH values. The degradation rate constant (k) increases with increasing pH, indicating lower stability.[5][8]

pHStabilityPrimary Degradation Pathway(s)Expected Observations
3-5 HighMinimal degradationThe compound remains stable for extended periods.
6-7 ModerateIsomerization and some hydrolysisGradual appearance of isomer peaks in the chromatogram.
>8 LowRapid hydrolysis and oxidationSignificant decrease in the main peak area, formation of caffeic acid, and potential solution discoloration.

Diagrams

G CSA This compound Isomers Isomers (e.g., 3-CSA, 4-CSA) CSA->Isomers Neutral/Alkaline pH Hydrolysis_Products Caffeic Acid + Shikimic Acid CSA->Hydrolysis_Products Alkaline pH Oxidation_Products Quinones & Further Products Hydrolysis_Products->Oxidation_Products Oxidizing Conditions (from Caffeic Acid)

Caption: Primary degradation pathways of this compound under different conditions.

G cluster_prep Preparation cluster_stress Stress Application cluster_analysis Analysis Prep Prepare 5-CSA Solution in Test Buffer Stress Incubate under Specific pH/Temp/Light Conditions Prep->Stress Sample Sample at Time Points Stress->Sample Analyze HPLC Analysis Sample->Analyze Data Quantify 5-CSA & Degradants Analyze->Data

Caption: A generalized workflow for conducting pH-dependent stability studies of 5-CSA.

References

Technical Support Center: Handling and Stability of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide from the office of the Senior Application Scientist.

Welcome to the technical support center for 5-Caffeoylshikimic acid (5-CSA). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of experiments involving this compound. As a phenolic acid, 5-CSA's stability is paramount for obtaining accurate results, and improper handling can lead to significant experimental variability. This document provides in-depth answers to common questions, troubleshooting for frequent issues, and validated protocols for handling and stability assessment.

Section 1: Frequently Asked Questions (FAQs) - Core Knowledge

This section addresses the most common inquiries regarding the stability and handling of this compound.

Q1: What is this compound, and why is its stability a critical experimental parameter?

A1: this compound is a natural phenolic compound, specifically a hydroxycinnamic acid, formed by the esterification of caffeic acid and shikimic acid[1][2]. It is investigated for its antioxidant and anti-inflammatory properties[3]. The stability of 5-CSA is critical because its structure, particularly the ester linkage and the catechol (dihydroxyphenyl) group, is susceptible to degradation. Degradation can lead to a loss of the parent compound, the appearance of new chemical entities, and a subsequent alteration of its biological activity, ultimately compromising experimental data and reproducibility[1][4].

Q2: What are the primary environmental factors that cause this compound to degrade?

A2: The stability of 5-CSA, like many phenolic compounds, is primarily influenced by three main factors: temperature, light, and pH[1][5][6][7]. Exposure to elevated temperatures, UV or ambient light, and neutral to alkaline pH can significantly accelerate its degradation through processes like isomerization, hydrolysis, and oxidation[1][5].

Q3: How should I store the solid (powder) form of this compound?

A3: To ensure long-term stability, the solid compound should be stored under controlled conditions. The key is to protect it from heat, light, and moisture.

Storage ConditionRecommendationRationale
Temperature -20°C for long-term storage (up to 3 years)[3].Low temperatures minimize the kinetic energy of molecules, slowing down any potential solid-state degradation reactions.
Light Store in a light-proof or amber vial in the dark[1][3].The phenolic structure of 5-CSA makes it susceptible to photodegradation[5][6].
Atmosphere Keep in a tightly sealed container, preferably in a desiccator or with a desiccant.The compound is sensitive to moisture, which can promote hydrolysis of the ester bond[3].

Q4: I've prepared a stock solution. What is the best way to store it?

A4: Solutions of 5-CSA are significantly less stable than the solid powder. It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, follow these guidelines rigorously.

Storage ConditionRecommendationDuration
Working Aliquots Prepare single-use aliquots to avoid repeated freeze-thaw cycles[8].Freeze-thaw cycles can introduce moisture and accelerate degradation.
Long-Term Store aliquots at -80°C[3][8].Provides maximum stability for solutions.
Short-Term Store aliquots at -20°C, protected from light[8][9].Suitable for shorter periods, but -80°C is preferred.

Note: Working solutions should be prepared and used immediately for best results[3].

Q5: My 5-CSA solution has turned a yellowish-brown color. Is it still usable?

A5: A color change, typically to yellow or brown, is a visual indicator of degradation, specifically oxidation. The catechol moiety in the caffeoyl group is prone to oxidizing into a quinone structure, which is colored. This process is accelerated by exposure to light, oxygen, and higher pH[1]. While the solution may still contain some of the parent compound, it is now a mixture of 5-CSA and its degradation products. Using this solution will introduce significant error and is not recommended for any quantitative or biological assay. Discard the solution and prepare a fresh stock from solid material.

Section 2: Troubleshooting Guide - Addressing Common Issues

This section provides a problem-and-solution framework for issues that may arise during experimentation.

Issue 1: Inconsistent or non-reproducible results in my biological assays.

Potential Cause Scientific Explanation & Solution
Degraded Stock Solution You may be using a stock solution that was stored improperly (e.g., at 4°C for several days, left on the benchtop, or subjected to multiple freeze-thaw cycles). Phenolic compounds can degrade even at refrigerated temperatures over time[5]. Solution: Prepare a fresh stock solution from the solid powder for each set of experiments. Verify the compound's integrity via HPLC if the issue persists.
Degradation in Assay Medium The pH of your cell culture or assay buffer may be neutral or slightly alkaline (pH 7.0-8.0). At these pH levels, 5-CSA and related compounds can rapidly isomerize and degrade[5][10]. Solution: Minimize the pre-incubation time of 5-CSA in the final assay medium. Add the compound to your experimental system as the final step whenever possible. Run a time-course stability test of 5-CSA in your specific buffer using HPLC to understand its degradation kinetics under your exact conditions.
Photodegradation during Experiment If your experimental setup (e.g., plate reader, microscope) exposes the samples to light for extended periods, this can cause photodegradation. Solution: Minimize light exposure. Use amber plates or cover standard plates with foil during long incubations. Include a "no-cell, compound-only" control that undergoes the same light exposure to quantify degradation.

Issue 2: Unexpected peaks are appearing in my HPLC/LC-MS analysis.

Potential Cause Scientific Explanation & Solution
Isomerization This compound can isomerize to other forms, such as 3- and 4-caffeoylshikimic acid, especially when heated or at neutral/alkaline pH[1][5]. These isomers have the same mass but different retention times. Solution: Confirm the identity of new peaks using mass spectrometry (MS) and comparison to known standards if available. To prevent isomerization, maintain acidic conditions (e.g., add 0.1% formic acid to your solvent) and keep samples cool in the autosampler (4°C).
Hydrolysis The ester bond can be hydrolyzed, breaking the molecule into its constituent parts: caffeic acid and shikimic acid[1]. This is more common with prolonged heating or at alkaline pH[1]. Solution: Check for peaks corresponding to the retention times and mass of caffeic acid and shikimic acid. This confirms hydrolysis as a degradation pathway.
Oxidation The appearance of multiple small, broad peaks can indicate oxidative polymerization. Solution: Ensure solvents are properly degassed. If preparing aqueous solutions, use freshly purified water. Consider adding a small amount of an antioxidant like ascorbic acid to standards if permissible for your application, though this is not suitable for biological assays.

Section 3: In-Depth Technical Protocols & Workflows

Adherence to standardized protocols is essential for minimizing compound degradation.

Protocol 3.1: Preparation and Storage of Stock Solutions
  • Pre-analysis: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent moisture condensation.

  • Solvent Selection: 5-CSA is soluble in polar solvents like DMSO and methanol[1][3]. For aqueous solutions, solubility is lower, and sonication may be required[3].

  • Weighing: Weigh the required amount of powder in a low-light environment.

  • Dissolution: Add the appropriate solvent to achieve the desired stock concentration (e.g., 50 mg/mL in DMSO[3]). Cap the vial and vortex thoroughly until fully dissolved. Gentle warming or sonication can be used if necessary, but prolonged heating should be avoided.

  • Aliquoting: Immediately after dissolution, dispense the stock solution into single-use, light-protecting (amber) microcentrifuge tubes.

  • Storage: Label the aliquots clearly with the compound name, concentration, date, and your initials. Immediately place them in a -80°C freezer for long-term storage[3][8].

Protocol 3.2: Experimental Workflow for Assessing Temperature Stability

This protocol allows you to determine the stability of 5-CSA under your specific experimental temperature conditions.

Temperature_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation (in Darkness) cluster_analysis Analysis prep_stock 1. Prepare 1 mg/mL Stock in Mobile Phase Analog create_aliquots 2. Create 12 Aliquots (e.g., 500 µL each) prep_stock->create_aliquots t0_sample 3. Analyze 3 Aliquots Immediately (T=0) create_aliquots->t0_sample temp_4c 4a. Store 3 Aliquots at 4°C temp_25c 4b. Store 3 Aliquots at 25°C (RT) temp_40c 4c. Store 3 Aliquots at 40°C data_analysis 6. Calculate % Remaining vs. T=0 t0_sample->data_analysis t_final 5. Analyze Aliquots after 24h temp_4c->t_final temp_25c->t_final temp_40c->t_final t_final->data_analysis

Caption: Workflow for Temperature Stability Assessment.

  • Preparation: Prepare a solution of 5-CSA (e.g., 100 µg/mL) in a solvent relevant to your experiment (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Time Zero (T=0) Analysis: Immediately analyze an aliquot of the fresh solution via a validated HPLC method to determine the initial peak area of 5-CSA.

  • Incubation: Dispense the remaining solution into multiple sealed, amber vials. Place sets of vials at different temperatures (e.g., 4°C, 25°C, and 37°C) to simulate refrigerated, benchtop, and physiological conditions.

  • Time-Point Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), remove a vial from each temperature condition, allow it to reach room temperature, and analyze it by HPLC.

  • Data Evaluation: Calculate the percentage of 5-CSA remaining at each time point relative to the T=0 sample. This will provide the degradation rate at each temperature.

Protocol 3.3: Experimental Workflow for Assessing Photostability

This protocol is based on ICH guideline Q1B for photostability testing[11].

  • Preparation: Prepare a solution as described in Protocol 3.2.

  • Sample Sets: Dispense the solution into two sets of clear glass vials.

    • Dark Control: Wrap one set of vials completely in aluminum foil.

    • Light Exposed: Leave the second set of vials unwrapped.

  • Exposure: Place both sets of vials side-by-side in a controlled environment. Expose them to a light source that mimics ambient laboratory conditions or a standardized photostability chamber. Maintain a constant temperature.

  • Time-Point Analysis: At specified time points, analyze one vial from the "Light Exposed" set and one from the "Dark Control" set by HPLC.

  • Data Evaluation: Compare the peak area of 5-CSA in the light-exposed sample to the dark control at each time point. A significant difference indicates photodegradation.

Section 4: Understanding the Chemistry of Degradation

The instability of this compound stems from its chemical structure. The primary degradation pathways are isomerization, hydrolysis, and oxidation.

Degradation_Pathways cluster_products Degradation Products CSA This compound Isomers 3- & 4-Caffeoylshikimic Acid (Isomers) CSA->Isomers Isomerization (Heat, pH) Hydrolysis Caffeic Acid + Shikimic Acid CSA->Hydrolysis Hydrolysis (pH, Heat) Oxidation Quinone Species CSA->Oxidation Oxidation (Light, O2, pH)

Caption: Major Degradation Pathways of 5-CSA.

  • Isomerization: This is the acyl migration of the caffeoyl group from the 5-hydroxyl position on the shikimic acid ring to the 3- or 4-position. This reaction is particularly favored under neutral to basic conditions and can also be induced by heat[5][12]. The resulting isomers are structurally similar but may have different biological activities and chromatographic retention times.

  • Hydrolysis: The ester linkage between caffeic acid and shikimic acid can be cleaved, a reaction known as hydrolysis. This yields the two parent molecules and results in a complete loss of 5-CSA. This pathway is accelerated by high pH and elevated temperatures[1][13].

  • Oxidation: The catechol (3,4-dihydroxyphenyl) group on the caffeic acid moiety is highly susceptible to oxidation. It can be oxidized to form a semiquinone and then a quinone, which can subsequently polymerize. This process is often initiated by light, the presence of oxygen, or metal ions and leads to the characteristic browning of the solution[1][7].

Section 5: Safety and Handling

As an acidic phenolic compound, proper safety precautions must be observed.

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate gloves (e.g., nitrile) when handling both solid and solution forms of this compound[14][15][16].

  • Handling: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhaling fine particles[14][17]. Avoid contact with skin and eyes[15].

  • Spill Cleanup: In case of a spill, use absorbent material to collect the substance. Clean the area with soap and water. Dispose of waste according to your institution's hazardous waste guidelines[14][17].

  • Incompatibilities: 5-CSA is incompatible with strong oxidizing agents and strong acids/alkalis[9][18]. Store it away from these materials to prevent hazardous reactions[17].

By understanding and controlling the factors that affect the stability of this compound, researchers can ensure the quality of their data and the success of their scientific endeavors.

References

Technical Support Center: Solubility of 5-Caffeoylshikimic Acid (5-CSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-Caffeoylshikimic Acid (5-CSA). This document provides researchers, scientists, and drug development professionals with in-depth technical guidance, field-proven insights, and troubleshooting protocols for handling the solubility of 5-CSA. Our goal is to move beyond simple data points, explaining the causal relationships between 5-CSA's structure, solvent choice, and experimental outcomes to ensure the integrity and success of your research.

Understanding the Molecule: A Physicochemical Profile

This compound (also known as Dattelic Acid) is a phenolic acid and a key plant metabolite.[1][2] Its structure, an ester of caffeic acid and shikimic acid, is fundamental to its solubility characteristics.[2][3] The presence of multiple hydroxyl (-OH) groups and a carboxylic acid (-COOH) group makes it an inherently polar molecule, which is the primary determinant of its behavior in various solvents.

PropertyDetailsReference
IUPAC Name (3R,4R,5R)-3-(((2E)-3-(3,4-dihydroxyphenyl)acryloyl)oxy)-1,4,5-trihydroxycyclohex-1-ene-1-carboxylic acid[4]
Molecular Formula C₁₆H₁₆O₈[4]
Molecular Weight ~336.29 g/mol [1][4]
Appearance Typically a crystalline solid[4]
Key Functional Groups Catechol (two adjacent -OH), Carboxylic Acid (-COOH), Multiple Hydroxyls (-OH), Ester (-COO-)[3][4]
General Solubility Guidelines & Data Summary

The guiding principle for dissolving any compound is "like dissolves like." As a polar molecule rich in hydrogen bond donors and acceptors, 5-CSA demonstrates preferential solubility in polar solvents.[4] Conversely, its solubility is limited in non-polar, lipophilic solvents.

The following table summarizes the expected solubility of 5-CSA in common laboratory solvents based on its structural properties and data from related phenolic compounds.

SolventSolvent TypeExpected SolubilityRationale & Expert Insights
DMSO (Dimethyl sulfoxide)Polar AproticFreely Soluble An excellent choice for high-concentration stock solutions. Its strong hydrogen bond accepting capability readily solvates the hydroxyl and carboxylic acid groups of 5-CSA. Caffeic acid is soluble at ~5 mg/mL in DMSO.[5]
DMF (Dimethylformamide)Polar AproticFreely Soluble Similar to DMSO, DMF is a powerful polar aprotic solvent suitable for creating concentrated stocks. Caffeic acid is soluble at ~5 mg/mL in DMF.[5]
Methanol, Ethanol Polar ProticSoluble These alcohols are effective solvents due to their ability to form hydrogen bonds with 5-CSA.[4] Ethanol is particularly noted for its ability to dissolve the caffeic acid moiety.[5][6]
Acetonitrile Polar AproticModerately Soluble Often used as a mobile phase component in HPLC analysis.[7] While polar, it is less effective at solvating 5-CSA compared to DMSO or methanol but is suitable for analytical standard preparation.
Acetone Polar AproticSlightly Soluble Can be used, but may not achieve the high concentrations possible with DMSO or alcohols.
Ethyl Acetate Moderately PolarSlightly to Sparingly Soluble The ester functionality provides some polarity, but the ethyl group reduces its overall ability to dissolve highly polar compounds like 5-CSA.
Water Polar ProticSlightly Soluble (pH dependent) The large organic backbone of 5-CSA limits its intrinsic solubility in pure water. However, solubility can be dramatically increased by adjusting the pH (see FAQ section).
Hexane, Toluene Non-polarInsoluble The non-polar nature of these solvents cannot overcome the strong intermolecular hydrogen bonding of 5-CSA molecules.[4]
Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the preparation of 5-CSA solutions.

Q1: What is the best starting solvent for preparing a high-concentration stock solution of 5-CSA?

A1: For maximum concentration and stability, we strongly recommend using high-purity, anhydrous Dimethyl sulfoxide (DMSO) . Its polar aprotic nature is ideal for disrupting the intermolecular forces of solid 5-CSA without reacting with the molecule. Dimethylformamide (DMF) is a suitable alternative.[5] These stock solutions, typically at 10-50 mM, can then be diluted into your final experimental medium.

Q2: How can I dissolve 5-CSA for use in aqueous buffers, such as for biological assays?

A2: Direct dissolution in neutral aqueous buffers is challenging due to 5-CSA's limited water solubility. The most effective strategy is to leverage the acidic nature of its carboxylic acid group.[8]

  • Mechanism: By increasing the pH of the buffer to a value above the pKa of the carboxylic acid (typically pKa 3-5 for similar acids), the group is deprotonated to its highly soluble carboxylate salt form (R-COOH → R-COO⁻).

  • Practical Steps: Prepare your aqueous buffer. While stirring, add a small amount of a base like sodium hydroxide (NaOH) to raise the pH to >7.0. Then, add the solid 5-CSA. The ionized form will be significantly more soluble. Always re-adjust the final pH to your desired experimental value after the compound has dissolved.

Q3: My 5-CSA precipitated out of my aqueous solution after being diluted from a DMSO stock. Why did this happen and how can I fix it?

A3: This is a classic case of confusing kinetic versus thermodynamic solubility, a frequent issue when diluting a concentrated organic stock into an aqueous medium.[8]

  • What is happening: You created a supersaturated, thermodynamically unstable solution.[8] The DMSO initially keeps the 5-CSA solvated, but as it disperses in the aqueous buffer, the concentration of 5-CSA exceeds its true (thermodynamic) solubility limit in that final medium, causing it to crash out.

  • Solutions:

    • Reduce Final Concentration: The simplest fix is to work at a lower final concentration that is below the thermodynamic solubility limit.

    • Use a Co-solvent: Incorporating a small percentage (e.g., 1-5%) of an organic solvent like ethanol into your final aqueous buffer can increase the solubility of hydrophobic compounds.[8]

    • pH Modification: As described in Q2, ensure your final buffer pH is high enough to keep the 5-CSA ionized and soluble.

Q4: Are there any stability concerns I should be aware of when preparing 5-CSA solutions?

A4: Yes. This compound requires careful handling to prevent degradation.

  • pH Sensitivity: The ester linkage in 5-CSA can be susceptible to hydrolysis under strongly alkaline conditions.[4] Furthermore, high pH can promote isomerization, potentially altering biological activity.[4]

  • Light and Heat Sensitivity: Like many phenolic compounds, 5-CSA is sensitive to light and heat.[4] Stock solutions should be stored in amber vials at -20°C or -80°C to minimize degradation.

  • Oxidation: The catechol moiety is prone to oxidation.[4] Purging stock solutions with an inert gas like argon or nitrogen before sealing can prolong shelf life.[5]

Experimental Protocols & Troubleshooting Workflows
Protocol 1: Preparation of a 20 mM Stock Solution in DMSO

This protocol provides a self-validating method for preparing a reliable, high-concentration stock solution.

  • Pre-analysis & Weighing: Calculate the required mass of 5-CSA (MW: 336.29 g/mol ). For 1 mL of a 20 mM solution, you will need: 0.020 mol/L * 0.001 L * 336.29 g/mol = 0.00672 g = 6.72 mg. Accurately weigh this amount into a sterile, amber glass vial.

  • Solvent Addition: Add 1 mL of anhydrous, high-purity DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex for 1-2 minutes. If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes at room temperature. Gentle warming (up to 37°C) can be applied but should be used cautiously to avoid degradation.

  • Confirmation of Dissolution: Visually inspect the solution against a light source to ensure no solid particulates remain. A fully dissolved solution should be perfectly clear.

  • Storage: Overlay the solution with argon or nitrogen gas, seal the vial tightly with a PTFE-lined cap, and store at -20°C or -80°C for long-term use.

G cluster_prep Protocol: Stock Solution Preparation weigh 1. Weigh 5-CSA accurately add_dmso 2. Add anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate add_dmso->dissolve confirm 4. Visually confirm clarity dissolve->confirm store 5. Store at -20°C / -80°C confirm->store

Workflow for preparing a 5-CSA stock solution.
Protocol 2: Determination of Equilibrium (Thermodynamic) Solubility via Shake-Flask Method

This method establishes the true solubility limit in a given solvent, which is critical for avoiding the precipitation issues described in FAQ Q3.

  • Preparation: Add an excess amount of solid 5-CSA to a known volume of the target solvent (e.g., 5 mg/mL in a phosphate buffer, pH 7.4) in a sealed glass vial. The key is to ensure undissolved solid is visible.

  • Equilibration: Agitate the vial on a shaker or rotator at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.

  • Phase Separation: After equilibration, let the vial stand to allow the excess solid to settle. To ensure complete removal of particulates, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes).

  • Sampling: Carefully collect a known volume of the clear supernatant without disturbing the solid pellet.[8]

  • Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile) and quantify the concentration of dissolved 5-CSA using a validated analytical method, such as HPLC-UV.[7][8] The measured concentration represents the equilibrium solubility.

Troubleshooting Guide: A Visual Workflow

When encountering solubility challenges, this decision tree provides a logical path to a solution.

G start_node Issue: 5-CSA Fails to Dissolve is_aqueous Aqueous Buffer? start_node->is_aqueous Check Solvent Type decision_node decision_node solution_node solution_node increase_ph Increase pH > 7.0 to deprotonate -COOH group is_aqueous->increase_ph Yes check_polarity Is solvent polar? (e.g., Methanol, DMSO) is_aqueous->check_polarity No (Organic) success Success: Compound Dissolved increase_ph->success Problem Solved use_stronger Switch to a more polar solvent like DMSO or DMF check_polarity->use_stronger No apply_energy Apply gentle heat (≤37°C) or sonication check_polarity->apply_energy Yes use_stronger->success Problem Solved apply_energy->success Problem Solved

Decision tree for troubleshooting 5-CSA solubility issues.

References

Technical Support Center: Purification of 5-Caffeoylshikimic Acid (5-CSA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 5-Caffeoylshikimic acid (5-CSA). This guide is designed for researchers, scientists, and drug development professionals actively working on the isolation and purification of this promising bioactive compound. Here, we address common challenges and provide in-depth, field-proven solutions in a direct question-and-answer format.

Section 1: Troubleshooting Guide

This section tackles the most frequent and critical issues encountered during the purification of 5-CSA. We focus on the causality behind these problems and provide actionable, step-by-step protocols to resolve them.

Question 1: My final yield of 5-CSA is consistently low. What are the likely causes and how can I improve recovery?

Answer:

Low yield is a multifaceted problem often stemming from compound degradation or suboptimal extraction and chromatography parameters. This compound, like related caffeoyl esters, is susceptible to environmental stressors.

Primary Causes & Solutions:

  • Degradation during Extraction: 5-CSA is sensitive to high temperatures and pH fluctuations.[1][2][3] Heating during extraction can cause isomerization and hydrolysis.[1][4][5]

    • Expert Recommendation: Employ extraction techniques that minimize thermal stress. Accelerated Solvent Extraction (ASE) or Pressurized Liquid Extraction (PLE) can be effective but require careful temperature optimization, often below 100°C, to prevent degradation.[6][7] For lab-scale work, maceration or sonication in an ice bath is recommended.

  • pH-Induced Instability: Neutral to basic conditions can rapidly cause acyl migration (isomerization) and hydrolysis of the ester bond.[1][3]

    • Expert Recommendation: Maintain an acidic environment (pH 3-5) throughout your extraction and purification workflow. Use acidified solvents (e.g., water/ethanol with 0.1% formic or acetic acid) for both extraction and chromatography.

  • Suboptimal Chromatography: Poor binding or irreversible adsorption on the stationary phase can lead to significant product loss.

    • Expert Recommendation: For crude extracts, consider Centrifugal Partition Chromatography (CPC). CPC is a liquid-liquid technique that avoids a solid stationary phase, minimizing irreversible adsorption. A study on Solanum somalense leaves demonstrated that CPC was highly effective for isolating 5-CSA, yielding a 97% pure compound in a single step, outperforming conventional silica gel chromatography.[8] For final polishing, reversed-phase preparative HPLC is the method of choice.

Workflow for Maximizing Yield

Below is a recommended workflow designed to mitigate yield loss at each stage.

Caption: Recommended workflow for maximizing 5-CSA yield.

Question 2: I'm struggling with purity. My final product is contaminated with isomers and other closely related compounds. How can I improve the resolution?

Answer:

Achieving high purity (>98%) is challenging due to the presence of structurally similar compounds in plant extracts, such as isomers (e.g., 3-O-caffeoylshikimic acid, 4-O-caffeoylshikimic acid) and related molecules like caffeoylquinic acids.[9] The key is to optimize the selectivity of your chromatographic separation.

Troubleshooting Poor Resolution:

  • Inadequate HPLC Method: A generic gradient may not be sufficient to resolve isomers.

    • Expert Recommendation: Method development is critical. Focus on a shallow, extended gradient in the region where your target and impurities elute. Start with a standard C18 column and an acidified water/acetonitrile or water/methanol mobile phase. Systematically vary the gradient slope and organic modifier to maximize resolution.

  • pH Control: The ionization state of 5-CSA and its contaminants dramatically affects retention and peak shape.

    • Expert Recommendation: The addition of 0.1% formic acid or acetic acid to the mobile phase is standard practice.[10][11] This suppresses the ionization of the carboxylic acid and phenolic hydroxyl groups, leading to sharper, more symmetrical peaks and improved separation from other acidic compounds.

  • Column Selection: Not all C18 columns are the same. Differences in end-capping and silica chemistry can alter selectivity.

    • Expert Recommendation: If a standard C18 fails, try a phenyl-hexyl stationary phase. The phenyl groups offer alternative pi-pi interactions with the aromatic rings of 5-CSA and its analogs, potentially providing the different selectivity needed for separation.

Optimized Preparative HPLC Parameters

The following table provides a starting point for developing a high-resolution preparative HPLC method.

ParameterRecommended Starting ConditionsRationale & Optimization Tips
Column Reversed-Phase C18 (e.g., 250 x 20 mm, 5 µm)A high surface area C18 provides good retention. If co-elution persists, consider a Phenyl-Hexyl column for alternative selectivity.
Mobile Phase A Water + 0.1% Formic AcidAcidification is crucial for peak shape and compound stability.[12]
Mobile Phase B Acetonitrile or Methanol + 0.1% Formic AcidAcetonitrile often provides better resolution for phenolic compounds. Test both to see which offers better selectivity for your specific impurities.
Gradient 10-40% B over 40 minutes (Shallow Gradient)A slow, shallow gradient is key to resolving closely eluting isomers. Monitor the analytical chromatogram to identify the elution window and focus the gradient there.
Flow Rate 15-20 mL/min (for 20 mm ID column)Adjust based on column dimensions and pressure limits. The goal is to maintain efficiency without excessive pressure.
Detection 325-330 nmThis is the typical λmax for caffeoyl esters, providing maximum sensitivity for peak detection and fractionation.[13][14]
Sample Loading < 100 mg per run (for 20 mm ID column)Overloading is a common cause of peak broadening and loss of resolution. Determine the column's loading capacity with a small-scale study first.
Question 3: My purified 5-CSA seems to degrade or change over time, even in the freezer. What is happening and how can I ensure long-term stability?

Answer:

This is a critical issue rooted in the inherent chemical instability of 5-CSA and related caffeoyl esters. Degradation is primarily driven by isomerization, hydrolysis, and oxidation, which can be accelerated by seemingly minor factors.[1][2]

Key Degradation Pathways & Prevention:

  • Isomerization (Acyl Migration): The caffeoyl group can migrate from the 5-position to the 3- or 4-position on the shikimic acid ring. This process is catalyzed by heat and neutral/basic pH.[1][3]

  • Hydrolysis: The ester linkage can be cleaved to yield caffeic acid and shikimic acid.

  • Oxidation: The catechol (3,4-dihydroxy) moiety on the caffeic acid portion is highly susceptible to oxidation, leading to colored degradation products.

Expert Recommendations for Storage:

  • Solvent Choice is Critical: Storing in solution is generally not recommended for the long term. If short-term storage in solution is necessary, use an acidified aprotic solvent like acetonitrile with 0.1% formic acid. Avoid methanol, as it can lead to methylation byproducts.[1]

  • Ideal Storage Form: The most stable form for long-term storage is as a lyophilized, amorphous solid.

  • Environmental Controls:

    • Temperature: Store at -20°C or, ideally, -80°C.

    • Atmosphere: Backfill the storage vial with an inert gas (argon or nitrogen) to displace oxygen and prevent oxidation.

    • Light: Always store in amber vials or wrap vials in foil to protect from light, which can catalyze degradation.[2][15]

Troubleshooting Degradation

Use this decision tree to diagnose and address stability issues.

Degradation_Troubleshooting Start Purity Decrease or Color Change Detected? CheckStorage Review Storage Conditions Start->CheckStorage CheckSolvent Stored in Solution? CheckStorage->CheckSolvent CheckEnvironment Check Temp, Light, & Atmosphere CheckStorage->CheckEnvironment IsAcidified Is Solvent Acidified and Aprotic? CheckSolvent->IsAcidified Yes Lyophilize Action: Lyophilize to Dry Powder Immediately CheckSolvent->Lyophilize No IsAcidified->Lyophilize No IsCold Stored at <= -20°C? CheckEnvironment->IsCold IsDark Protected from Light? IsCold->IsDark Yes FixTemp Action: Move to -80°C IsCold->FixTemp No IsInert Stored under Inert Gas? IsDark->IsInert Yes FixLight Action: Use Amber Vials IsDark->FixLight No FixAtmosphere Action: Backfill with Ar/N2 IsInert->FixAtmosphere No

Caption: Decision tree for troubleshooting 5-CSA degradation.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary natural sources for this compound? this compound is less common than its quinic acid analog (chlorogenic acid). However, it has been identified in significant quantities in various plants, including the leaves of Solanum somalense[8], certain ferns like bracken fern (Pteridium aquilinum), and horsetails (Equisetum species).[16][17] It has also been identified as a component in green coffee beans.[9]

Q2: Which analytical methods are best suited for purity assessment of 5-CSA? High-Performance Liquid Chromatography with a Photo Diode Array detector (HPLC-PDA) is the standard method for quantification and initial purity assessment.[1] For definitive identification and to check for co-eluting isomers or impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[1][9] The fragmentation pattern in MS/MS can confirm the caffeoyl and shikimic acid moieties.[8][16]

Q3: Can I use normal-phase chromatography for 5-CSA purification? Due to its high polarity from multiple hydroxyl groups and a carboxylic acid, 5-CSA is not well-suited for traditional normal-phase chromatography (e.g., silica gel). It tends to show poor elution and significant tailing. Reversed-phase chromatography is the most effective and widely used method.

Q4: Are there any specific safety precautions I should take when handling 5-CSA? this compound is a naturally occurring phenolic compound and is not classified as highly hazardous. However, standard laboratory safety practices should always be followed. This includes wearing personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. When handling the powdered form, work in a well-ventilated area or use a fume hood to avoid inhalation.

References

Technical Support Center: Ensuring the Stability of 5-Caffeoylshikimic Acid During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the preservation and handling of 5-Caffeoylshikimic acid (5-CSA). As a valued member of the research and drug development community, we understand that the integrity of your compounds is paramount to the success of your experiments. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols to prevent the oxidative degradation of this compound during storage. Our goal is to empower you with the knowledge to maintain the stability and purity of this critical research compound.

Understanding the Challenge: The Instability of this compound

This compound, a phenolic compound with significant antioxidant and anti-inflammatory properties, is inherently susceptible to degradation.[1] Its catechol structure (two adjacent hydroxyl groups on a phenyl ring) is the primary site of oxidation. This process can be initiated and accelerated by several environmental factors, leading to a loss of biological activity and the formation of unwanted byproducts.

The primary drivers of this compound degradation are:

  • Oxygen: The presence of atmospheric oxygen is a key factor in the oxidation of the catechol moiety, leading to the formation of ortho-quinones. These quinones are highly reactive and can participate in further reactions, resulting in polymerization and a visible browning of the sample.

  • Temperature: Elevated temperatures significantly accelerate the rate of chemical reactions, including oxidation and hydrolysis.[2][3] Studies on related caffeoylquinic acids (CQAs) have shown that storage at higher temperatures leads to a more rapid decline in the parent compound.[2]

  • Light: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photo-oxidative degradation pathways.[2]

  • pH: The stability of this compound is pH-dependent. In neutral to alkaline conditions, the phenolic hydroxyl groups are more readily deprotonated, making the molecule more susceptible to oxidation.[4] Isomerization to other caffeoylquinic acid forms can also occur at these higher pH values.[2][4]

Troubleshooting Guide: Identifying and Resolving Degradation Issues

This section is designed to help you diagnose and address common problems encountered during the storage and handling of this compound.

Observed Issue Potential Cause(s) Recommended Action(s)
Discoloration of Solid Compound (e.g., yellowing, browning) Oxidation due to prolonged exposure to air and/or light.Discard the discolored compound as its purity is compromised. For future storage, follow the Protocol for Long-Term Storage of Solid this compound .
Precipitate or Cloudiness in a Stored Solution Degradation products may be less soluble. Potential for microbial growth if not stored under sterile conditions.The solution should be considered compromised. Prepare a fresh solution and adhere to the Protocol for Preparing and Storing this compound Solutions .
Unexpected Peaks in HPLC Chromatogram Isomerization or degradation of this compound.Compare the chromatogram to published examples of degraded caffeoylquinic acids. See the FAQ: How can I confirm if my this compound has degraded? for analytical guidance.
Loss of Biological Activity in an Assay Significant degradation of the active this compound.Quantify the concentration of the remaining this compound in your stock solution using a validated HPLC method. Prepare fresh solutions from a properly stored solid for future experiments.
Inconsistent Results Between Experiments Inconsistent storage and handling of this compound stock solutions.Implement standardized procedures for the preparation, storage, and handling of all this compound solutions as outlined in this guide.

Preventative Measures: Best Practices and Protocols

Adhering to the following protocols will significantly mitigate the risk of this compound degradation.

Protocol for Long-Term Storage of Solid this compound

For optimal long-term stability, this compound should be stored as a lyophilized (freeze-dried) powder.

Materials:

  • High-purity this compound

  • Amber glass vials with airtight septa or screw caps

  • Argon or Nitrogen gas supply with a regulator and tubing

  • Freezer (-20°C or -80°C)

  • Lyophilizer (optional, but recommended for preparing the solid for storage)

Procedure:

  • Aliquot the Compound: To avoid repeated warming and cooling of the entire batch, aliquot the solid this compound into smaller, single-use vials.

  • Inert Gas Blanketing:

    • Place the open vials containing the aliquots in a desiccator or a glove box with an inert atmosphere.

    • Alternatively, gently flush the headspace of each vial with a stream of argon or nitrogen gas for 15-30 seconds. Argon is denser than air and is particularly effective at displacing oxygen.

    • Immediately seal the vials tightly.

  • Light Protection: Store the sealed amber vials in a light-proof secondary container, such as a freezer box.

  • Temperature Control: Store the container in a freezer at -20°C for storage up to a year, or at -80°C for longer-term storage.

Protocol for Preparing and Storing this compound Solutions

Materials:

  • Properly stored solid this compound

  • High-purity, degassed solvent (e.g., DMSO, ethanol, or an appropriate buffer)

  • Amber glass vials with airtight septa or screw caps

  • Argon or Nitrogen gas supply

  • Vortex mixer and/or sonicator

  • Refrigerator (2-8°C) or freezer (-20°C)

Procedure:

  • Solvent Preparation: Use high-purity solvents. If using an aqueous buffer, ensure it is freshly prepared and degassed by sparging with an inert gas or by sonication under vacuum. The pH of the buffer should ideally be slightly acidic (pH 4-6) to enhance stability.

  • Dissolution:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the required amount of solid and dissolve it in the desired volume of solvent.

    • If necessary, use a vortex mixer or sonicator to aid dissolution.

  • Inert Gas Blanketing: Flush the headspace of the vial containing the solution with argon or nitrogen gas before sealing.

  • Storage:

    • Short-term (up to 1 week): Store the solution at 2-8°C.

    • Long-term (weeks to months): Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Visualizing the Workflow: Preventing Degradation

Caption: Decision workflow for the proper storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf-life of this compound under optimal conditions?

When stored as a lyophilized powder under an inert atmosphere at -80°C and protected from light, this compound can be stable for several years. Stock solutions stored at -80°C should be used within 3-6 months for best results.

Q2: Can I use plastic vials for storing this compound solutions?

While some high-quality plastics may be suitable for short-term storage, amber glass vials are strongly recommended. Glass is less permeable to gases than plastic, providing better protection against oxygen ingress over time.

Q3: Is it necessary to use an inert gas if I am storing the compound in a freezer?

Yes. While the low temperature in a freezer slows down the rate of oxidation, it does not eliminate it. Removing oxygen from the headspace of the vial by blanketing with an inert gas provides an additional and critical layer of protection.

Q4: What are the best solvents for dissolving this compound for storage?

DMSO and ethanol are common solvents for creating concentrated stock solutions. For working solutions in aqueous-based assays, it is advisable to use a slightly acidic buffer (pH 4-6) to minimize degradation. Always use high-purity, degassed solvents.

Q5: How can I confirm if my this compound has degraded?

The most reliable method is High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection. A stability-indicating HPLC method can separate the parent this compound from its degradation products and isomers.

A typical HPLC method for caffeoylquinic acids might use:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape and improve stability during the analysis.

  • Detection: UV detection at approximately 325-330 nm is suitable for caffeoylquinic acids.

  • Analysis: A decrease in the peak area of this compound and the appearance of new peaks, often with slightly different retention times, are indicative of degradation and isomerization.

Visualizing the Degradation Pathway

G 5-CSA 5-CSA o-quinone o-quinone 5-CSA->o-quinone Oxidation (O2, Light, High pH) Isomers Isomers 5-CSA->Isomers Isomerization (Heat, pH) Polymers Polymers o-quinone->Polymers Further Reactions

Caption: Simplified degradation pathways of this compound.

References

Technical Support Center: Matrix Effects in LC-MS Analysis of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the LC-MS analysis of 5-Caffeoylshikimic acid (5-CSA). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects, a common and critical challenge in quantitative bioanalysis. Here, we provide in-depth, experience-driven answers to specific troubleshooting questions, helping you ensure the accuracy, precision, and reliability of your results.

Section 1: Understanding the Core Problem: Matrix Effects

Q1: What exactly are "matrix effects" and why are they a significant concern for this compound analysis?

A1: Matrix effect is the alteration of an analyte's ionization efficiency due to the presence of co-eluting, often unseen, components from the sample matrix (e.g., plasma, urine, plant extracts).[1][2] This phenomenon can lead to either ion suppression (signal decrease) or ion enhancement (signal increase), both of which severely compromise the accuracy and precision of quantitative results.[1][3]

For an acidic and polar molecule like this compound, analysis is typically performed using Electrospray Ionization (ESI) in negative ion mode. ESI is particularly susceptible to matrix effects.[4][5] The co-eluting matrix components compete with 5-CSA for access to the droplet surface for ionization or alter the physical properties of the ESI droplets, such as surface tension and solvent evaporation rate.[3][6] This competition is a primary cause of the observed signal suppression.[3][4]

Common sources of matrix effects in biological samples include phospholipids from cell membranes, salts, and endogenous metabolites.[1][5] In plant extracts, pigments, sugars, and other phenolic compounds can be major interferents. Failure to address these effects can lead to erroneous quantification, potentially invalidating pharmacokinetic or metabolomic study data.

cluster_0 LC Eluent cluster_1 ESI Source Analyte (5-CSA) Analyte (5-CSA) Droplet Charged Droplet Analyte (5-CSA)->Droplet Enters Matrix Components Matrix Components Matrix Components->Droplet Competes Gas-Phase Ions Gas-Phase Ions to MS Matrix Components->Gas-Phase Ions Suppresses Ionization Droplet->Gas-Phase Ions Evaporation & Fission

Caption: Mechanism of Ion Suppression in the ESI Source.

Q2: How can I perform a quick qualitative check for matrix effects in my specific sample type?

A2: The most direct way to visualize matrix effects across your entire chromatographic run is by using a post-column infusion (PCI) experiment .[7][8] This technique provides a qualitative profile of where ion suppression or enhancement occurs.

The setup involves continuously infusing a standard solution of your analyte (5-CSA) at a constant flow rate into the LC eluent after the analytical column but before the mass spectrometer's ion source.[9][10] You then inject a blank, extracted matrix sample. Any dip or rise in the constant baseline signal of your infused analyte corresponds to a region of ion suppression or enhancement, respectively, caused by eluting matrix components.[7][10]

Experimental Protocol: Post-Column Infusion

  • System Setup:

    • Place a T-fitting between your LC column outlet and the MS inlet.

    • Use a syringe pump to deliver a constant, low flow (e.g., 5-10 µL/min) of a 5-CSA standard solution (e.g., 100 ng/mL) into the T-fitting.

    • Begin acquiring data on the MS, monitoring the specific MRM transition for 5-CSA.

  • Establish Baseline: Inject a blank solvent (e.g., your initial mobile phase) to establish a stable, flat baseline signal for the infused 5-CSA.

  • Analyze Matrix: Without stopping the infusion, inject a prepared blank matrix sample (a sample of plasma, urine, etc., that does not contain the analyte but has been taken through your entire sample preparation procedure).

  • Interpret the Chromatogram:

    • Signal Dips: Indicate regions where co-eluting matrix components are suppressing the ionization of the infused 5-CSA.

    • Signal Peaks/Rises: Indicate regions of ion enhancement.

    • Critical Insight: If the retention time of your 5-CSA analyte peak falls within one of these suppression zones, your quantification is likely compromised.[9]

This experiment is invaluable during method development to guide adjustments in chromatography or sample cleanup.[11]

Section 2: Troubleshooting and Optimization Guide

Q3: My 5-CSA signal is highly variable and suppressed in human plasma samples. Which sample preparation method is most effective?

A3: High variability and suppression in plasma are classic signs of insufficient sample cleanup. Plasma is a complex matrix rich in proteins and phospholipids, which are major culprits of ion suppression. While Protein Precipitation (PPT) is fast, it often leaves behind significant amounts of phospholipids. Liquid-Liquid Extraction (LLE) can be more effective but may have lower recovery for a polar compound like 5-CSA. For robust analysis, Solid-Phase Extraction (SPE) is typically the superior choice.

Here is a comparison of common techniques for phenolic acids in plasma:

Sample Preparation MethodTypical Recovery (%)Matrix Effect (%)ProsCons
Protein Precipitation (PPT) with Acetonitrile75-90-50 to -70Fast, simple, inexpensiveHigh matrix effects (phospholipids remain)[4][5]
Liquid-Liquid Extraction (LLE) with Ethyl Acetate60-85-20 to -40Good removal of salts and proteinsLower recovery for polar analytes, labor-intensive[12][13]
Solid-Phase Extraction (SPE) - Mixed-Mode Anion Exchange>90-10 to +5Excellent cleanup, high recovery, high selectivityMore expensive, requires method development

Note: Values are illustrative and depend on the specific protocol.

Recommended Protocol: Mixed-Mode SPE for 5-CSA in Plasma

This protocol leverages both reversed-phase and anion-exchange mechanisms to effectively isolate the acidic 5-CSA from neutral/basic interferences and phospholipids.

  • Sample Pre-treatment: To 100 µL of plasma, add 10 µL of an internal standard (IS) solution and 200 µL of 2% formic acid in water. Vortex to mix. This step ensures proteins are precipitated and 5-CSA is in its protonated state.

  • SPE Column Conditioning: Condition a mixed-mode anion exchange SPE cartridge (e.g., Waters Oasis MAX) with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing:

    • Wash 1: 1 mL of 5% ammonium hydroxide in water. This removes neutral and basic compounds.

    • Wash 2: 1 mL of methanol. This removes phospholipids and other non-polar interferences.

  • Elution: Elute 5-CSA with 1 mL of 2% formic acid in methanol. The acid neutralizes the anionic sites, releasing the analyte.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of the initial mobile phase.

Q4: I'm struggling with poor peak shape and shifting retention times for 5-CSA. What chromatographic parameters should I investigate?

A4: Poor peak shape (e.g., tailing) and retention time instability for phenolic acids like 5-CSA often point to two main issues: secondary interactions with the stationary phase or issues with mobile phase pH.

  • Mobile Phase pH: this compound has multiple acidic functional groups (carboxylic acid and phenolic hydroxyls). To ensure a consistent, single ionic form and prevent peak splitting or tailing, the mobile phase pH should be kept low. Using 0.1% formic acid in both the aqueous (A) and organic (B) mobile phases is standard practice.[14][15] This ensures the carboxylic acid is fully protonated, promoting better interaction with the C18 stationary phase.

  • Column Chemistry: While a standard C18 column is a good starting point, phenolic compounds can sometimes exhibit secondary interactions with residual silanols on the silica surface, leading to peak tailing.

    • Try a Phenyl-Hexyl Column: These columns offer alternative selectivity through π-π interactions between the phenyl rings on the stationary phase and the aromatic rings of 5-CSA. This can improve peak shape and help resolve 5-CSA from closely eluting isomers or interferences.[14]

    • Use End-Capped Columns: Ensure you are using a high-quality, fully end-capped C18 column to minimize silanol interactions.

  • Gradient Optimization: A generic gradient may not be sufficient to separate 5-CSA from matrix components that elute nearby.

    • Shallow Gradient: Employ a slower, shallower gradient around the elution time of 5-CSA. This increases resolution between your analyte and any closely eluting interferences, effectively moving the analyte away from zones of ion suppression.[2] For example, instead of a 10-90% B ramp in 10 minutes, try a 10-40% B ramp over 15 minutes.[14]

Q5: I suspect an isobaric interference is causing inaccurate quantification. How can I confirm and resolve this?

A5: Isobaric interference occurs when another compound in the matrix has the same precursor mass as 5-CSA and also produces a fragment ion at the same mass as your chosen product ion. This is a significant risk, especially with isomers like 3- and 4-caffeoylshikimic acid, which are common in plant-derived samples and can be challenging to separate chromatographically.[16][17]

Confirmation and Resolution Strategy:

  • Use Multiple MRM Transitions: Never rely on a single Multiple Reaction Monitoring (MRM) transition for quantification. Validate at least two transitions for 5-CSA. The ratio of the quantifier to the qualifier ion should be constant across all standards and samples. A deviation in this ratio in a sample is a strong indicator of an interference.[18]

    • Example MRM Transitions for 5-CSA (Negative Ion Mode, [M-H]⁻ = m/z 353.08):

      • Quantifier: 353.1 → 191.1 (Quinic acid fragment)[18]

      • Qualifier 1: 353.1 → 179.1 (Caffeic acid fragment)[19][20]

      • Qualifier 2: 353.1 → 135.1 (Decarboxylated caffeic acid fragment)[21]

  • High-Resolution Mass Spectrometry (HRMS): If available, use a Q-TOF or Orbitrap instrument. HRMS allows you to set a very narrow mass extraction window (e.g., <5 ppm) for your precursor ion, which can often resolve your analyte from an interference with a slightly different elemental composition, even if they have the same nominal mass.

  • Chromatographic Separation: As discussed in Q4, improving your chromatography is key. Isomers of caffeoylshikimic acid can often be separated with an optimized gradient on a suitable column.[14][16]

Section 3: Advanced Solutions for Robust Quantification

Q6: How can I achieve accurate quantification if matrix effects are unavoidable?

A6: In many real-world scenarios, completely eliminating matrix effects is not feasible. The gold standard for compensating for these effects is the use of a stable isotope-labeled internal standard (SIL-IS) .[22][23]

A SIL-IS, such as ¹³C₆- or D₄-labeled 5-CSA, is chemically identical to the analyte.[24][25] It will therefore co-elute perfectly and experience the exact same degree of ion suppression or enhancement as the unlabeled analyte.[25] By calculating the peak area ratio of the analyte to the SIL-IS, the variability caused by the matrix effect is normalized, leading to highly accurate and precise quantification.[22]

While structural analogs can be used as internal standards, they may have different chromatographic retention times or ionization efficiencies, making them less effective at correcting for matrix effects compared to a SIL-IS.[24]

cluster_0 Method Validation Workflow for Matrix Effect A Select ≥ 6 Unique Blank Matrix Lots B Spike Analyte & IS Post-Extraction (Low & High QC) A->B C Prepare Neat Standards in Solvent (Same Concentrations) D Analyze All Samples by LC-MS B->D C->D E Calculate Matrix Factor (MF) for Each Lot MF = Peak Area in Matrix / Peak Area in Solvent D->E F Calculate IS-Normalized MF (MF_Analyte / MF_IS) E->F G Assess Results CV of IS-Normalized MF ≤ 15%? F->G H Method is Valid G->H Yes I Method Fails (Re-optimize Sample Prep or LC) G->I No

Caption: FDA/ICH Guideline-Compliant Workflow for Quantifying Matrix Effects.

Q7: How do I formally validate my method for matrix effects to meet regulatory standards?

A7: Regulatory bodies like the FDA and ICH require a quantitative assessment of matrix effects during method validation.[26][27][28] The standard procedure involves calculating the Matrix Factor (MF) using samples from multiple individual sources (e.g., at least six different lots of human plasma).[28][29]

Experimental Protocol: Quantitative Matrix Factor Assessment

  • Prepare Two Sets of Samples:

    • Set A (Analyte in Matrix): Take blank matrix from at least six individual donors. Perform your full sample extraction procedure. In the final, clean extract, spike your analyte and IS at low and high QC concentrations.

    • Set B (Analyte in Solvent): Prepare neat solutions of the analyte and IS in the reconstitution solvent at the exact same low and high QC concentrations.

  • Analysis: Analyze both sets of samples by LC-MS.

  • Calculations: For each matrix lot and concentration level:

    • Matrix Factor (MF): MF = (Peak Area of Analyte in Set A) / (Mean Peak Area of Analyte in Set B)[29]

    • IS-Normalized MF: IS-Normalized MF = (MF of Analyte) / (MF of IS)

  • Acceptance Criteria: The coefficient of variation (CV) of the IS-normalized MF across the six or more lots of matrix should not be greater than 15%.[28][29]

Passing this test demonstrates that your chosen internal standard effectively compensates for the variability in matrix effects between different subjects or sources, ensuring the robustness and reliability of your bioanalytical method.[30]

References

Validation & Comparative

A Comparative Guide to the Antioxidant Capacities of 5-Caffeoylshikimic Acid and Caffeic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Phenolic Acids

In the vast landscape of natural product chemistry, phenolic acids stand out for their significant contributions to human health, primarily through their antioxidant properties. Among these, caffeic acid and its derivatives are subjects of intense research due to their ubiquity in the plant kingdom and their potent biological activities. This guide provides an in-depth, objective comparison of the antioxidant capacities of two closely related compounds: 5-Caffeoylshikimic acid and its parent compound, caffeic acid .

Caffeic acid ((2E)-3-(3,4-dihydroxyphenyl)prop-2-enoic acid) is a hydroxycinnamic acid found in a wide variety of plant-based foods, including coffee, fruits, vegetables, and herbs.[1][2] Its simple yet elegant structure, featuring a catechol (3,4-dihydroxyphenyl) group, is the cornerstone of its potent antioxidant and anti-inflammatory effects.[3][4]

This compound , also known as dactylifric acid, is an ester formed between caffeic acid and shikimic acid.[5] Shikimic acid is a crucial intermediate in the biosynthesis of aromatic amino acids in plants and microorganisms.[6] this compound is a notable constituent of plants such as field horsetail (Equisetum arvense) and date palm fruits (Phoenix dactylifera).[7][8]

This guide will delve into the structural nuances that dictate their antioxidant mechanisms, present available experimental data for a comparative analysis, and provide detailed protocols for the key assays used to evaluate their antioxidant potential.

The Structural Basis of Antioxidant Activity: A Mechanistic Overview

The antioxidant capacity of both caffeic acid and this compound is fundamentally rooted in their chemical structures, specifically the presence of the catechol ring and a conjugated double bond.[3] The primary mechanisms through which these molecules exert their antioxidant effects are:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl groups on the catechol ring can readily donate a hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring and the acrylic side chain.[7][9] Theoretical studies suggest that HAT is a predominant mechanism, particularly in nonpolar environments.[10]

  • Single Electron Transfer - Proton Transfer (SET-PT): In this mechanism, an electron is first transferred to the free radical, followed by the release of a proton. The ability of the molecule to delocalize the resulting radical cation is key to this process.[7]

  • Metal Chelation: The two adjacent hydroxyl groups on the catechol ring can chelate pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding these metals, they prevent their participation in Fenton-like reactions that generate highly reactive hydroxyl radicals.[4]

The key difference between the two molecules lies in the esterification of caffeic acid with shikimic acid to form this compound. While this modification increases the molecule's size and polarity, theoretical studies on the closely related caffeoylquinic acids (esters of caffeic acid and quinic acid) suggest that the core antioxidant activity, which is primarily dictated by the caffeoyl moiety, remains comparable to that of free caffeic acid.[10] This is because the fundamental HAT and SET processes occur at the catechol end of the molecule.

Comparative Antioxidant Capacity: An Examination of the Evidence

Compound/ExtractAssayIC50 / EC50 Value (µg/mL)Reference
Caffeic Acid DPPH6.34[11]
DPPH5.9[6]
ABTS1.59[12]
Equisetum arvense EtOAc Extract (Contains 5-O-caffeoylshikimic acid)DPPH2.37[7]
Equisetum arvense n-BuOH Extract (Contains 5-O-caffeoylshikimic acid)DPPH13.40[7]
Equisetum arvense H₂O Extract (Contains 5-O-caffeoylshikimic acid)DPPH37.2[7]

Analysis of the Data:

  • Caffeic Acid: Demonstrates potent radical scavenging activity in both DPPH and ABTS assays, with IC50 values in the low microgram per milliliter range.[6][11][12]

  • This compound (in E. arvense extracts): The ethyl acetate (EtOAc) extract of Equisetum arvense, which is rich in phenolic compounds including 5-O-caffeoylshikimic acid, exhibits a very strong DPPH radical scavenging capacity (EC50 = 2.37 µg/mL).[7] This suggests that this compound is a major contributor to the extract's high antioxidant activity. The varying activities of the different extracts are likely due to the different concentrations of this compound and other antioxidant compounds.

Expert Interpretation:

Experimental Protocols for Antioxidant Capacity Assessment

To ensure scientific integrity and reproducibility, standardized protocols are essential. Below are detailed, step-by-step methodologies for the most common in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine.

Workflow Diagram:

DPPH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix Sample/Control with DPPH Solution A->D B Prepare Sample Dilutions (in methanol) B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in Dark (e.g., 30 minutes) D->E Initiate Reaction F Measure Absorbance at 517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store this solution in an amber bottle and in the dark to prevent degradation.

    • Prepare a series of concentrations of the test compounds (this compound and caffeic acid) and a positive control (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Shake the plate gently and incubate at room temperature in the dark for 30 minutes.

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), a blue-green chromophore.[8]

Workflow Diagram:

ABTS_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare ABTS Stock Solution (7 mM) C Generate ABTS•⁺ Radical (Mix A & B, incubate in dark) A->C B Prepare Potassium Persulfate (2.45 mM) B->C D Dilute ABTS•⁺ Solution (to absorbance ~0.7 at 734 nm) C->D F Mix Sample with Diluted ABTS•⁺ Solution D->F E Prepare Sample Dilutions E->F G Incubate at Room Temp F->G Initiate Reaction H Measure Absorbance at 734 nm G->H I Calculate % Inhibition H->I J Determine TEAC Value I->J

Caption: Workflow for the ABTS radical cation decolorization assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM aqueous solution of ABTS.[8]

    • Prepare a 2.45 mM aqueous solution of potassium persulfate.

    • To generate the ABTS•⁺ radical cation, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • On the day of the assay, dilute the ABTS•⁺ solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a series of concentrations of the test compounds and a standard (e.g., Trolox).

  • Assay Procedure:

    • Add a small volume (e.g., 10 µL) of each sample dilution to a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.

    • Mix thoroughly and incubate at room temperature for a defined period (e.g., 6 minutes).[12]

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.[10]

Workflow Diagram:

FRAP_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare Acetate Buffer (300 mM, pH 3.6) D Prepare FRAP Reagent (Mix A, B, C in 10:1:1 ratio) A->D B Prepare TPTZ Solution (10 mM in 40 mM HCl) B->D C Prepare FeCl₃ Solution (20 mM) C->D F Mix Sample with FRAP Reagent D->F E Prepare Sample Dilutions E->F G Incubate at 37°C F->G Initiate Reaction H Measure Absorbance at 593 nm G->H J Determine FRAP Value H->J I Construct Standard Curve (FeSO₄) I->J

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. This reagent should be prepared fresh.

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄·7H₂O).

    • Prepare dilutions of the test compounds.

  • Assay Procedure:

    • Add a small volume of the sample (e.g., 100 µL) to a larger volume of the FRAP reagent (e.g., 3.4 mL).

    • Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).

  • Measurement and Calculation:

    • Measure the absorbance of the blue-colored solution at 593 nm.

    • The antioxidant capacity is determined from the standard curve and expressed as Fe²⁺ equivalents (e.g., µmol Fe²⁺/g of sample).

Conclusion and Future Perspectives

Both caffeic acid and This compound are potent natural antioxidants. Their shared caffeoyl moiety, with its catechol ring, is the primary driver of their radical scavenging and metal-chelating activities. While direct comparative experimental data on the pure compounds is scarce, theoretical considerations and evidence from plant extracts rich in this compound suggest that their antioxidant capacities are of a similar, high magnitude.

For researchers in drug development and related fields, both molecules represent promising scaffolds. The choice between them may depend on factors beyond raw antioxidant power, such as bioavailability, stability, and specific biological targets. Future research should focus on direct, parallel testing of these and other caffeic acid derivatives in a standardized panel of antioxidant assays to provide a clearer, quantitative picture of their relative potencies. Such data will be invaluable for the rational design of novel therapeutics and nutraceuticals aimed at combating oxidative stress-related diseases.

References

Comparative Guide to the Structure-Activity Relationship of 5-Caffeoylshikimic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for 5-caffeoylshikimic acid (5-CSA) and its related derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate how specific structural modifications influence biological activity. We will explore the causal connections between chemical structure and efficacy across several key therapeutic areas, including antioxidant, anti-inflammatory, and enzyme-inhibitory activities.

Introduction: The Molecular Scaffold of this compound

This compound is a naturally occurring phenolic compound belonging to the larger family of hydroxycinnamates. Its structure is an ester formed between caffeic acid and shikimic acid. This scaffold is a promising starting point for drug discovery due to its inherent biological activities, which are largely attributable to two key functional regions: the caffeoyl moiety and the shikimic acid core .

  • Caffeoyl Moiety : This component features a catechol ring (3,4-dihydroxybenzene) attached to an acrylic acid chain. The catechol group is a well-established radical scavenger, making it fundamental to the antioxidant properties of these molecules. The α,β-unsaturated bond in the acrylic chain provides extended conjugation, which also plays a role in its reactivity.

  • Shikimic Acid Core : This alicyclic acid contains multiple hydroxyl groups and a carboxylic acid, offering numerous points for chemical modification and influencing the molecule's polarity and interaction with biological targets.

The interplay between these two regions dictates the compound's overall biological profile. Understanding how modifications to either part of the molecule enhance or diminish specific activities is the central goal of SAR studies.

cluster_CSA This compound (5-CSA) cluster_Caffeoyl Caffeoyl Moiety cluster_Shikimic Shikimic Acid Core CSA_img CSA_img Caffeoyl Catechol Group (3,4-dihydroxy) + Acryloyl Chain CSA_img->Caffeoyl Ester Linkage at C5 Shikimic Cyclic Polyol with Carboxylic Acid CSA_img->Shikimic Function1 Key for Antioxidant & Radical Scavenging Activity Caffeoyl->Function1 Function2 Influences Polarity & Provides Sites for Modification Shikimic->Function2

Caption: Core components of this compound (5-CSA).

Comparative Analysis of Biological Activities

The therapeutic potential of 5-CSA derivatives is broad. The following sections compare how structural variations impact performance in different biological assays, supported by experimental data.

Antioxidant Activity

The capacity to neutralize reactive oxygen species (ROS) is a hallmark of caffeic acid derivatives. The structure-activity relationship is strongly defined.

Key SAR Insights:

  • The Catechol Moiety is Essential : The presence of the two adjacent hydroxyl groups on the phenyl ring is the most critical feature for high radical-scavenging activity. This 3,4-dihydroxy configuration allows for the donation of a hydrogen atom to a radical, forming a stable ortho-quinone.

  • Number of Caffeoyl Groups : Increasing the number of caffeoyl groups on the central acid core (quinic or shikimic) generally enhances antioxidant activity. Dicaffeoylquinic acids (diCQA), for example, often exhibit stronger radical scavenging than monocaffeoylquinic acids (CQA).

  • Position of Esterification : The specific hydroxyl group on the quinic or shikimic acid that is esterified influences activity. Studies on CQA isomers show that different positions (e.g., 3-CQA, 4-CQA, 5-CQA) result in varied antioxidant capacities.

A computational study comparing 5-caffeoylquinic acid (5-CQA) and 5-feruloylquinic acid (5-FQA) revealed that the catechol moiety in 5-CQA makes it a more potent antioxidant than 5-FQA, which has one of the hydroxyls replaced by a methoxy group. This directly supports the critical role of the catechol structure.

Compound/ClassKey Structural FeatureAntioxidant Performance NotesReference
5-Caffeoylquinic Acid (5-CQA) Single caffeoyl group with catecholStrong positive correlation with DPPH and ABTS radical scavenging.
Dicaffeoylquinic Acids (diCQA) Two caffeoyl groupsGenerally higher antioxidant capacity than mono-CQA isomers.
Feruloylquinic Acids (FQA) Methoxy group replaces one hydroxyl on the catecholLess active than the corresponding caffeoylquinic acid.
Caffeic Acid Free caffeoyl moietyPotent antioxidant; serves as a benchmark.
Enzyme Inhibition

5-CSA and its analogues have demonstrated significant inhibitory activity against various enzymes implicated in disease.

XOD is a key enzyme in purine metabolism, and its inhibition is a primary strategy for treating hyperuricemia and gout.

Key SAR Insights:

  • Novel Inhibitor : 5-O-caffeoylshikimic acid (5OCSA) was identified as a novel XOD inhibitor with an IC50 of 13.96 μM.

  • Role of the Carboxylic Acid : Studies on caffeic acid analogues show that the α,β-unsaturated carboxylic acid moiety is crucial for XOD inhibition. Saturation of the double bond (as in hydrocaffeic acid) leads to inactivity.

  • Phenolic Hydroxyls are Critical : The phenolic hydroxyl groups are vital for activity. Masking these groups with methoxy substituents, as seen in ferulic acid, reduces inhibitory potency compared to caffeic acid. Interestingly, chlorogenic acid (5-CQA) showed weaker activity than free caffeic acid, suggesting that the large quinic acid moiety may hinder optimal binding to the XOD active site.

CompoundTarget EnzymeIC50 ValueKey Structural FeatureReference
5-O-Caffeoylshikimic Acid Xanthine Oxidase13.96 μMCaffeoyl group on shikimic acid core.
Caffeic Acid Xanthine Oxidase74.6 μMFree caffeoyl moiety.
m-Coumaric Acid Xanthine Oxidase63.31 μMSingle hydroxyl at meta position.
Chlorogenic Acid (5-CQA) Xanthine OxidaseWeaker than caffeic acid.Caffeoyl group on larger quinic acid core.
Quercetin Xanthine OxidaseNoted inhibitor (control).Flavonoid structure.

5-LOX is a key enzyme in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

Key SAR Insights:

  • Hydrophobicity is Key : While the catechol group is required, a crucial factor for high potency is the presence of a hydrophobic alkyl side chain.

  • Amide and Ketone Derivatives : Synthesized derivatives like caffeic acid octyl amide (IC50 = 42 nM) and 1-(3,4-dihydroxyphenyl)-1-octen-3-one (IC50 = 35 nM) are exceptionally potent and selective 5-LOX inhibitors. This demonstrates that modifying the carboxylic acid end of the caffeoyl moiety can dramatically increase potency.

cluster_sar SAR for High 5-LOX Inhibition Caffeoyl Caffeoyl Scaffold Catechol Requirement 1: Catechol Group (3,4-OH) Caffeoyl->Catechol Hydrophobic Requirement 2: Hydrophobic Side Chain (e.g., octyl amide) Caffeoyl->Hydrophobic Potent Potent 5-LOX Inhibition (IC50 in nM range) Catechol->Potent Hydrophobic->Potent

Caption: Key structural requirements for potent 5-LOX inhibition.

Anti-inflammatory Activity

The anti-inflammatory effects of these compounds are often mediated by the downregulation of pro-inflammatory pathways like NF-κB and MAPK, leading to reduced production of mediators such as nitric oxide (NO), TNF-α, and IL-6.

Key SAR Insights:

  • General Trend : Both mono- and di-caffeoyl derivatives show potent activity. 5-CQA has been identified as a significant contributor to inhibiting pro-inflammatory cytokines.

  • Dicaffeoyl Derivatives : Compounds like 4,5-dicaffeoylquinic acid (4,5-diCQA) effectively inhibit the expression of iNOS and COX-2 and suppress paw edema in animal models.

  • Amide Derivatives : Converting the carboxylic acid of caffeic acid into various amides has yielded a promising class of anti-inflammatory agents that inhibit NO generation in macrophages.

CompoundAssay / ModelKey ResultMechanismReference
5-CQA LPS-stimulated macrophagesPotent inhibitor of pro-inflammatory cytokines.-
4,5-diCQA LPS-stimulated macrophages & Rat paw edemaSuppressed NO, PGE2, COX-2, iNOS, TNF-α, IL-6. Reduced edema.Inhibition of NF-κB and MAPK pathways.
Shimobashiric acid B LPS-stimulated macrophagesInhibited NO production (IC50 = 1.4 μM).Inhibited iNOS and COX-2 production.
Rosmarinic acid methyl ester LPS-stimulated macrophagesInhibited NO production (IC50 = 0.6 μM).Inhibited iNOS and COX-2; induced HO-1.
Antiviral (Anti-HIV) Activity

Certain caffeoyl derivatives have shown promising activity against HIV, primarily through the inhibition of the HIV integrase (IN) enzyme.

Key SAR Insights:

  • Dicaffeoyl Derivatives are Superior : Dicaffeoylquinic acids are significantly more potent HIV IN inhibitors than monocaffeoyl derivatives. 3,5-dicaffeoylquinic acid has an IC50 of 0.63 μM against the strand transfer step.

  • Core Modification : Modifying the quinic acid core can enhance activity. For example, 3,4-dicaffeoyl 5,6-anhydroquinic acid exhibited twice the anti-HIV activity of 3,5-dicaffeoylquinic acid. This suggests that conformational changes in the central ring can improve binding to the viral enzyme.

CompoundTargetIC50 (Strand Transfer)Key SAR NoteReference
Caffeic Acid / Chlorogenic Acid HIV IN>100 μMInactive
3,5-Dicaffeoylquinic Acid HIV IN0.63 μMDicaffeoyl substitution is key for potency.
L-Chicoric Acid HIV IN0.13 μMDicaffeoyl tartaric acid ester; highly potent.
3,4-dicaffeoyl 5,6-anhydroquinic acid HIV Replication2x more active than 3,5-diCQA.Modification of the central core enhances activity.

Experimental Protocols

To ensure reproducibility and trustworthiness, the following are detailed protocols for key assays used to evaluate the bioactivities of 5-CSA derivatives.

Xanthine Oxidase (XOD) Inhibition Assay

This protocol describes a spectrophotometric method to determine the IC50 of a test compound against XOD. The assay measures the enzyme's ability to convert xanthine to uric acid, which absorbs light at 295 nm.

Workflow Diagram

A Prepare Reagents: - Phosphate Buffer (pH 7.5) - Xanthine Solution - XOD Enzyme Solution - Test Compound Stock B Assay Setup (96-well plate): Add Buffer, Xanthine, and Test Compound (or vehicle) A->B C Initiate Reaction: Add XOD enzyme to all wells B->C D Incubate: At specified temperature (e.g., 25°C) for a set time (e.g., 15 min) C->D E Measure Absorbance: Read at 295 nm using a plate reader D->E F Calculate % Inhibition: Compare rates of sample wells to control wells E->F G Determine IC50: Plot % Inhibition vs. log[Compound] and fit to a dose-response curve F->G

Caption: Workflow for the Xanthine Oxidase (XOD) inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation :

    • Assay Buffer: 50 mM potassium phosphate buffer, pH 7.5.

    • Substrate: Prepare a 150 μM solution of xanthine in the assay buffer.

    • Enzyme: Prepare a 0.1 U/mL solution of xanthine oxidase from bovine milk in the assay buffer.

    • Test Compounds: Prepare serial dilutions of the 5-CSA derivatives in DMSO or buffer.

  • Assay Procedure (in a 96-well UV-transparent plate) :

    • To each well, add 50 μL of the xanthine substrate solution.

    • Add 50 μL of the test compound at various concentrations (for the control, add 50 μL of vehicle, e.g., DMSO/buffer).

    • Pre-incubate the plate at 25°C for 10 minutes.

    • Initiate the reaction by adding 100 μL of the XOD enzyme solution to each well.

  • Data Acquisition :

    • Immediately begin monitoring the increase in absorbance at 295 nm every minute for 15 minutes using a microplate reader.

  • Data Analysis :

    • Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Nitric Oxide (NO) Inhibition Assay in Macrophages

This cell-based assay quantifies the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of nitric oxide in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying its stable metabolite, nitrite, using the Griess reagent.

Step-by-Step Methodology:

  • Cell Culture :

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding :

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment :

    • Remove the old media and replace it with fresh media containing various concentrations of the test compounds.

    • Incubate the cells with the compounds for 1 hour.

  • Inflammatory Stimulation :

    • Stimulate the cells by adding LPS to a final concentration of 1 μg/mL to all wells except the negative control.

    • Incubate the plate for an additional 24 hours.

  • Nitrite Measurement (Griess Assay) :

    • After incubation, collect 50 μL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 μL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 μL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes.

  • Data Acquisition and Analysis :

    • Measure the absorbance at 540 nm.

    • Create a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the % inhibition of NO production relative to the LPS-only control and calculate the IC50 value.

    • Self-Validating Control: A parallel MTT assay should be run to ensure that the observed reduction in NO is not due to compound-induced cytotoxicity.

Conclusion and Future Directions

The structure-activity relationships of this compound derivatives reveal clear patterns for optimizing biological activity. The catechol moiety of the caffeoyl group is a consistent prerequisite for antioxidant, anti-inflammatory, and enzyme-inhibitory effects. For specific targets, further modifications are crucial:

  • For potent 5-LOX inhibition , increasing the hydrophobicity of the side chain is paramount.

  • For potent anti-HIV activity , the addition of a second caffeoyl group and modifications to the central alicyclic core are effective strategies.

  • For XOD inhibition , the free α,β-unsaturated carboxylic acid and unprotected phenolic hydroxyls are important for activity.

These findings provide a rational basis for the design of novel therapeutic agents. Future research should focus on synthesizing hybrid molecules that combine these optimal features to develop multi-target agents, for example, a compound with both potent anti-inflammatory and antioxidant properties for use in complex diseases like neurodegeneration or metabolic syndrome.

A Comparative Guide to the In Vitro Validation of 5-Caffeoylshikimic Acid's Mechanism of Action

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Caffeoylshikimic acid (5-CSA), a phenolic compound found in various plants, has garnered scientific interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects.[1][2] A precise understanding of its mechanism of action (MoA) is crucial for its development as a therapeutic agent. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the in vitro MoA of 5-CSA. We present a series of comparative assays designed to rigorously interrogate its antioxidant capacity and its impact on key inflammatory signaling pathways, namely NF-κB and MAPK. This document offers detailed, step-by-step protocols, comparative data analysis with established compounds, and visual diagrams of experimental workflows and signaling cascades to ensure scientific integrity and reproducibility.

Introduction to this compound (5-CSA)

Chemical Structure and Properties

5-CSA is an ester formed from caffeic acid and shikimic acid.[3] Its structure features a catechol group, which is known to be crucial for its antioxidant activity through the donation of hydrogen atoms to scavenge free radicals.[4]

  • Molecular Formula: C₁₆H₁₆O₈[3]

  • Molecular Weight: 336.29 g/mol [3]

  • Key Functional Groups: Catechol, carboxylic acid, ester, multiple hydroxyl groups.

Overview of Reported Biological Activities

The primary biological activities attributed to 5-CSA are its antioxidant and anti-inflammatory properties.[1][2] These effects are linked to its ability to neutralize reactive oxygen species (ROS) and modulate cellular signaling pathways involved in the inflammatory response.[1]

Hypothesized Mechanisms of Action

Based on its structure and preliminary studies, the principal hypothesized mechanisms of action for 5-CSA are:

  • Direct Antioxidant Activity: Scavenging of free radicals due to its phenolic nature.[2]

  • Modulation of Inflammatory Signaling: Inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][5]

  • Enzyme Inhibition: Potential inhibition of enzymes like xanthine oxidase, contributing to its anti-inflammatory effects, and a hypothetical interaction with shikimate kinase due to its structural similarity to shikimic acid.[2][6]

Experimental Framework for MoA Validation

A robust in vitro validation strategy requires careful selection of cell models, controls, and a logical experimental workflow.

Cell Line Selection and Culture

For investigating anti-inflammatory effects, the RAW 264.7 murine macrophage cell line is a well-established model. These cells can be stimulated with lipopolysaccharide (LPS) to induce a potent inflammatory response, making them ideal for studying the inhibitory effects of compounds on inflammatory pathways.[5]

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO₂ in a humidified incubator.

Treatment Conditions and Controls
  • Vehicle Control: The solvent used to dissolve 5-CSA (e.g., DMSO) at the same final concentration as in the treatment groups.

  • Positive Control (Inflammatory Stimulus): Lipopolysaccharide (LPS) at a concentration of 1 µg/mL to activate the NF-κB and MAPK pathways.[5]

  • Reference Compounds:

    • Antioxidant Assays: Trolox and Ascorbic Acid are standard reference antioxidants.[7]

    • Anti-inflammatory Assays: A known NF-κB inhibitor (e.g., BAY 11-7082) or a MAPK inhibitor (e.g., U0126 for ERK) should be used for comparison.

Workflow Diagram

The following diagram outlines the overall experimental approach for validating the MoA of 5-CSA.

G cluster_0 Initial Characterization cluster_1 Cell-Based Assays: Anti-inflammatory MoA cluster_2 Pathway-Specific Validation cluster_3 Hypothetical Target Validation Antioxidant_Assays Direct Antioxidant Activity (DPPH & ABTS Assays) Cell_Culture RAW 264.7 Cell Culture Enzyme_Assay Shikimate Kinase Inhibition Assay Pretreatment Pre-treatment with 5-CSA Cell_Culture->Pretreatment Stimulation LPS Stimulation (1 µg/mL) Pretreatment->Stimulation Pathway_Analysis Signaling Pathway Analysis Stimulation->Pathway_Analysis Western_Blot Western Blot Analysis (p-p65, p-IκBα, p-ERK, p-JNK, p-p38) Pathway_Analysis->Western_Blot Immunofluorescence Immunofluorescence (NF-κB p65 Nuclear Translocation) Pathway_Analysis->Immunofluorescence G cluster_0 Cytoplasm cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkappaB IκBα IKK->IkappaB P NFkB NF-κB (p65/p50) IkappaB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocation MAPKK MAPKK MAPKKK->MAPKK P MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK P MAPK->Nucleus Translocation Inflammatory_Genes Pro-inflammatory Gene Transcription Nucleus->Inflammatory_Genes CSA 5-CSA CSA->IKK Inhibits? CSA->MAPKKK Inhibits?

References

A Comparative Guide to the In Vivo Efficacy of Caffeic Acid Derivatives: Focus on Anti-Inflammatory, Neuroprotective, and Antiviral Potential

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of in vivo animal studies on the efficacy of caffeic acid derivatives, with a primary focus on caffeoylquinic acids (CQAs). While the initial topic of interest was 5-Caffeoylshikimic acid, a thorough review of published literature reveals a significant lack of specific in vivo data for this particular compound. However, the closely related and extensively studied family of caffeoylquinic acids offers a wealth of data, providing valuable insights into the therapeutic potential of this class of natural compounds. This guide will objectively compare the performance of various caffeic acid derivatives against established alternatives in key therapeutic areas, supported by experimental data from preclinical animal models.

Anti-Inflammatory Efficacy: A Comparative Analysis in Rodent Models

Caffeic acid and its derivatives, particularly dicaffeoylquinic and tricaffeoylquinic acids, have demonstrated potent anti-inflammatory properties in various in vivo models. The primary mechanism often involves the modulation of key inflammatory signaling pathways, such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), which regulate the expression of pro-inflammatory cytokines and enzymes like TNF-α, IL-1β, IL-6, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[1][2]

In a frequently used model of acute inflammation, the carrageenan-induced paw edema model in rats, these compounds have shown a remarkable ability to reduce swelling and suppress the production of inflammatory mediators.[2][3] Their performance is often comparable to, and in some cases exceeds, that of standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Comparative In Vivo Anti-Inflammatory Data
CompoundAnimal ModelDosageKey Efficacy MetricsComparatorReference
4,5-dicaffeoylquinic acid (4,5-diCQA) Carrageenan-induced paw edema in rats5, 10, 20 mg/kg (oral)Dose-dependent suppression of edema; Reduced expression of iNOS, COX-2, and TNF-α.Not specified[1]
3,4,5-tri-O-caffeoylquinic acid Carrageenan-induced paw edema in rats50 mg/kg88% of indomethacin's edema inhibition; Significant reduction of TNF-α and IL-1β levels, superior to indomethacin.Indomethacin (10 mg/kg)[3]
Caffeic acid butyl ester Carrageenan-induced paw edema in miceNot specified30% prevention of IL-1β level increase; 28% prevention of neutrophil influx.Caffeic acid phenethyl ester (CAPE)[2]
Caffeic acid octyl ester Carrageenan-induced paw edema in miceNot specified24% prevention of IL-1β level increase; 49% prevention of neutrophil influx.Caffeic acid phenethyl ester (CAPE)[2]
5-caffeoylquinic acid Platelet activation model in mice400 µg per 30g body weight (oral)21% reduction in P-selectin expression on platelets.Caffeic Acid[4]
Featured Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol is a standard and reliable method for evaluating the efficacy of acute anti-inflammatory agents.

  • Animal Selection: Adult male Wistar or Sprague-Dawley rats (150-200g) are used. Animals are acclimatized for at least one week before the experiment.

  • Grouping: Animals are randomly divided into groups (n=6-8 per group):

    • Vehicle Control (e.g., saline or 0.5% carboxymethyl cellulose).

    • Test Compound Groups (e.g., Caffeoylquinic acid derivatives at various doses, administered orally).

    • Positive Control Group (e.g., Indomethacin, 10 mg/kg, oral).

  • Dosing: The test compounds or vehicle are administered, typically via oral gavage, 60 minutes before the induction of inflammation.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: The percentage of edema inhibition is calculated for each group using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

  • Biochemical Analysis (Optional): At the end of the experiment, animals can be euthanized, and the paw tissue or blood serum can be collected to measure levels of pro-inflammatory cytokines like TNF-α and IL-1β using ELISA kits.[3]

Signaling Pathway Visualization

G cluster_0 Inflammatory Stimulus (e.g., Carrageenan, LPS) cluster_1 Signaling Cascade cluster_2 Transcription Factor Activation cluster_3 Caffeic Acid Derivatives Inhibition cluster_4 Pro-inflammatory Gene Expression Stimulus Stimulus IKK IKK Activation Stimulus->IKK MAPK MAPK Activation (p38, JNK, ERK) Stimulus->MAPK NFkB NF-κB Activation (Nuclear Translocation) IKK->NFkB AP1 AP-1 Activation MAPK->AP1 Cytokines Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Enzymes Enzymes (iNOS, COX-2) NFkB->Enzymes AP1->Cytokines AP1->Enzymes CQA Caffeoylquinic Acids (CQA) CQA->IKK Inhibits CQA->MAPK Inhibits G cluster_0 Phase 1: Treatment cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Analysis A Select Animal Model (e.g., 5XFAD Mice) B Administer CQA or Vehicle (e.g., 4 months) A->B C Habituation to Arena B->C G Post-mortem Brain Analysis (Immunohistochemistry, ELISA) B->G D Training (Familiarization) with two identical objects C->D E Test with one familiar and one novel object D->E F Calculate Discrimination Index E->F F->G G cluster_0 Host Cell Entry 1. Entry & Uncoating Replication 2. Replication & Transcription (in Nucleus) Entry->Replication Assembly 3. Assembly & Budding Replication->Assembly Release 4. Release Assembly->Release Virus_in New Virions Release->Virus_in Virus_out Influenza Virus Virus_out->Entry Inhibitor Neuraminidase Inhibitors (Oseltamivir, Caffeic Acid Derivatives) Inhibitor->Release Blocks

References

The Synergistic Potential of 5-Caffeoylshikimic Acid: A Comparative Guide to Phytochemical Combinations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Single-Molecule Efficacy

In the realm of drug discovery and development, the pursuit of novel therapeutic agents is a constant endeavor. While single-molecule drugs have their merits, nature often operates on a principle of synergy, where the combined effect of multiple compounds is greater than the sum of their individual parts.[1] This guide delves into the synergistic potential of 5-Caffeoylshikimic acid (5-CSA), a phenolic acid found in various plants, including coffee beans and traditional medicinal herbs.[2][3] As a derivative of the well-studied caffeic acid, 5-CSA exhibits inherent antioxidant and anti-inflammatory properties.[2] This guide will provide a comparative analysis of its potential synergistic effects with other phytochemicals, drawing upon experimental data from closely related compounds to illuminate promising avenues for research and development.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide an in-depth technical guide, moving beyond a rigid template to offer a structured narrative grounded in scientific integrity. We will explore the causality behind experimental choices, describe self-validating protocols, and provide a comprehensive list of authoritative references.

The Concept of Phytochemical Synergy

Phytochemical synergy occurs when the interaction of two or more plant-derived compounds results in an enhanced biological effect. This can manifest as increased efficacy, improved bioavailability, or the targeting of multiple pathways in a disease process.[4] Understanding and harnessing these synergistic interactions is a burgeoning field in pharmacology, offering the potential for more effective and safer therapeutic interventions.

Synergy_Concept cluster_0 Individual Phytochemicals cluster_1 Combined Effect Phytochemical_A Phytochemical A (e.g., 5-CSA) Synergistic_Effect Synergistic Effect (Effect > A + B) Phytochemical_A->Synergistic_Effect Combines with Additive_Effect Additive Effect (Effect = A + B) Phytochemical_A->Additive_Effect Antagonistic_Effect Antagonistic Effect (Effect < A + B) Phytochemical_A->Antagonistic_Effect Phytochemical_B Phytochemical B (e.g., Quercetin) Phytochemical_B->Synergistic_Effect Combines with Phytochemical_B->Additive_Effect Phytochemical_B->Antagonistic_Effect

Caption: Conceptual diagram illustrating synergistic, additive, and antagonistic effects of phytochemical combinations.

Comparative Analysis of Synergistic Potential

While direct experimental data on the synergistic effects of 5-CSA is limited, we can draw strong inferences from studies on its parent compound, caffeic acid, and its close structural analog, 5-caffeoylquinic acid (chlorogenic acid).

Antioxidant Synergy

Oxidative stress is a key contributor to numerous chronic diseases. The combination of antioxidants can lead to enhanced protection against free radical damage.

Comparison with Quercetin:

Quercetin, a ubiquitous flavonoid, is a potent antioxidant.[4] Studies on caffeic acid in combination with other phenolic compounds have demonstrated significant synergistic antioxidant activity. For instance, a study investigating the antioxidant effects of various phenolic compounds found that the combination of caffeic acid and gallic acid exhibited a remarkable 137.8% synergistic effect in the Ferric Reducing Antioxidant Power (FRAP) assay.[5][6] Another study highlighted that the combination of quercetin, gallic acid, and caffeic acid also showed a significant synergistic effect (59.4%).[6] This suggests that combining 5-CSA with quercetin could lead to a potent antioxidant formulation. The proposed mechanism for this synergy often involves the regeneration of the more potent antioxidant by the other, creating a cycle that enhances overall antioxidant capacity.

Table 1: Comparison of Antioxidant Synergy of Caffeic Acid with Other Phytochemicals

Phytochemical CombinationAssayObserved EffectSynergistic Index (%)Reference
Caffeic Acid + Gallic AcidFRAPSynergistic137.8[5][6]
Caffeic Acid + Quercetin + Gallic AcidFRAPSynergistic59.4[6]
5-Caffeoylquinic Acid + Ascorbic Acid (2:1 ratio)TEAC, DPPH, TPCSynergisticNot Quantified[7]
Anti-inflammatory Synergy

Chronic inflammation is another hallmark of many diseases. Phytochemicals that can modulate inflammatory pathways are of great therapeutic interest.

Comparison with Curcumin:

Curcumin, the active compound in turmeric, is renowned for its anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway.[8] A study on chlorogenic acid (a caffeoylquinic acid) in combination with curcumin demonstrated a synergistic reduction in the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated human THP-1 macrophages.[9] The combination also led to a synergistic reduction in the mRNA levels of NF-κB and COX-2.[9] Given that 5-CSA is known to possess anti-inflammatory activity through the downregulation of NF-κB, combining it with curcumin could offer a multi-pronged approach to inhibiting inflammatory cascades.[2]

NFkB_Pathway_Inhibition Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Activation Inflammatory_Stimuli->IKK IkB_Degradation IκB Degradation IKK->IkB_Degradation NFkB_Activation NF-κB Activation & Translocation IkB_Degradation->NFkB_Activation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_Activation->Proinflammatory_Genes 5_CSA 5-CSA 5_CSA->IKK Inhibits Curcumin Curcumin Curcumin->NFkB_Activation Inhibits

Caption: Simplified diagram of the NF-κB signaling pathway and the potential inhibitory points of 5-CSA and Curcumin.

Anticancer Synergy

The development of resistance to chemotherapy is a major challenge in cancer treatment. Combining phytochemicals with conventional drugs or with other phytochemicals can enhance anticancer efficacy and overcome resistance.[10]

Comparison with Chemotherapeutic Agents and Other Phytochemicals:

Studies on caffeic acid have shown synergistic anticancer effects when combined with chemotherapeutic agents like paclitaxel and 5-fluorouracil (5-FU). This synergy is often attributed to the induction of apoptosis and the modulation of key signaling pathways.[11] While direct evidence for 5-CSA is not yet available, a study did show that 5-O-Caffeoylshikimic acid exhibited moderate multidrug resistance (MDR) reversal activity in combination with doxorubicin.[2] Furthermore, combinations of various polyphenols, such as quercetin and curcumin, have demonstrated synergistic inhibition of cancer cell proliferation.[12] This suggests that 5-CSA could be a valuable component in combination therapies for cancer, potentially by sensitizing cancer cells to treatment and reducing the required dosage of cytotoxic drugs.

Experimental Protocols for Synergy Evaluation

To rigorously assess the synergistic potential of 5-CSA with other phytochemicals, standardized in vitro assays are essential. The following are detailed protocols for two widely accepted methods.

Checkerboard Assay

The checkerboard assay is a microdilution technique used to systematically evaluate the interaction between two compounds.

Protocol:

  • Preparation of Compounds: Prepare stock solutions of 5-CSA and the phytochemical of interest (e.g., Quercetin) in a suitable solvent (e.g., DMSO).

  • Serial Dilutions:

    • In a 96-well microplate, perform serial two-fold dilutions of 5-CSA along the x-axis (columns 1-10).

    • Perform serial two-fold dilutions of the second phytochemical along the y-axis (rows A-G).

    • Column 11 should contain only the dilutions of the second phytochemical (control for its individual effect).

    • Row H should contain only the dilutions of 5-CSA (control for its individual effect).

    • Column 12 should contain only cells and medium (growth control).

  • Cell Seeding: Add the target cells (e.g., cancer cell line for anticancer synergy, or macrophages for anti-inflammatory synergy) at a predetermined density to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C, 5% CO2) for a specified duration (e.g., 24-72 hours).

  • Assessment of Effect: Measure the biological response in each well using a suitable assay (e.g., MTT assay for cell viability, Griess assay for nitric oxide production).

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination. The FIC index is calculated as follows:

    • FIC of 5-CSA = (MIC of 5-CSA in combination) / (MIC of 5-CSA alone)

    • FIC of Phytochemical B = (MIC of Phytochemical B in combination) / (MIC of Phytochemical B alone)

    • FIC Index (FICI) = FIC of 5-CSA + FIC of Phytochemical B

    • Interpretation:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 1.0: Additive

      • 1.0 < FICI ≤ 4.0: Indifference

      • FICI > 4.0: Antagonism

Checkerboard_Assay_Workflow Start Start Prepare_Compounds Prepare Stock Solutions (5-CSA & Phytochemical B) Start->Prepare_Compounds Serial_Dilutions Perform Serial Dilutions in 96-well Plate Prepare_Compounds->Serial_Dilutions Cell_Seeding Seed Target Cells Serial_Dilutions->Cell_Seeding Incubation Incubate Plate Cell_Seeding->Incubation Assess_Effect Measure Biological Effect (e.g., MTT, Griess) Incubation->Assess_Effect Data_Analysis Calculate FIC Index Assess_Effect->Data_Analysis Interpretation Interpret Results (Synergy, Additive, etc.) Data_Analysis->Interpretation End End Interpretation->End

Caption: Workflow diagram for the checkerboard assay to determine synergistic effects.

Isobolographic Analysis

Isobolographic analysis is a graphical method used to visualize and quantify drug interactions.

Protocol:

  • Dose-Response Curves: Determine the dose-response curves for 5-CSA and the second phytochemical individually to establish their respective IC50 values (the concentration that produces 50% of the maximal effect).

  • Combination Studies: Test various combinations of the two compounds at fixed ratios (e.g., based on their IC50 ratios).

  • Isobologram Construction:

    • Plot the IC50 value of 5-CSA on the x-axis and the IC50 value of the second phytochemical on the y-axis.

    • Draw a straight line connecting these two points. This is the "line of additivity."

    • Plot the concentrations of the two compounds in combination that produce the 50% effect.

  • Interpretation:

    • If the data points for the combination fall below the line of additivity, the interaction is synergistic.

    • If the data points fall on the line, the interaction is additive.

    • If the data points fall above the line, the interaction is antagonistic.

Conclusion and Future Directions

While direct experimental evidence for the synergistic effects of this compound is still emerging, the substantial body of research on its parent compound, caffeic acid, and its close analog, chlorogenic acid, provides a strong rationale for its potential in combination therapies. The data presented in this guide suggests that 5-CSA, when combined with other phytochemicals like quercetin and curcumin, could exhibit enhanced antioxidant, anti-inflammatory, and anticancer activities.

For researchers and drug development professionals, the key takeaway is the immense potential that lies in exploring phytochemical combinations. The experimental protocols detailed herein provide a robust framework for systematically evaluating these interactions. Future research should focus on conducting direct synergistic studies with 5-CSA to validate these hypotheses and to elucidate the underlying molecular mechanisms. Such investigations will be instrumental in unlocking the full therapeutic potential of this promising natural compound and paving the way for novel, more effective treatment strategies.

References

A Senior Application Scientist's Guide to Validating the Anti-Inflammatory Pathway of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anti-inflammatory pathway of 5-Caffeoylshikimic acid (5-CSA). We present a series of robust, self-validating experimental protocols designed to objectively compare the efficacy of 5-CSA against established anti-inflammatory agents. This document moves beyond a simple listing of methods, offering causal explanations for experimental choices and emphasizing scientific integrity. The protocols detailed herein—from initial cytotoxicity and nitric oxide production assays to cytokine quantification and Western blot analysis of the NF-κB and MAPK signaling pathways—are designed to provide a multi-faceted understanding of 5-CSA's mechanism of action. All methodologies are supported by citations to authoritative sources, ensuring a foundation built on established scientific principles.

Introduction: The Rationale for a Comparative Validation Approach

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases.[1] The search for novel anti-inflammatory agents is therefore a significant area of research. This compound (5-CSA), a derivative of shikimic acid, has shown potential anti-inflammatory effects.[2] However, to establish its therapeutic potential, a rigorous validation of its mechanism of action is essential. This requires not only identifying the molecular pathways it modulates but also benchmarking its performance against well-characterized anti-inflammatory drugs.

This guide employs a comparative approach, using Dexamethasone, a potent synthetic glucocorticoid, and Celecoxib, a selective COX-2 inhibitor, as benchmarks. Dexamethasone exerts its effects by binding to glucocorticoid receptors, which then modulate the expression of anti-inflammatory and pro-inflammatory genes, impacting pathways like NF-κB and MAPK.[3][4][5][6][7] Celecoxib's primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins involved in pain and inflammation.[8][9][10][11][12]

By comparing 5-CSA to these standards, we can contextualize its potency and specificity, providing a clearer picture of its potential advantages and limitations. The experimental workflow is designed to be logical and progressive, starting with broad assessments of anti-inflammatory activity and moving towards a detailed elucidation of the underlying molecular mechanisms.

Experimental Validation Workflow: A Step-by-Step Guide

A successful validation hinges on a well-designed experimental workflow. The following diagram outlines the logical progression of assays, from initial screening to in-depth pathway analysis.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Primary Efficacy Screening cluster_2 Phase 3: Mechanistic Deep Dive A Cell Culture & Seeding (RAW 264.7 Macrophages) B Cytotoxicity Assay (MTT) To determine non-toxic concentrations A->B Establish baseline C LPS-Induced Inflammation Model Stimulate with Lipopolysaccharide B->C Select safe doses D Nitric Oxide (NO) Assay (Griess Reagent) Measure inhibition of NO production C->D Assess primary anti-inflammatory effect E Cytokine Quantification (ELISA) Measure TNF-α, IL-6, IL-1β levels D->E Quantify cytokine suppression F Pathway Analysis (Western Blot) Probe NF-κB & MAPK pathways E->F Elucidate molecular mechanism

Caption: A logical workflow for the validation of 5-CSA's anti-inflammatory activity.

Foundational Assays: Ensuring Data Integrity

Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which 5-CSA is not toxic to the cells. A reduction in inflammatory markers due to cell death would be a misleading artifact. The murine macrophage cell line RAW 264.7 is an excellent model for these studies as it robustly responds to inflammatory stimuli like lipopolysaccharide (LPS).[13][14][15]

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This step is critical to ensure that subsequent reductions in inflammatory markers are due to a specific anti-inflammatory effect and not simply a result of compound-induced cell death.

Methodology:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

  • Treatment: Treat the cells with various concentrations of 5-CSA, Dexamethasone, and Celecoxib for 24 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle-treated control group. Select concentrations that show >95% viability for subsequent experiments.

Primary Efficacy Screening: Nitric Oxide Inhibition

Nitric oxide (NO) is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon activation by LPS.[14][16] Measuring the inhibition of NO production is a reliable first indicator of anti-inflammatory activity.[1][17]

Rationale: The Griess reaction is a straightforward and widely used method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO.[15][18][19] A reduction in nitrite levels in the cell culture supernatant directly correlates with reduced iNOS activity and, therefore, anti-inflammatory effect.

Methodology:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well. Allow them to adhere overnight. Pre-treat cells with non-toxic concentrations of 5-CSA and comparators for 1 hour.

  • Inflammation Induction: Stimulate the cells with 1 µg/mL of LPS for 24 hours.[13] Include a non-stimulated control group.

  • Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess Reagent I (sulfanilamide solution) followed by 50 µL of Griess Reagent II (N-(1-naphthyl)ethylenediamine solution) to the supernatant.[20]

  • Incubation and Measurement: Incubate for 10 minutes at room temperature, protected from light. Measure the absorbance at 540 nm.[20][21]

  • Quantification: Determine the nitrite concentration by comparing the absorbance values to a sodium nitrite standard curve.

Mechanistic Deep Dive: Cytokine and Pathway Analysis

Rationale: To gain deeper insight, we must quantify the inhibition of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[13][22] The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for this purpose.[23][24][25] A significant reduction in these cytokines by 5-CSA would provide strong evidence of its potent anti-inflammatory properties.

Methodology:

  • Sample Preparation: Use the same cell culture supernatants collected from the Griess Assay experiment (Protocol 2).

  • ELISA Procedure: Perform ELISAs for TNF-α, IL-6, and IL-1β using commercially available kits, following the manufacturer's instructions.[23][24]

    • Briefly, this involves adding the supernatant to wells pre-coated with a capture antibody.

    • A detection antibody, often biotinylated, is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution is added to produce a colorimetric signal.

  • Measurement: Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Analysis: Calculate the concentration of each cytokine in the samples by interpolating from the standard curve provided with the kit.

Rationale: The NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory response triggered by LPS.[2] The canonical NF-κB pathway involves the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα), which allows the p65 subunit to translocate to the nucleus and initiate transcription of pro-inflammatory genes.[26][27][28] We will assess the phosphorylation status of IκBα and p65 to determine if 5-CSA inhibits this critical step.

G cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65 IκBα-p65/p50 (Inactive) IKK->IkBa_p65 Phosphorylates & Degrades IκBα p65_p50 p65/p50 IkBa_p65->p65_p50 Releases Nucleus Nucleus p65_p50->Nucleus p_p65 p-p65/p50 (Active) Nucleus->p_p65 Translocation & Phosphorylation Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p_p65->Genes Activates Transcription CSA 5-CSA Inhibition? CSA->IKK Dex Dexamethasone Inhibition Dex->p_p65

Caption: The NF-κB signaling pathway and potential points of inhibition.

Methodology:

  • Cell Lysis: After treatment with 5-CSA/comparators and LPS stimulation (for a shorter duration, e.g., 30-60 minutes, to capture peak phosphorylation), wash cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Key targets include: phospho-IκBα, IκBα, phospho-p65, p65, and β-actin (as a loading control).[26][29][30]

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein levels to their total protein counterparts to determine the extent of pathway activation/inhibition.

Data Presentation and Comparative Analysis

Objective comparison requires clear and concise data presentation. The following tables provide a template for summarizing and comparing the performance of 5-CSA against the selected benchmarks.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production

Compound Concentration (µM) % Inhibition of NO Production (Mean ± SD) IC₅₀ (µM)
5-CSA 10
25
50
Dexamethasone 1
5
10
Celecoxib 10
25

| | 50 | | |

Table 2: Comparative Inhibition of Pro-inflammatory Cytokines

Compound (at 50 µM) % Inhibition of TNF-α (Mean ± SD) % Inhibition of IL-6 (Mean ± SD)
5-CSA
Dexamethasone (at 10 µM)

| Celecoxib (at 50 µM) | | |

Table 3: Summary of Effects on NF-κB Pathway Protein Activation

Treatment Group Relative p-IκBα / IκBα Ratio Relative p-p65 / p65 Ratio
Control (No LPS) 1.0 1.0
LPS Only
LPS + 5-CSA

| LPS + Dexamethasone | | |

Conclusion

This guide outlines a systematic and rigorous approach to validate the anti-inflammatory pathway of this compound. By progressing from broad functional assays to specific molecular analyses and consistently comparing results to gold-standard drugs, researchers can build a comprehensive and compelling case for the compound's mechanism of action. The emphasis on causality behind experimental choices and the inclusion of self-validating steps like cytotoxicity assays ensures the generation of trustworthy and high-impact data. The successful execution of these protocols will provide a clear understanding of 5-CSA's efficacy and its specific points of intervention within the inflammatory cascade, paving the way for further pre-clinical development.

References

A Senior Application Scientist's Guide to 5-Caffeoylshikimic Acid Extraction: A Head-to-Head Methodological Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Caffeoylshikimic Acid

5-O-caffeoylshikimic acid (5-CSA) is a phenolic compound of significant interest in the pharmaceutical and nutraceutical industries. As a derivative of shikimic acid, a key precursor in the biosynthesis of the antiviral drug oseltamivir (Tamiflu®), 5-CSA holds potential not only as a starting material for drug synthesis but also for its own intrinsic biological activities, including potent antioxidant properties.[1] The efficient extraction of 5-CSA from plant matrices is a critical first step in its purification, characterization, and utilization. However, the selection of an appropriate extraction method is paramount, as the technique directly influences yield, purity, cost-effectiveness, and the structural integrity of this potentially thermolabile molecule.

This guide provides a head-to-head comparison of five distinct extraction methodologies, ranging from traditional to modern techniques. We will delve into the core mechanisms, provide validated protocols, and present a critical analysis of the advantages and limitations of each approach, grounded in established scientific principles and experimental data.

Core Principles: Understanding Solid-Liquid Extraction

The extraction of 5-CSA from a plant source is fundamentally a solid-liquid extraction process, governed by the principle of mass transfer. The goal is to move the target analyte (5-CSA) from the solid plant matrix into a liquid solvent phase. The efficiency of this transfer is dictated by several factors, including the choice of solvent, temperature, pressure, and the physical properties of the plant material (e.g., particle size).[2][3] Effective methods maximize the disruption of plant cell walls and the solubility of the target compound while minimizing the co-extraction of impurities and the degradation of the analyte.[4]

Head-to-Head Comparison of Extraction Methodologies

We will now compare five prevalent extraction techniques: Conventional Solvent Extraction (CSE), Ultrasound-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), Pressurized Liquid Extraction (PLE), and Supercritical Fluid Extraction (SFE).

Method 1: Conventional Solvent Extraction (CSE)

Often referred to as maceration or Soxhlet extraction, CSE is the traditional benchmark for phytochemical extraction. It relies on the solvent's ability to permeate the plant matrix and dissolve the target compounds over an extended period.[5][6]

Mechanism of Action: CSE operates on the principle of concentration gradients and diffusion. The plant material is soaked in a solvent, and the 5-CSA leaches out from the plant cells into the solvent until an equilibrium is reached. Techniques like Soxhlet extraction improve upon simple maceration by continuously passing fresh, heated solvent over the sample, which helps to maintain a favorable concentration gradient and improve efficiency, though it introduces thermal stress.[7][8]

Detailed Experimental Protocol (Maceration):

  • Sample Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.[9]

  • Extraction: Transfer a known quantity of the powdered sample (e.g., 10 g) into an Erlenmeyer flask.

  • Solvent Addition: Add the extraction solvent (e.g., 80% methanol in water) at a specific solid-to-liquid ratio (e.g., 1:20 w/v).[10] Hydroalcoholic mixtures are often most suitable for phenolic compounds.[6]

  • Agitation: Seal the flask and place it on an orbital shaker at a constant speed (e.g., 150 rpm) at room temperature.

  • Duration: Allow the extraction to proceed for an extended period, typically 12-24 hours.[11]

  • Separation: Filter the mixture using Whatman No. 1 filter paper to separate the extract (filtrate) from the solid plant residue (marc).

  • Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure at a controlled temperature (e.g., <50°C) to prevent thermal degradation.[8][9]

Workflow Diagram: Conventional Solvent Extraction (Maceration)

cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing A Grind Plant Material B Add Solvent (e.g., 80% MeOH) A->B Transfer to Flask C Agitate (Shaker) 12-24 hours B->C D Filter to Separate Marc C->D E Concentrate Extract (Rotary Evaporator) D->E F Final 5-CSA Crude Extract E->F

Caption: Workflow for Conventional Solvent Extraction (Maceration).

Advantages:

  • Simplicity and Low Cost: Requires minimal specialized equipment and is easy to set up.[2]

  • Scalability: The procedure can be easily scaled up for larger batches.

Limitations and Causality:

  • Time-Consuming: The reliance on passive diffusion makes it a very slow process.[5][12]

  • High Solvent Consumption: Requires large volumes of solvent, leading to higher costs and significant waste disposal challenges.[6][12]

  • Low Efficiency: Often results in incomplete extraction and lower yields compared to modern techniques.[2]

  • Risk of Degradation: Long extraction times, especially with heating (Soxhlet), increase the risk of thermal degradation for sensitive compounds like 5-CSA.[4][8]

Method 2: Ultrasound-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves (>20 kHz) to accelerate the extraction process. It is considered a more efficient and "greener" alternative to CSE.[13][14]

Mechanism of Action: The primary mechanism behind UAE is acoustic cavitation. Ultrasonic waves passing through the solvent create, grow, and violently collapse microscopic bubbles. This collapse generates localized hot spots of intense temperature and pressure, as well as powerful shockwaves and micro-jets.[15][16] This energy disrupts plant cell walls, reduces particle size, and enhances solvent penetration and mass transfer from the matrix into the solvent, dramatically increasing extraction speed and efficiency.[2][15]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare powdered plant material as described for CSE.

  • Extraction: Place a known quantity of the sample (e.g., 1 g) into an extraction vessel.

  • Solvent Addition: Add the extraction solvent (e.g., 60% ethanol) at an optimized solid-to-liquid ratio (e.g., 1:35 w/v).[13]

  • Sonication: Immerse the vessel in an ultrasonic bath or use an ultrasonic probe. Apply ultrasonic waves at a specific power (e.g., 50%) and temperature (e.g., 40°C).[16]

  • Duration: Sonication is typically performed for a much shorter duration than CSE, often between 10 and 30 minutes.[11][15]

  • Separation & Concentration: Centrifuge the mixture to pellet the solid residue, then filter the supernatant. Concentrate the extract using a rotary evaporator.[15]

Workflow Diagram: Ultrasound-Assisted Extraction (UAE)

cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing A Grind Plant Material B Add Solvent A->B Transfer to Vessel C Apply Ultrasound (10-30 min) B->C D Centrifuge & Filter C->D E Concentrate Extract (Rotary Evaporator) D->E F Final 5-CSA Crude Extract E->F

Caption: Workflow for Ultrasound-Assisted Extraction (UAE).

Advantages:

  • Reduced Extraction Time: Significantly faster than conventional methods, often reducing hours to minutes.[12][14]

  • Lower Solvent Consumption: The enhanced efficiency often allows for lower solvent-to-solid ratios.[12]

  • Higher Yields: Generally provides higher recovery of phenolic compounds compared to CSE.[2][11]

  • Suitable for Thermolabile Compounds: The process can be conducted at low temperatures, preserving heat-sensitive molecules like 5-CSA.[12][16]

Limitations and Causality:

  • Non-uniform Energy Distribution: In ultrasonic baths, the energy is not uniformly distributed, which can lead to issues with reproducibility.[12][17] Probes offer better energy delivery but can be more difficult to scale up.

  • Potential for Degradation: While generally mild, prolonged exposure or excessive ultrasonic power can generate free radicals in the solvent, potentially degrading the target analyte.[17]

  • Limited Scalability: Scaling up UAE for industrial production can be challenging while maintaining efficiency.

Method 3: Microwave-Assisted Extraction (MAE)

MAE employs microwave energy to heat the solvent and plant matrix, leading to a rapid and efficient extraction.[13][18]

Mechanism of Action: MAE works through the direct interaction of microwaves with polar molecules (like water) within the solvent and the plant material. This interaction causes rapid molecular rotation and friction, generating heat volumetrically and efficiently.[4] The internal pressure builds up within the plant cells, causing them to rupture and release the target compounds into the surrounding solvent. This mechanism is fundamentally different from conventional heating, which relies on slow thermal conduction from the outside in.[2][13]

Detailed Experimental Protocol:

  • Sample Preparation: Prepare powdered plant material. Ensure the sample has some residual moisture, as water is highly receptive to microwave energy.

  • Extraction: Place a known quantity of the sample (e.g., 1 g) into a microwave-safe extraction vessel.

  • Solvent Addition: Add a microwave-transparent or moderately absorbing solvent (e.g., 75% ethanol) at a specified ratio (e.g., 1:30 w/v).[18]

  • Microwave Irradiation: Place the vessel in a microwave extraction system. Apply microwave power (e.g., 500 W) for a very short duration, typically 3-7 minutes.[2][18] Temperature and pressure can be monitored and controlled.

  • Cooling: Allow the vessel to cool to a safe temperature before opening.

  • Separation & Concentration: Filter the extract and concentrate it using a rotary evaporator.

Workflow Diagram: Microwave-Assisted Extraction (MAE)

cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing A Grind Plant Material B Add Solvent A->B Transfer to Vessel C Apply Microwaves (3-7 min) B->C D Cool, Filter & Collect Extract C->D E Concentrate Extract (Rotary Evaporator) D->E F Final 5-CSA Crude Extract E->F

Caption: Workflow for Microwave-Assisted Extraction (MAE).

Advantages:

  • Extremely Fast: MAE offers the most significant reduction in extraction time, often completing in minutes.[2][13]

  • Reduced Solvent Use: High efficiency allows for lower solvent volumes.[12]

  • Improved Yields: The cell rupture mechanism often leads to higher extraction yields.[2]

  • High Reproducibility: Modern systems with precise power and temperature control offer excellent reproducibility.[12]

Limitations and Causality:

  • Risk of Thermal Degradation: The rapid heating can easily degrade thermolabile compounds if not carefully controlled.[4][12] This is a critical consideration for 5-CSA.

  • Solvent and Matrix Constraints: The choice of solvent is limited to those that are transparent or moderately absorbing to microwaves. Non-polar solvents are generally unsuitable.[12]

  • Higher Capital Cost: Requires specialized microwave extraction equipment.[12]

Method 4: Pressurized Liquid Extraction (PLE)

Also known as Accelerated Solvent Extraction (ASE), PLE uses solvents at temperatures well above their atmospheric boiling points, while maintaining them in a liquid state by applying high pressure.[19]

Mechanism of Action: The elevated temperature in PLE decreases the viscosity and surface tension of the solvent while increasing its diffusivity, enhancing its ability to penetrate the sample matrix.[19] The high temperature also disrupts analyte-matrix interactions (like hydrogen bonds), increasing the solubility and desorption of 5-CSA. The high pressure keeps the solvent liquid, enabling these benefits without the solvent boiling away, and also forces the solvent into the pores of the matrix.[19]

Detailed Experimental Protocol:

  • Sample Preparation: Mix powdered plant material with a dispersing agent like diatomaceous earth to prevent clumping.

  • Cell Loading: Pack the mixture into a stainless-steel extraction cell.

  • Extraction Cycle (Automated):

    • The cell is heated to the set temperature (e.g., 100-150°C).[20]

    • The cell is filled with the extraction solvent (e.g., ethanol/water mixtures) and pressurized (e.g., 1500 psi) to maintain the liquid state.[19]

    • A short static extraction period (e.g., 5-10 minutes) allows the solvent to equilibrate with the sample.[21]

    • The extract is flushed from the cell with fresh solvent into a collection vial.

    • The system is purged with nitrogen gas to collect all remaining extract.

  • Concentration: The collected extract can be concentrated if necessary.

Workflow Diagram: Pressurized Liquid Extraction (PLE/ASE)

cluster_prep Preparation cluster_extraction Extraction (Automated) cluster_processing Processing A Grind & Mix Plant Material with Sand B Pack into Extraction Cell A->B C Heat & Pressurize with Solvent B->C D Static Extraction (5-10 min) C->D E Flush & Purge to Collect Extract D->E F Final 5-CSA Crude Extract E->F

Caption: Workflow for Pressurized Liquid Extraction (PLE).

Advantages:

  • Fast and Efficient: Combines high temperature and pressure for rapid and exhaustive extractions.[19][21]

  • Low Solvent Consumption: The automated, closed-loop system uses significantly less solvent than CSE.[19]

  • High Automation and Reproducibility: Fully automated systems provide excellent control and repeatability.

  • Exhaustive Extraction: Often achieves higher yields than other methods due to the aggressive conditions.

Limitations and Causality:

  • High Risk of Thermal Degradation: The high operating temperatures (often >100°C) pose a significant risk to the stability of thermolabile compounds like 5-CSA.[19][20] Optimization is critical to balance yield and degradation.

  • Very High Capital Cost: PLE systems are expensive specialized instruments.

  • Co-extraction of Impurities: The non-selective nature of hot, pressurized solvents can lead to the co-extraction of undesirable compounds like lipids and waxes.

Method 5: Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO₂)—as the solvent.[22][23]

Mechanism of Action: A substance becomes a supercritical fluid when it is heated and pressurized above its critical point (for CO₂, 31.1°C and 73.8 bar). In this state, it has properties of both a liquid and a gas: liquid-like density and solvating power, and gas-like low viscosity and high diffusivity.[3] This allows it to easily penetrate the plant matrix and dissolve target compounds. The solvating power of supercritical CO₂ can be precisely tuned by changing the pressure and temperature.[3] After extraction, the pressure is released, and the CO₂ returns to a gas, leaving behind a solvent-free extract.[8]

Detailed Experimental Protocol:

  • Sample Preparation: Load ground plant material into a high-pressure extraction vessel.

  • System Parameters:

    • CO₂ is pumped into the system and brought to supercritical conditions (e.g., 40-60°C and 100-300 bar).[22][24]

    • Since CO₂ is non-polar, a polar co-solvent (modifier) like ethanol or methanol (e.g., 5-10%) is typically added to the CO₂ stream to enable the extraction of polar phenolic compounds like 5-CSA.[22][25]

  • Extraction: The supercritical fluid is passed through the extraction vessel, dissolving the 5-CSA.

  • Separation: The fluid then flows into a separator vessel at a lower pressure. The CO₂ turns back into a gas and is recycled, while the 5-CSA precipitates and is collected.

  • Collection: The solvent-free extract is collected from the separator.

Workflow Diagram: Supercritical Fluid Extraction (SFE)

cluster_prep Preparation cluster_extraction Extraction cluster_processing Processing A Load Ground Plant Material B Pressurize & Heat CO2 (+ Co-solvent) A->B Transfer to Vessel C Pass Supercritical Fluid Through Sample B->C D Depressurize to Separate CO2 Gas C->D E Collect Solvent-Free 5-CSA Extract D->E

Caption: Workflow for Supercritical Fluid Extraction (SFE).

Advantages:

  • Environmentally Friendly: Uses non-toxic, non-flammable, and recyclable CO₂.[8][23]

  • Solvent-Free Product: The final extract is free of residual organic solvents.[8]

  • Tunable Selectivity: The solvating power can be finely adjusted by changing pressure and temperature, allowing for selective extraction.[3]

  • Mild Operating Temperatures: Can be performed at low temperatures (e.g., 40°C), which is ideal for preserving thermolabile compounds.[12][23]

Limitations and Causality:

  • Inefficient for Polar Compounds: Pure CO₂ is non-polar and ineffective for extracting polar compounds like 5-CSA. The mandatory use of a polar co-solvent (modifier) like ethanol negates some of the "solvent-free" benefit.[22]

  • Very High Capital Cost: SFE equipment is complex and represents a significant capital investment.

  • Complex Optimization: The interplay between pressure, temperature, and co-solvent percentage requires extensive optimization.

Quantitative Performance Analysis: A Comparative Summary

The choice of an extraction method is a trade-off between several key performance indicators. The following table summarizes these metrics, drawing on data for phenolic compounds and caffeoylquinic acids as proxies for 5-CSA.

Parameter Conventional (CSE) Ultrasound (UAE) Microwave (MAE) Pressurized (PLE) Supercritical (SFE)
Extraction Time Very Long (12-24 h)[5]Short (10-30 min)[12][14]Very Short (3-10 min)[13]Short (5-20 min)[21]Moderate (30-120 min)[23]
Solvent Consumption Very HighLow to Moderate[12]Low[12]Very Low[19]Very Low (Co-solvent only)[25]
Operating Temp. Ambient to HighLow to Moderate[12]High (Controlled)[4]Very High[20]Low to Moderate[12]
Relative Yield LowHigh[2][14]High[2]Very High[21]Moderate to High
Thermal Degradation Risk Low (Maceration) to High (Soxhlet)[8]Very Low[12]High (if uncontrolled)[12]Very High[19]Very Low[12]
Capital Cost Very LowLow to ModerateModerate to High[12]Very HighVery High
Automation Potential LowModerateHighVery HighVery High
"Green" Chemistry Score PoorGoodGoodVery GoodExcellent

Concluding Remarks & Method Selection Rationale

There is no single "best" method for this compound extraction; the optimal choice depends on the specific goals of the researcher or organization.

  • For initial screening or low-resource laboratories, Conventional Solvent Extraction (Maceration) is a viable, albeit inefficient, starting point due to its simplicity and low cost.

  • For routine laboratory-scale extraction balancing speed, yield, and cost, Ultrasound-Assisted Extraction (UAE) presents the most compelling option. It offers high yields and short extraction times at low temperatures, preserving the integrity of 5-CSA without requiring a major capital investment.[14]

  • For high-throughput screening where speed is paramount, Microwave-Assisted Extraction (MAE) is unmatched, but requires careful temperature control to prevent degradation.[2]

  • For obtaining the highest possible yield in an automated, high-throughput environment where analyte stability is a secondary concern or can be optimized, Pressurized Liquid Extraction (PLE) is superior, though at a significant cost.[21]

  • For producing high-purity, solvent-free extracts for pharmaceutical or high-value nutraceutical applications, Supercritical Fluid Extraction (SFE) is the gold standard, provided the significant investment in equipment and optimization is feasible.[23]

Ultimately, the selection process must be guided by a thorough evaluation of project requirements, including desired yield and purity, sample throughput, budget for capital equipment, and the critical need to preserve the chemical structure of this compound.

References

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of bioactive compounds is the bedrock of reliable and reproducible results. This guide provides an in-depth, experience-driven comparison of analytical methodologies for 5-Caffeoylshikimic acid, with a core focus on the principles and practical application of cross-validation to ensure data integrity across different analytical platforms.

The Significance of this compound and the Necessity for Robust Analytical Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods can produce comparable data.[2][3] This is crucial when, for instance, a project transitions from a research-grade method (e.g., HPLC-UV) to a more sensitive, regulatory-compliant method (e.g., LC-MS/MS), or when comparing data generated across different laboratories.[2][3] Without a thorough cross-validation, discrepancies in results could be erroneously attributed to the sample rather than the analytical method, leading to costly errors in judgment and delays in development. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on the validation of analytical procedures, which form the foundation of a robust cross-validation strategy.[4][5][6][7][8][9]

An Overview of Prevalent Analytical Methodologies

The choice of an analytical method is often a balance between the required sensitivity, selectivity, cost, and the nature of the sample matrix. For this compound, three common techniques are High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Thin-Layer Chromatography (HPTLC).

  • High-Performance Liquid Chromatography (HPLC-UV): A cornerstone of many analytical laboratories, HPLC offers excellent separation capabilities.[10][11] For a chromophore-containing molecule like this compound, a UV detector provides a cost-effective and robust means of quantification. The method's reliability is well-established for the analysis of phenolic acids in various matrices.[10][12]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the powerful separation of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.[13][14][15][16] LC-MS is particularly advantageous for complex matrices where co-eluting peaks might interfere with UV detection, and for studies requiring very low limits of detection, such as in vivo pharmacokinetic analyses.[14][15]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a planar chromatographic technique that has seen significant advancements, offering high sample throughput and cost-effective analysis.[17][18][19][20][21] It is particularly useful for the quality control of herbal medicines and for screening large numbers of samples.[17][18]

A Practical Framework for Cross-Validation of Analytical Methods

A successful cross-validation study is built upon a well-defined protocol that systematically compares the performance of the analytical methods . The objective is to demonstrate that the methods are fit for the intended purpose and yield comparable results.[7]

The Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Define Cross-Validation Objectives and Acceptance Criteria protocol Develop Cross-Validation Protocol start->protocol method_a Validated Method A (e.g., HPLC-UV) analysis_a Analyze Samples with Method A method_a->analysis_a method_b Validated Method B (e.g., LC-MS) analysis_b Analyze Samples with Method B method_b->analysis_b sample_prep Prepare Identical Sample Sets (Spiked Matrix, Incurred Samples) protocol->sample_prep sample_prep->analysis_a sample_prep->analysis_b data_comp Compare Datasets: - Bland-Altman Plot - Paired t-test - %Difference analysis_a->data_comp analysis_b->data_comp report Generate Cross-Validation Report data_comp->report conclusion Conclusion: Methods are Interchangeable report->conclusion

Caption: A typical workflow for the cross-validation of two analytical methods.

Key Validation Parameters for Comparison

A robust cross-validation protocol should compare the following key performance characteristics of each method, as outlined in the ICH Q2(R2) guidelines[8][9]:

  • Specificity/Selectivity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For HPLC-UV, this is often demonstrated by peak purity analysis using a diode-array detector. For LC-MS, the high selectivity is inherent in the detection of a specific mass-to-charge ratio.

  • Linearity and Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy and Precision: Accuracy refers to the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Precision is typically evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Step-by-Step Experimental Protocol for Cross-Validation
  • Define Acceptance Criteria: Before initiating the study, establish clear acceptance criteria for the comparability of the two methods. For example, the mean concentration difference between the two methods for a set of samples should be within ±15%.

  • Prepare Sample Sets:

    • Spiked Samples: Prepare a set of at least three concentration levels (low, medium, and high) of this compound spiked into a representative blank matrix (e.g., plasma, plant extract).

    • Incurred Samples: If available, use real-world samples that contain this compound.

  • Analyze Samples: Analyze the prepared sample sets using both analytical methods. It is advisable to randomize the order of analysis.

  • Data Analysis and Comparison:

    • Calculate the concentration of this compound in each sample using both methods.

    • For each sample, calculate the percent difference between the results from the two methods.

    • Perform statistical analysis, such as a paired t-test, to determine if there is a statistically significant difference between the two methods.

    • A Bland-Altman plot can be a useful graphical tool to visualize the agreement between the two methods.

  • Reporting: Document all experimental procedures, results, and statistical analyses in a comprehensive cross-validation report. The report should conclude with a clear statement on whether the two methods can be used interchangeably within the validated range.

Comparative Performance Data

The following tables present hypothetical but representative data from a cross-validation study comparing an HPLC-UV and an LC-MS method for the quantification of this compound.

Table 1: Comparison of Method Performance Characteristics

ParameterHPLC-UVLC-MS/MS
Linearity (r²) > 0.998> 0.999
Range (µg/mL) 0.5 - 1000.01 - 50
Accuracy (% Recovery) 95.2 - 104.5%98.1 - 102.3%
Precision (%RSD) < 5%< 3%
LOD (µg/mL) 0.150.003
LOQ (µg/mL) 0.50.01
Robustness PassedPassed

Table 2: Cross-Validation Results for Spiked Plasma Samples

Sample IDSpiked Conc. (µg/mL)HPLC-UV Result (µg/mL)LC-MS/MS Result (µg/mL)% Difference
LQC1.00.981.01-3.0%
MQC10.010.29.9+3.0%
HQC50.048.950.5-3.2%

Expert Insights and Recommendations

Choosing the Right Method for Your Application
  • For early-stage research and quality control of raw materials with relatively high concentrations of this compound, HPLC-UV is often a suitable and cost-effective choice.

  • For pharmacokinetic studies, bioequivalence studies, or the analysis of complex matrices where high sensitivity and selectivity are required, LC-MS/MS is the method of choice.

  • For high-throughput screening of a large number of samples, such as in the quality control of herbal products, HPTLC can be a very efficient alternative.

Common Pitfalls and How to Avoid Them
  • Inadequate Homogenization of Samples: Ensure that the samples to be analyzed by both methods are from a single, well-homogenized source to avoid sampling bias.

  • Ignoring Matrix Effects: Matrix effects can significantly impact the accuracy of both HPLC-UV and LC-MS methods. It is crucial to evaluate and mitigate these effects during method development and validation.

  • Poorly Defined Acceptance Criteria: Establish clear and scientifically justified acceptance criteria for the cross-validation study before any experimental work begins.

Conclusion

The cross-validation of analytical methods is a critical exercise to ensure the consistency and reliability of data throughout the lifecycle of a research or development project. By systematically comparing the performance of different analytical techniques, such as HPLC-UV, LC-MS, and HPTLC, for the quantification of this compound, scientists can have confidence in the integrity of their results and make informed decisions based on robust analytical data. A well-planned and executed cross-validation study is not just a regulatory requirement but a cornerstone of good scientific practice.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Caffeoylshikimic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-Caffeoylshikimic acid (CAS No. 73263-62-4), a naturally occurring phenolic compound utilized in various research applications.[1][2][3][4] Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.

The information herein is synthesized from established safety data sheets (SDS) and general best practices for laboratory chemical waste management. However, it is crucial to always consult your institution's specific Environmental Health and Safety (EHS) guidelines and the manufacturer-provided SDS , as these documents will provide the most definitive and locally relevant instructions.[5]

I. Understanding the Hazard Profile of this compound

Before any disposal procedure, a thorough understanding of the compound's hazards is essential. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-O-Caffeoylshikimic acid is classified as follows:

  • Skin corrosion/irritation (Category 2) , with the hazard statement H315: Causes skin irritation.[6]

  • Serious eye damage/eye irritation (Category 2A) , with the hazard statement H319: Causes serious eye irritation.[6]

This information dictates the minimum personal protective equipment (PPE) required and informs the immediate actions to be taken in case of accidental exposure.

II. Pre-Disposal Safety and Handling

Proper handling is the first step in a safe disposal process. The causality behind these precautions is to minimize exposure and prevent accidental releases into the environment.

A. Personal Protective Equipment (PPE):

Given the irritant nature of this compound, the following PPE must be worn:

  • Protective gloves: Nitrile or other chemically resistant gloves are essential to prevent skin contact.

  • Eye protection: Safety glasses with side shields or goggles are mandatory to protect against splashes.[6]

  • Lab coat: A standard laboratory coat should be worn to protect clothing and skin.

B. Engineering Controls:

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid the inhalation of any aerosols or dust that may be generated.[6]

III. Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the disposal of this compound. This process is designed to be a general guideline; always prioritize the specific instructions provided in the manufacturer's SDS and your local EHS regulations.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents unintentional and potentially hazardous chemical reactions in waste containers.

  • Procedure:

    • Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

    • This includes unused or expired solid compound, solutions containing the acid, and contaminated consumables such as pipette tips, tubes, and absorbent paper.

    • The container must be chemically compatible with the compound and its solvents, and it must have a secure, sealable lid.

Step 2: In-Lab Neutralization (for Aqueous Solutions)

  • Rationale: For aqueous solutions of this compound that do not contain other hazardous materials (e.g., heavy metals, regulated organic solvents), neutralization can render the waste non-corrosive, potentially allowing for drain disposal in accordance with local regulations.[7][8][9] However, this should only be performed if explicitly permitted by your institution's EHS department.

  • Procedure:

    • Work within a chemical fume hood and wear appropriate PPE.[7]

    • For small quantities, dilute the acidic solution by slowly adding it to a large volume of cold water (a 1:10 dilution is a common recommendation).[8]

    • Slowly add a weak base, such as sodium bicarbonate (baking soda) or a dilute solution of sodium hydroxide, while stirring continuously.[7][9]

    • Monitor the pH of the solution using pH paper or a calibrated pH meter.

    • Continue adding the base until the pH is within the neutral range of 5.5 to 9.0.[7]

    • If your local regulations permit, this neutralized solution may be flushed down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part neutralized solution).[7][10]

Step 3: Disposal of Solid Waste and Non-Neutralizable Solutions

  • Rationale: Solid waste and solutions that cannot be neutralized (due to the presence of other hazardous components or local prohibitions) must be disposed of as hazardous chemical waste through your institution's EHS program.

  • Procedure:

    • Ensure all solid waste and contaminated materials are placed in the designated hazardous waste container.

    • For liquid waste that will not be neutralized, pour it into a compatible, labeled hazardous waste container. Do not mix incompatible waste streams.[11]

    • Securely seal the container.

Step 4: Labeling and Storage of Hazardous Waste

  • Rationale: Accurate labeling is a regulatory requirement and is critical for the safety of waste handlers.

  • Procedure:

    • Label the hazardous waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[5]

    • List all other components of the waste, including solvents and their approximate concentrations.

    • Include the date of waste generation and the name of the responsible researcher.

    • Store the sealed container in a designated, secure area, away from incompatible materials, until it is collected by your institution's EHS department.

Step 5: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by licensed professionals to ensure compliance with all environmental regulations.

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for your hazardous waste.

    • Follow their specific procedures for waste manifest documentation and handoff.

IV. Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and prevent the spread of contamination.

  • Personal Safety: Evacuate non-essential personnel from the immediate area. Ensure you are wearing the appropriate PPE before attempting any cleanup.[6]

  • Containment: For liquid spills, try to prevent further leakage or spreading.[6]

  • Cleanup:

    • Absorb liquid spills with an inert, finely-powdered material such as diatomite or a universal binder.[6]

    • For solid spills, carefully sweep up the material, avoiding dust formation.

    • Place all contaminated absorbent and cleaning materials into your designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol, and dispose of the cleaning materials as hazardous waste.[6]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Waste Assessment cluster_2 In-Lab Treatment (If Permitted) cluster_3 Hazardous Waste Collection cluster_4 Final Disposal Waste This compound Waste (Solid, Liquid, Contaminated Materials) Assess Is the waste an aqueous solution with no other hazardous components? Waste->Assess Neutralize Step 2: Neutralize to pH 5.5-9.0 with a weak base. Assess->Neutralize Yes Collect Step 1 & 3: Collect in a designated, compatible hazardous waste container. Assess->Collect No Drain Drain Disposal with copious water (as per local regulations). Neutralize->Drain Label Step 4: Label container with all components and hazard information. Collect->Label Store Store in a secure, designated area. Label->Store EHS Step 5: Arrange for pickup by Environmental Health & Safety (EHS). Store->EHS

Caption: Decision workflow for the disposal of this compound.

Summary of Key Disposal Parameters

ParameterGuidelineRationale
Waste Classification Hazardous WasteSkin and eye irritant (GHS Categories 2 & 2A).[6]
PPE Gloves, Eye Protection, Lab CoatPrevents skin and eye contact with the irritant compound.[6]
Aqueous Waste Treatment Neutralization (pH 5.5-9.0)Renders the waste non-corrosive for potential drain disposal (subject to local regulations).[7]
Solid & Mixed Waste Collect for EHS PickupEnsures safe and compliant disposal by licensed professionals.[5]
Spill Cleanup Absorb with inert materialSafely contains the spill for disposal as hazardous waste.[6]

References

Personal protective equipment for handling 5-Caffeoylshikimic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Caffeoylshikimic acid (5-CSA), a phenolic compound of interest for its potential therapeutic applications. Beyond mere procedural steps, this document delves into the causality behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Risks: A Proactive Stance on Safety

This compound, while a valuable research compound, is classified as a skin and eye irritant.[1] As a phenolic compound, it warrants careful handling to prevent adverse health effects. Phenols, as a class, can be rapidly absorbed through the skin and can cause severe burns, which may initially be painless due to their local anesthetic properties.[2][3] Therefore, a comprehensive approach to personal protective equipment (PPE) and handling procedures is not just recommended—it is essential.

Core Safety Directives and Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical when handling this compound in its solid, powdered form or in solution. The following table outlines the minimum required PPE and the rationale for each.

PPE ComponentSpecificationRationale
Hand Protection Double-gloving with nitrile gloves (minimum 8mil thickness) or a combination of nitrile inner gloves and neoprene or butyl rubber outer gloves.Phenolic compounds can penetrate standard laboratory gloves. Double gloving or using more robust materials like neoprene or butyl rubber provides enhanced protection against potential exposure.[4][5][6]
Eye and Face Protection Chemical splash goggles are mandatory. A full-face shield should be worn over the goggles, especially when handling larger quantities or when there is a significant risk of splashing.Protects against airborne powder and splashes that can cause serious eye irritation or damage.[1][4]
Body Protection A fully buttoned lab coat is required. For tasks with a higher risk of splashes, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.Provides a barrier against accidental spills and contamination of personal clothing.[4]
Respiratory Protection When handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator with an appropriate particulate filter is necessary.To prevent inhalation of the fine powder, which can cause respiratory irritation.[7][8]
Footwear Closed-toe shoes are mandatory in the laboratory at all times.Protects the feet from spills and falling objects.[4]

Operational Plan: From Receipt to Disposal

A systematic workflow is crucial to minimize risk. The following diagram and procedural steps outline the safe handling of this compound throughout its lifecycle in the laboratory.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_storage Storage & Disposal Prep Don Appropriate PPE Area Prepare Designated Work Area (Fume Hood) Prep->Area 1. Suit Up Weigh Weighing Area->Weigh 2. Enter Hood Solubilize Solubilization Weigh->Solubilize 3. Prepare Solution Decon Decontaminate Work Area Solubilize->Decon 4. Experiment Complete Waste Segregate and Label Waste Decon->Waste 5. Clean Up Doff Doff PPE Correctly Waste->Doff 6. Final Steps Store Store in a Cool, Dry, Dark Place Doff->Store 7. Secure Compound Dispose Dispose as Hazardous Chemical Waste Store->Dispose 8. Final Disposal

Caption: A stepwise workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation :

    • Before handling, ensure you are wearing all the PPE detailed in the table above.

    • Designate a specific work area, preferably a certified chemical fume hood, for handling this compound.[3][4]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4][6]

  • Weighing and Handling the Solid :

    • Perform all weighing and transfers of the solid powder within the chemical fume hood to minimize inhalation risk.

    • Use a spatula for transfers and avoid creating dust.

    • Close the container immediately after use.

  • Solubilization :

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood to prevent aerosolization or vapor release.

  • Post-Handling and Decontamination :

    • After handling, decontaminate the work surface with a suitable laboratory detergent and water.

    • Thoroughly wash your hands after removing your gloves.

Emergency Response Plan

Skin Contact:

  • Immediately go to the nearest safety shower or sink.

  • Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes.[2][9]

  • After initial flushing, some protocols for phenolic compounds recommend applying polyethylene glycol (PEG) 300 or 400 to the affected area.[10][11] If this is part of your institution's approved procedure, do so after the initial water flush.

  • Seek immediate medical attention.

Eye Contact:

  • Proceed immediately to an emergency eyewash station.

  • Hold the eyelids open and flush the eyes with a continuous, gentle stream of water for at least 15-20 minutes.[10][11]

  • Remove contact lenses if present and easily removable.

  • Seek immediate medical attention.[2]

Inhalation:

  • Move the affected individual to fresh air immediately.

  • If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration.

  • Seek immediate medical attention.

Ingestion:

  • Do NOT induce vomiting.

  • If the person is conscious and able to swallow, have them rinse their mouth with water and then drink a glass of water.[11][12]

  • Seek immediate medical attention.

Storage and Disposal Plan

Storage:

  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[4]

  • Protect from light and moisture.[4]

  • Store away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All materials contaminated with this compound, including empty containers, pipette tips, and gloves, must be disposed of as hazardous chemical waste.[4][13]

  • Collect waste in a clearly labeled, sealed container.

  • Follow all institutional and local regulations for hazardous waste disposal. Do not dispose of down the drain or in regular trash.[5]

By adhering to these rigorous safety protocols, you can confidently advance your research with this compound while ensuring a safe and secure laboratory environment for yourself and your colleagues.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.